molecular formula C6H12O4 B1596533 1,3-Dioxane-5,5-dimethanol CAS No. 6228-25-7

1,3-Dioxane-5,5-dimethanol

Cat. No.: B1596533
CAS No.: 6228-25-7
M. Wt: 148.16 g/mol
InChI Key: ZTISUHQLYYPYFA-UHFFFAOYSA-N
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Description

1,3-Dioxane-5,5-dimethanol is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044967
Record name 1,3-Dioxane-5,5-diyldimethanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6228-25-7
Record name 1,3-Dioxane-5,5-dimethanol
Source CAS Common Chemistry
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Record name 1,3-Dioxane-5,5-diyldimethanol
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Record name 1,3-Dioxane-5,5-dimethanol
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Record name 1,3-Dioxane-5,5-diyldimethanol
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Record name 1,3-dioxane-5,5-dimethanol
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Record name 1,3-DIOXANE-5,5-DIYLDIMETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dioxane-5,5-dimethanol from Pentaerythritol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for versatile molecular scaffolds is perpetual. 1,3-Dioxane-5,5-dimethanol, a cyclic acetal derived from pentaerythritol, represents a cornerstone bifunctional building block.[1] Its structure, featuring a stable 1,3-dioxane ring and two primary hydroxyl groups, offers a unique combination of a protected diol system and reactive sites for further chemical elaboration.[1] This dual functionality makes it a valuable precursor in the synthesis of polymers, resins, plasticizers, and specialized pharmaceutical intermediates.[][3] This guide provides a comprehensive exploration of its synthesis from pentaerythritol and formaldehyde, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical process insights for researchers and drug development professionals.

The Core Transformation: Acid-Catalyzed Acetalization

The synthesis of this compound from pentaerythritol is a classic example of an acid-catalyzed acetalization reaction.[1] Pentaerythritol, possessing four primary hydroxyl groups, reacts with formaldehyde to form a six-membered cyclic acetal, selectively protecting two of the hydroxyl groups.

Mechanistic Deep Dive

The reaction proceeds through a well-established, multi-step mechanism initiated by an acid catalyst. The causality behind each step is crucial for optimizing reaction conditions.

  • Protonation of Formaldehyde: The acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of formaldehyde. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the pentaerythritol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

  • Intramolecular Cyclization: A second hydroxyl group on the same pentaerythritol molecule then attacks the carbon of the hemiacetal. This intramolecular reaction is favored due to the pre-organized proximity of the reacting groups, leading to the formation of the stable six-membered 1,3-dioxane ring.[4]

  • Deprotonation and Water Elimination: The process involves a series of proton transfer steps and the elimination of a water molecule. The removal of water is fundamentally important as it drives the reversible reaction equilibrium towards the formation of the acetal product, in accordance with Le Châtelier's principle.

The following diagram illustrates the logical flow of the reaction mechanism.

G Penta Pentaerythritol C(CH₂OH)₄ Hemiacetal Hemiacetal Intermediate Penta->Hemiacetal Form Formaldehyde (from Paraformaldehyde) ProtonatedForm Protonated Formaldehyde [CH₂OH]⁺ Form->ProtonatedForm Cat Acid Catalyst (e.g., p-TsOH) Cat->Form Protonation ProtonatedForm->Hemiacetal Nucleophilic Attack Product This compound Hemiacetal->Product Intramolecular Cyclization -H⁺ Water Water (H₂O) (Removed) Product->Water Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. The primary control point is the azeotropic removal of water, which provides a direct, quantifiable measure of reaction progress.

Materials and Equipment
  • Reagents:

    • Pentaerythritol (C₅H₁₂O₄), 98%

    • Paraformaldehyde ((CH₂O)n), 95%

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 98.5%

    • Toluene, anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dean-Stark apparatus

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter flask

    • Standard laboratory glassware

Step-by-Step Methodology
  • Reactor Setup: Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap topped with a condenser, and a stopper. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add pentaerythritol (13.6 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol, providing a slight excess of formaldehyde), and p-toluenesulfonic acid monohydrate (0.2 g, ~1 mmol) as the catalyst.

  • Solvent Addition: Add 250 mL of toluene to the flask. The toluene serves as the reaction solvent and as an azeotropic agent to remove water.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Reaction Monitoring: The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is considered complete when water ceases to collect in the trap, which typically takes 4-6 hours.

  • Reaction Quench and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. Shake well, venting frequently, until gas evolution ceases.

  • Work-up: Separate the aqueous layer and wash the organic (toluene) layer with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be obtained as a white solid.

  • Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate or a toluene/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data and Product Specifications

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueNotes
Reactants
Pentaerythritol13.61 g (0.1 mol)Limiting Reagent
Paraformaldehyde3.30 g (0.11 mol)Slight excess to drive reaction
Product
This compound
Molecular FormulaC₆H₁₂O₄[5]
Molecular Weight148.16 g/mol [5]
Theoretical Yield14.82 gBased on 0.1 mol of pentaerythritol
Expected Actual Yield12.6 - 13.3 gCorresponds to an 85-90% yield
Physical Properties
AppearanceWhite crystalline solid
Melting Point58-60 °C[][6]

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to pure product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Pentaerythritol, Paraformaldehyde, p-TsOH, Toluene) Setup->Charge Reflux 3. Heat to Reflux (Azeotropic Water Removal) Charge->Reflux Monitor 4. Monitor H₂O Collection (Reaction Complete when ~1.8 mL collected) Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Neutralize 6. Neutralize Catalyst (Wash with NaHCO₃ soln.) Cool->Neutralize Extract 7. Wash & Dry (Wash with H₂O, Dry over Na₂SO₄) Neutralize->Extract Evaporate 8. Remove Toluene (Rotary Evaporation) Extract->Evaporate Recrystallize 9. Recrystallize (e.g., from Ethyl Acetate) Evaporate->Recrystallize Isolate 10. Isolate Pure Product (Filter and Dry) Recrystallize->Isolate

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion: A Robust and Scalable Synthesis

The acid-catalyzed acetalization of pentaerythritol with formaldehyde provides a reliable and efficient route to this compound. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium to completion. The provided protocol represents a robust, self-validating methodology that can be readily implemented in a standard laboratory setting and is amenable to scaling. The resulting high-purity product serves as a critical intermediate for further functionalization, empowering innovation across the chemical and pharmaceutical sciences.

References

  • Organic Syntheses Procedure: Pentaerythritol.
  • Pentaerythritol - HOW does it work. Sciencemadness.org.
  • Pentaerythritol. Wikipedia.
  • Production of Pentaerythritol. LookChem.
  • US Patent 5741956A: Process for the preparation of pentaerythritol. Google Patents.
  • CAS 6228-25-7 this compound. BOC Sciences.
  • US Patent 3968176A: Process for producing pentaerythritol. Google Patents.
  • PENTAERYTHRITOL DERIVATIVES: I. MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. Canadian Science Publishing.
  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. PubMed Central.
  • This compound | 6228-25-7. Benchchem.
  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyeste. The Royal Society of Chemistry.
  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. ResearchGate.
  • This compound - Substance Details. US EPA.
  • CAS 6228-25-7 this compound. Alfa Chemistry.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

Sources

An In-depth Technical Guide to 1,3-Dioxane-5,5-dimethanol: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and materials science, the demand for versatile, bifunctional building blocks is ever-present. 1,3-Dioxane-5,5-dimethanol, a unique heterocyclic compound, has emerged as a molecule of significant interest. Its stable 1,3-dioxane core, coupled with two reactive primary hydroxyl groups, offers a gateway to a diverse array of chemical transformations and applications. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on the scientific principles that underpin its utility.

Molecular Structure and Chemical Properties

This compound, with the CAS number 6228-25-7, possesses the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[1] Its IUPAC name is [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.[1]

Structural Elucidation

The core of the molecule is a six-membered 1,3-dioxane ring. This heterocyclic system is a saturated acetal, which imparts a degree of stability, particularly under neutral and basic conditions. The key feature of this molecule is the presence of two hydroxymethyl (-CH₂OH) groups attached to the C5 position of the dioxane ring. This geminal substitution pattern is a direct consequence of its synthesis from pentaerythritol.

The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain.[2] The conformational dynamics of substituted 1,3-dioxanes are a subject of considerable study, with the orientation of substituents influencing the overall shape and reactivity of the molecule. For this compound, the two hydroxymethyl groups are attached to the same carbon, and their spatial orientation will be a key determinant in their reactivity and interaction with other molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 6228-25-7[1]
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol[1]
Melting Point 58-60 °C
Boiling Point Not readily available (decomposes)
Appearance Solid
Predicted pKa 14.27 ± 0.10

Synthesis of this compound

The primary synthetic route to this compound is the acid-catalyzed acetalization of pentaerythritol with a formaldehyde source. This reaction is a classic example of the formation of a cyclic acetal from a 1,3-diol.

Caption: Key reactions of the hydroxyl groups of this compound.

Stability of the 1,3-Dioxane Ring

The 1,3-dioxane ring is generally stable under neutral and basic conditions. However, as an acetal, it is susceptible to hydrolysis under acidic conditions, regenerating the parent 1,3-diol (pentaerythritol) and the aldehyde (formaldehyde). [3]This pH-dependent lability is a key feature that is exploited in various applications, particularly in drug delivery.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl groups, the methylene protons of the dioxane ring, and the hydroxyl protons. The chemical shifts and coupling constants of the dioxane ring protons can provide information about the chair conformation of the ring. [4]* ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the quaternary carbon at the 5-position, the methylene carbons of the hydroxymethyl groups, the methylene carbons of the dioxane ring at the 4 and 6 positions, and the methylene carbon of the acetal at the 2-position. [5]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. [2]Strong C-O stretching bands will be present in the fingerprint region (around 1200-1000 cm⁻¹) due to the ether linkages of the dioxane ring and the C-OH bonds. [6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ may be observed. The fragmentation pattern will likely involve the loss of hydroxymethyl groups, formaldehyde, or cleavage of the dioxane ring. [7]Understanding the fragmentation pathways is crucial for the structural elucidation of this and related molecules. [8]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of research and development.

Polymer Chemistry

With its two primary hydroxyl groups, this compound serves as an excellent diol monomer, chain extender, or cross-linking agent in the synthesis of polyesters and polyurethanes. The incorporation of the dioxane ring into the polymer backbone can influence the material's properties, such as its thermal stability, degradability, and mechanical strength.

Drug Delivery Systems

The pH-sensitive nature of the 1,3-dioxane ring is of particular interest in the field of drug delivery. [9]Acetal-containing polymers can be designed to be stable at physiological pH (7.4) but hydrolyze in the acidic microenvironments of tumors or within the endosomes and lysosomes of cells (pH 5.0-6.5). [10][11][12]This targeted degradation can trigger the release of an encapsulated or conjugated drug specifically at the desired site of action, thereby enhancing therapeutic efficacy and reducing systemic toxicity. This compound can be incorporated into polymer backbones or used as a linker to attach drugs to a polymer carrier, creating a pH-responsive prodrug system.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is a combustible solid. [9]Although a full toxicological profile is not available, it is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [13][14]

Conclusion

This compound stands out as a bifunctional building block with significant potential in both fundamental research and applied sciences. Its straightforward synthesis, well-defined structure, and the dual reactivity of its hydroxyl groups and pH-sensitive dioxane ring make it an attractive molecule for the design of novel polymers and advanced drug delivery systems. As research continues to explore the full scope of its capabilities, this compound is poised to become an increasingly important tool in the chemist's arsenal for creating functional materials and therapeutics.

References

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An In-depth Technical Guide to [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and pharmaceutical development, the strategic selection of molecular scaffolds and building blocks is paramount. Among these, cyclic acetals, particularly derivatives of 1,3-dioxane, have garnered significant attention for their versatile reactivity and stereochemical properties. This guide provides a comprehensive technical overview of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, a key intermediate with growing relevance in various scientific domains. From its fundamental chemical identity to its synthesis, applications, and safety considerations, this document serves as an essential resource for professionals leveraging this compound in their research and development endeavors.

Chemical Identity and Nomenclature

The compound commonly referred to as 1,3-Dioxane-5,5-dimethanol is systematically named [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol according to IUPAC nomenclature.[1][] It is registered under the CAS Number 6228-25-7 .[1][][3]

Key Identifiers:
IdentifierValue
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol
CAS Number 6228-25-7
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
InChI InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2
InChIKey ZTISUHQLYYPYFA-UHFFFAOYSA-N
Canonical SMILES C1C(COCO1)(CO)CO
Synonyms Cyclic pentaerythritol monoformal, 1,3-Dioxane-5,5-diyldimethanol

Physicochemical Properties

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol is a white crystalline solid at room temperature. The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings.[4][5]

Tabulated Physicochemical Data:
PropertyValueSource
Melting Point 58-60 °C[]
Topological Polar Surface Area 58.9 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]
pKa (Predicted) 14.27 ± 0.10[6]

Synthesis and Reaction Mechanisms

The synthesis of 1,3-dioxanes, including [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, is a cornerstone of protecting group chemistry in organic synthesis.[4] The primary route involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[4]

General Synthesis Pathway:

The formation of the 1,3-dioxane ring is achieved through the reaction of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) with formaldehyde or a formaldehyde equivalent. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the product.

G Pentaerythritol Pentaerythritol Intermediate Hemiacetal Intermediate Pentaerythritol->Intermediate + H⁺ Formaldehyde Formaldehyde Formaldehyde->Intermediate Product [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol Intermediate->Product - H₂O Water Water G cluster_0 Core Compound cluster_1 Applications Core [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol App1 Antiviral Drug Precursor Core->App1 Functionalization App2 Polymer Synthesis (Polyesters, Polyurethanes) Core->App2 Polycondensation App3 Polymer Electrolytes for Batteries Core->App3 In situ Polymerization

Caption: Key application areas of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol. The available safety data suggests that it is a combustible solid.

Personal Protective Equipment (PPE):
  • Eye Protection: Safety glasses or goggles are recommended. [7]* Hand Protection: Wear suitable protective gloves. [7]* Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment (e.g., N95 respirator).

Handling and Storage:
  • Work in a well-ventilated area, preferably under a chemical fume hood. [7]* Avoid inhalation of dust.

  • Keep away from open flames, hot surfaces, and sources of ignition. [7]* Store in a tightly closed container in a dry and well-ventilated place. [8]* Ground and bond container and receiving equipment to prevent static discharge. [8]

First Aid Measures:
  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [8]* In case of skin contact: Wash off immediately with soap and plenty of water. [8]* If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [9]* If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.

  • ¹H NMR and ¹³C NMR: NMR spectra are available for this compound and are essential for confirming its structure. [1]* FTIR: Fourier-transform infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and C-O ether linkages. [10]* Raman Spectroscopy: Raman spectra provide complementary vibrational information to FTIR. [10]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]

  • Luo, J., et al. (2010). (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2917. [Link]

  • SpectraBase. This compound. [Link]

  • Kocienski, P. J. (2002). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 335-403.
  • Yuan, X. Y., et al. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(3), 1077-1079.
  • HPC Standards. 1,3-Dioxane. [Link]

  • U.S. Environmental Protection Agency. This compound - Substance Details. [Link]

  • POCH. 1,3-Dioxolane, Safety Data Sheet. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Wang, Y., et al. (2022). In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. Energy & Environmental Science, 15(3), 1194-1204. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7), a versatile bifunctional building block. With its stable cyclic diether core and reactive primary hydroxyl groups, this compound holds significant potential in polymer chemistry and the design of advanced drug delivery systems. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing actionable experimental protocols for its characterization.

Core Molecular and Physical Characteristics

This compound, also known as (1,3-dioxane-5,5-diyl)dimethanol or cyclic pentaerythritol monoformal, is a white crystalline solid at room temperature.[1] Its chemical structure, characterized by a six-membered dioxane ring with two hydroxymethyl groups at the C5 position, is fundamental to its physical and chemical behavior.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

The presence of two primary alcohol functionalities renders it a valuable diol for polymerization reactions, while the dioxane ring provides a stable scaffold. This dual nature allows for its use as a chain extender or crosslinking agent, particularly in the synthesis of polyurethanes and biodegradable polymers.[2]

Summary of Key Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₄[3][4][5]
Molecular Weight 148.16 g/mol [4][6]
CAS Number 6228-25-7[5][6][7]
Appearance White solid[1]
Melting Point 58-60 °C[1][4][7]
Boiling Point Not available (likely decomposes)
Density Not available
pKa (predicted) 14.27 ± 0.10[5]

Expert Insight: The absence of a reported boiling point at atmospheric pressure is common for polyhydric alcohols of this molecular weight. The strong intermolecular hydrogen bonding afforded by the two hydroxyl groups results in a high melting point and a significantly elevated boiling point. It is highly probable that thermal decomposition occurs before the boiling point is reached under standard atmospheric conditions. A boiling point under reduced pressure may be determinable but has not been reported in the reviewed literature.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The two hydroxyl groups allow for hydrogen bonding with polar solvents, while the cyclic ether backbone provides some affinity for less polar environments.

Quantitative Solubility Data:

While comprehensive quantitative data is not widely published, available information suggests the following solubility characteristics:

SolventSolubilitySource(s)
Water Soluble[8]
Methanol Soluble[8]
Acetone Soluble[8]
Ethanol Information not available
Dimethyl Sulfoxide (DMSO) Information not available

Experimental Protocol for Determining Solubility:

A reliable and straightforward method for determining the solubility of a solid in a given solvent is the shake-flask method. This protocol is a self-validating system as it relies on reaching equilibrium.

Diagram 2: Workflow for Solubility Determination

Solubility_Determination_Workflow A Add excess solid to a known volume of solvent B Agitate at constant temperature until equilibrium is reached A->B C Separate the undissolved solid (e.g., filtration, centrifugation) B->C D Quantify the concentration of the solute in the supernatant C->D E Calculate solubility (e.g., in g/100 mL or mg/mL) D->E

Caption: A simplified workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Allow the mixture to settle, or for more precise results, centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved this compound using a suitable analytical technique. Given its lack of a strong chromophore, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) would be appropriate.

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups and the dioxane ring. The chemical shifts and splitting patterns will be indicative of their chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon at the 5-position, the carbons of the hydroxymethyl groups, and the carbons of the dioxane ring.

Authoritative spectral data can be found in the PubChem database under CID 80373.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching bands for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

  • A strong C-O stretching band characteristic of the ether linkages in the dioxane ring, typically in the 1000-1200 cm⁻¹ region.

Representative FT-IR spectra are available in the PubChem database.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M]+ at m/z = 148.

  • Predicted Adducts: Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z = 149.08 and [M+Na]⁺ at m/z = 171.06.[9]

  • Fragmentation: The fragmentation pattern for the parent 1,3-dioxane shows characteristic losses.[10] For this compound, fragmentation would likely involve the loss of hydroxymethyl groups and cleavage of the dioxane ring.

Synthesis and Purity Assessment

Synthesis of this compound

This compound is synthesized via the acid-catalyzed acetalization of pentaerythritol with formaldehyde.[11] This reaction is a classic example of the formation of a cyclic acetal.

Diagram 3: Synthesis of this compound

Synthesis_of_1_3_Dioxane_5_5_dimethanol Pentaerythritol Pentaerythritol Product This compound Pentaerythritol->Product Formaldehyde Formaldehyde Formaldehyde->Product AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Product Water Water Product->Water

Caption: Reaction scheme for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from general acetalization procedures):

This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentaerythritol, a source of formaldehyde (e.g., paraformaldehyde), and a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The acid protonates the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap, which drives the equilibrium towards the formation of the product.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: The product can be purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Purity Assessment

The purity of synthesized this compound is critical for its intended applications. A combination of analytical techniques should be employed for a comprehensive assessment.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Chromatography (GC/HPLC): Gas chromatography with a flame ionization detector (GC-FID) or HPLC can be used to quantify the purity and identify any residual starting materials or byproducts.

  • Spectroscopy (NMR): ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities with distinct spectral signatures.

Safety and Handling

As a combustible solid, this compound should be handled with appropriate care in a laboratory setting.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7] In case of dust generation, a NIOSH-approved respirator (e.g., N95) is recommended.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[1]

  • In case of fire: Use a carbon dioxide, dry chemical, or foam extinguisher.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable monomer in polymer science and a promising building block in drug delivery.

  • Polymer Synthesis: Its two primary hydroxyl groups allow it to act as a diol in the synthesis of polyesters and polyurethanes. The rigid dioxane ring can impart desirable thermal and mechanical properties to the resulting polymers.[12][13] The incorporation of the acetal linkage also offers a route to creating biodegradable polymers, as the acetal bond can be susceptible to hydrolysis under acidic conditions.[14][2]

  • Drug Delivery Systems: The potential for creating biodegradable polymers makes this compound of interest for developing drug delivery vehicles.[] The hydroxyl groups can also be further functionalized to attach targeting ligands or other moieties to create "smart" delivery systems.[16][17]

Expert Insight: When considering this compound for polyurethane synthesis, it is important to note that the reaction kinetics of its primary hydroxyl groups with isocyanates will be influenced by steric hindrance from the dioxane ring. This may require optimization of catalyst choice and reaction conditions compared to more linear diols.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a valuable tool for researchers in polymer chemistry and drug development. Its synthesis from readily available starting materials, coupled with its bifunctionality and the inherent stability of the dioxane ring, provides a versatile platform for creating novel materials with tailored properties. This guide has provided a comprehensive overview of its key characteristics and the experimental methodologies required for its effective use and characterization.

References

  • Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
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  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane.
  • National Institute of Standards and Technology. (n.d.). 1,3-Dioxane. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H12O4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - this compound. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 5-Ethyl-1,3-dioxane-5-methanol.
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  • Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in Polymer Science, 32(8-9), 762-798.
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  • Google Patents. (n.d.).
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  • MDPI. (n.d.).
  • MDPI. (n.d.). Building Blocks to Design Liposomal Delivery Systems.
  • PubMed Central. (n.d.).
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  • Frontiers. (n.d.).
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Synthesis and purification of 1,3-Dioxane-5,5-dimethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dioxane-5,5-dimethanol Derivatives

Executive Summary

The 1,3-dioxane framework is a cornerstone in synthetic chemistry, serving as a robust protecting group for 1,3-diols and carbonyls, and as a conformationally rigid scaffold in drug design.[1][2] Derivatives bearing the 5,5-dimethanol substitution, derived from the readily available precursor pentaerythritol, are particularly valuable. They offer a unique combination of a stable cyclic acetal core with two reactive primary hydroxyl groups, making them versatile bifunctional building blocks for creating more complex molecules, such as liquid crystals, polymers, and pharmacologically active agents.[3][4] This guide provides a comprehensive overview of the synthesis and purification of these derivatives, grounded in mechanistic principles and field-proven laboratory techniques. We will explore the nuances of the acid-catalyzed acetalization reaction, detail optimized experimental protocols, and present systematic strategies for purifying these highly polar compounds to the standards required for research and development.

The Core Synthesis Strategy: Acid-Catalyzed Acetalization

The formation of a 1,3-dioxane ring is a classic example of acetalization, a reversible, acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (aldehyde or ketone).[5][6][7] For the synthesis of this compound derivatives, the key precursor is 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), which provides the C4, C5, C6, and the two oxygen atoms of the dioxane ring, along with the characteristic 5,5-dimethanol side chains.[8][9]

The Reaction Mechanism

The reaction proceeds through a series of equilibrium steps. Understanding this mechanism is critical for optimizing reaction conditions to maximize yield.[5][10]

  • Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[10]

  • Hemiacetal Formation: One of the hydroxyl groups from the pentaerythritol precursor acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[5][10]

  • Dehydration: The hydroxyl group of the hemiacetetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[10]

  • Formation of Oxocarbenium Ion: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, known as an oxocarbenium ion.[5]

  • Ring Closure: The second hydroxyl group on the pentaerythritol backbone performs an intramolecular nucleophilic attack on the oxocarbenium ion, closing the six-membered ring.[10]

  • Product Formation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 1,3-dioxane product.

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

Experimental Design and Protocol Optimization

Achieving high yields requires careful control over the reaction equilibrium. This involves strategic selection of the catalyst and efficient removal of the water byproduct.

Catalyst Selection

The choice of acid catalyst is crucial. Both Brønsted and Lewis acids can be employed, each with distinct advantages.[2][11]

CatalystTypeTypical LoadingAdvantagesConsiderations
p-Toluenesulfonic Acid (PTSA) Brønsted0.1-5 mol%Solid, easy to handle, effective, moderate acidity prevents side reactions.[7]Must be removed during work-up.
Sulfuric Acid (H₂SO₄) BrønstedCatalytic (drops)Inexpensive, strong acid, very effective.[2]Can cause charring or side reactions with sensitive substrates.
Amberlyst® 15 Brønsted (Solid)By weightHeterogeneous catalyst, easily removed by filtration, reusable.[2]May have lower activity than homogeneous catalysts.
Iodine (I₂) LewisCatalyticMild conditions, effective for sensitive substrates.[8][11]Can be colored, requiring decolorization steps.
Zirconium Tetrachloride (ZrCl₄) LewisCatalyticHighly efficient and chemoselective, mild conditions.[11]Moisture sensitive, requires anhydrous conditions.
The Critical Role of Water Removal

Since acetalization is a reversible reaction, the equilibrium must be shifted toward the product side.[5][7] This is almost universally achieved by removing the water formed during the reaction.

  • Azeotropic Distillation: This is the most common laboratory method. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene or benzene). A Dean-Stark apparatus is used to trap the condensed water, while the solvent is returned to the reaction flask.[12]

  • Chemical Water Scavengers: Orthoesters, such as triethyl orthoformate, can be added to the reaction. They react with water to form an ester and an alcohol, effectively removing it from the equilibrium.[2] Molecular sieves are also effective desiccants that can be added directly to the reaction mixture.[5]

General Experimental Workflow

A typical synthesis follows a well-defined workflow from setup to purification.

Experimental_Workflow start Start reagents Combine Pentaerythritol, Aldehyde/Ketone, Solvent, and Catalyst start->reagents setup Set up Reflux with Dean-Stark Apparatus reagents->setup heat Heat to Reflux (Monitor Water Collection) setup->heat monitor Reaction Monitoring (TLC, GC/MS) heat->monitor monitor->heat Continue workup Cool & Quench Reaction (e.g., with NaHCO₃ soln) monitor->workup Complete extract Perform Liquid-Liquid Extraction workup->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (Recrystallization or Chromatography) crude->purify product Pure Product purify->product

Caption: General experimental workflow for dioxane synthesis.

Detailed Synthesis Protocol: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a representative derivative from pentaerythritol and benzaldehyde.[8][9]

Reagents and Equipment:

  • Pentaerythritol (1.8 g, 13 mmol)

  • Benzaldehyde (1.4 mL, 14 mmol)

  • Concentrated Hydrochloric Acid (HCl, 2 drops)

  • Water (26 mL)

  • Toluene (for recrystallization)

  • 50 mL round-bottom flask, magnetic stirrer, water bath, and filtration apparatus

Procedure:

  • To the 50 mL round-bottom flask, add pentaerythritol (1.8 g) and water (26 mL).

  • Gently heat the mixture to approximately 35 °C in a water bath with stirring until the solid is completely dissolved.[9]

  • Once dissolved, add concentrated HCl (2 drops), followed by benzaldehyde (1.4 mL).[9]

  • Continue heating the mixture at 35 °C with vigorous stirring for 1 hour. A white solid will precipitate out of the solution as the reaction progresses.[9]

  • After 1 hour, cool the mixture to room temperature and then filter the solid product under vacuum.

  • Wash the filter cake with a small amount of cold water (1-2 mL) to remove any residual acid and unreacted starting material.[9]

  • Purification: The crude solid is recrystallized from hot toluene (~12 mL) to yield pure 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a colorless, crystalline solid.[9]

  • Air-dry the crystals. The expected melting point is in the range of 135-137 °C.[9]

Purification Methodologies for High-Purity Derivatives

The two primary hydroxyl groups on the this compound scaffold render these molecules highly polar. This polarity dictates the most effective purification strategies.

Recrystallization

For derivatives that are crystalline solids at room temperature, recrystallization is the most efficient and scalable purification method.[13][14] The key is selecting an appropriate solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For these polar diols, moderately polar solvents like ethyl acetate or toluene are often effective.[8][9] In some cases, a two-solvent system (e.g., ethanol/water) may be required to achieve optimal crystal formation.

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature.

    • Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.

    • Complete the crystallization by cooling the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Chromatographic Purification

When recrystallization is ineffective or for non-crystalline (oily) products, column chromatography is the method of choice. Given the high polarity of the target molecules, specialized techniques are often required.

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful variant of normal-phase chromatography designed specifically for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[15][16]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol or amino groups).[15][16][17] The mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small percentage of a polar solvent (usually water). The stationary phase adsorbs a layer of water from the mobile phase, and the polar analyte partitions into this aqueous layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[15]

HILIC_Principle cluster_column HILIC Column p1 w1 label_w1 Immobilized Aqueous Layer a1 Polar Analyte label_mp Mobile Phase (High % Acetonitrile)

Caption: Principle of analyte retention in HILIC.

  • Advantages for Dioxane-diols:

    • Strong Retention: Effectively retains highly polar diols.

    • Good Selectivity: Can resolve closely related polar impurities.

    • Volatile Mobile Phases: Acetonitrile/water mobile phases are easily removed under vacuum.

    • Diol Columns: Using a diol-bonded stationary phase can offer unique selectivity and is generally more robust and reproducible than bare silica for separating diols.[17][18]

Conclusion

The synthesis of this compound derivatives via acid-catalyzed acetalization of pentaerythritol is a robust and versatile method for creating valuable bifunctional building blocks. Success in the laboratory hinges on a solid understanding of the reaction mechanism and the critical need to drive the reaction equilibrium by removing water. Purification of these highly polar molecules requires tailored strategies, with recrystallization being the preferred method for crystalline solids and HILIC emerging as a superior technique for challenging chromatographic separations. By applying the principles and protocols outlined in this guide, researchers can confidently synthesize and purify these important compounds for applications across the scientific spectrum.

References

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An In-depth Technical Guide to the Thermal Stability of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7), a pivotal bifunctional building block in advanced polymer and resin synthesis. While valued for the structural rigidity imparted by its dioxane core and the reactive functionality of its twin hydroxymethyl groups, its performance under thermal stress is a critical parameter for formulation, processing, and end-use reliability. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for assessing and understanding the thermal decomposition of this compound. We delve into the probable decomposition mechanisms by drawing parallels with related polyol and cyclic acetal structures. Furthermore, we provide detailed, field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with data interpretation guidelines, to empower researchers to generate self-validating stability data.

Introduction: The Structural and Application Nexus of this compound

This compound, systematically named [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, is a unique polyol derivative.[1] Its molecular architecture is distinguished by a six-membered 1,3-dioxane ring, which provides a stable and sterically defined scaffold.[2] Appended to the C5 position are two primary alcohol (hydroxymethyl) groups, bestowing upon the molecule a dual functionality that is highly valuable in synthetic chemistry.

The synthesis of this compound is most prominently achieved through the acid-catalyzed acetalization reaction between the readily available starting materials pentaerythritol and formaldehyde.[2] This accessibility has established it as a key intermediate in several industrial applications:

  • Polymer Chemistry: It serves as a chain extender or cross-linker in the synthesis of polyurethanes, polyesters, and other resins. Its structure contributes to the mechanical properties and potential biodegradability of the final polymer.[2]

  • Coatings and Resins: The hydroxyl groups provide reactive sites for curing processes in coatings, adhesives, and inks, enhancing the durability and thermal resistance of the cured material.

  • Pharmaceutical Research: While less common, dioxane frameworks are explored in medicinal chemistry for creating novel structures.[3] The stability of such compounds is paramount for shelf-life and therapeutic efficacy.

Given these applications, which often involve elevated temperatures during manufacturing, curing, or final use, a thorough understanding of the thermal stability of this compound is not merely academic—it is a prerequisite for quality control, process optimization, and safety.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 6228-25-7[1]
Molecular Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [1]
Appearance Solid
Melting Point 58-60 °C
Boiling Point Not available
Solubility Soluble in polar solvents
Structure

PubChem[1]

The structure is notable for its lack of β-hydrogens relative to the central quaternary carbon (C5). This feature is significant because the β-hydrogen elimination (retro-ene reaction) is a common low-energy pathway for thermal decomposition in many organic molecules. Its absence in neopentyl structures, like the core of this molecule, is known to contribute to enhanced thermal stability.[2][4]

Postulated Mechanisms of Thermal Decomposition

While specific experimental studies detailing the thermal decomposition mechanism of this compound are not widely published, a probable pathway can be constructed based on the known chemistry of related 1,3-dioxanes and pentaerythritol derivatives. The decomposition is likely initiated by ring-opening of the dioxane heterocycle, as this is often the most thermally labile part of the molecule.

Studies on the pyrolysis and oxidation of the parent 1,3-dioxane ring show that decomposition is often initiated by H-atom abstraction from one of the methylene carbons (C4/C6) adjacent to the oxygen atoms.[5][6] This leads to the formation of a radical, which can subsequently undergo a ring-opening reaction.

A plausible, non-radical, acid-catalyzed decomposition pathway, potentially triggered by trace acidic impurities, could involve a retro-Prins reaction. The general mechanism is visualized below.

G cluster_0 Initiation: Acid Catalysis (Trace H+) cluster_1 Ring Opening cluster_2 Decomposition to Stable Products A This compound B Protonated Dioxane Intermediate A->B + H+ C Carbocation Intermediate B->C C-O Bond Cleavage D Hemiacetal Ester C->D Rearrangement E Pentaerythritol D->E Hydrolysis F Formaldehyde D->F Elimination G Other Volatiles E->G Further Degradation

Caption: Postulated acid-catalyzed decomposition pathway for this compound.

In this proposed mechanism, protonation of one of the dioxane oxygens facilitates the cleavage of a C-O bond, leading to a carbocation intermediate that can rearrange and ultimately decompose. The final products would likely include pentaerythritol and formaldehyde, which themselves would degrade at higher temperatures.[7]

Analytical Methodologies for Assessing Thermal Stability

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary and complementary techniques. They provide critical data on decomposition temperatures, mass loss events, and energetic changes associated with decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is the most direct method for determining the temperature at which a material begins to degrade.

Principle of Causality: We use TGA because the chemical reactions involved in decomposition result in the formation of volatile byproducts. The loss of these volatiles from the sample is measured as a decrease in mass. By heating the sample at a constant rate, we can precisely determine the temperature range over which this mass loss occurs, thereby defining the material's thermal stability.

  • Instrument Preparation & Calibration:

    • Ensure the TGA instrument's microbalance is calibrated according to the manufacturer's specifications.

    • Perform temperature calibration using appropriate Curie point standards (e.g., Nickel and Iron).

    • Run a blank (empty) crucible through the entire temperature program to obtain a baseline for subtraction.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and efficient escape of evolved gases.

  • Instrument Parameters:

    • Purge Gas: Select an inert gas, typically Nitrogen (N₂) or Argon (Ar), at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidative reactions.

    • Temperature Program:

      • Initial Temperature: 30 °C

      • Equilibration: Hold isothermally for 5 minutes to allow the furnace to stabilize.

      • Heating Ramp: Increase the temperature at a linear rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.

      • Final Temperature: 600 °C (or until no further mass loss is observed).

    • Data Acquisition: Record mass, time, and temperature throughout the experiment.

  • Data Analysis & Interpretation:

    • TGA Curve (Mass % vs. Temperature): Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Tonset (Onset Temperature of Decomposition): This is the primary indicator of thermal stability. It is determined as the temperature at which a significant deviation from the baseline mass is first observed. It can be calculated using the tangent method at the point of maximum slope on the TGA curve.

    • DTG Curve (Derivative of Mass Loss vs. Temperature): Plot the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tpeak), which corresponds to the most intense phase of decomposition.

    • Residual Mass: The percentage of mass remaining at the end of the experiment. For this compound, a low residual mass is expected, though any char formation would be quantified here.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It detects endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

Principle of Causality: While TGA detects mass loss, DSC detects the energy changes associated with thermal events. The decomposition of a compound is typically an exothermic process, which will appear as an upward peak on the DSC thermogram. DSC can also detect the melting point (an endothermic process) before decomposition, providing a complete thermal profile. This helps to distinguish between a phase change and a chemical reaction.

  • Instrument Preparation & Calibration:

    • Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as Indium (Melting Point: 156.6 °C).[11]

    • Establish a stable baseline by running the program with two empty, sealed crucibles.

  • Sample Preparation:

    • Weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is critical to contain any volatiles produced during melting and prior to energetic decomposition, ensuring accurate measurement. An unsealed or vented pan could allow for evaporative loss, which would be misinterpreted as an endothermic event.

  • Instrument Parameters:

    • Purge Gas: Use an inert gas (Nitrogen, N₂) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Temperature Program:

      • Initial Temperature: 25 °C

      • Heating Ramp: Increase temperature at a rate of 10 °C/min.

      • Final Temperature: 400 °C (or a temperature beyond the decomposition event observed in TGA).

  • Data Analysis & Interpretation:

    • Melting Point (Tm): An endothermic peak (downward pointing by convention) will be observed.[12] The peak temperature is the melting point. The area under this peak corresponds to the heat of fusion (ΔHfus).

    • Decomposition Exotherm (Td): Following the melt, a sharp exothermic peak (upward pointing) will signify the onset of decomposition. The onset temperature of this exotherm should correlate with the Tonset from the TGA analysis. The area under the peak represents the heat of decomposition (ΔHd).

Integrated Analysis Workflow

A robust thermal stability assessment requires a synergistic approach, using multiple techniques to build a complete and self-validating picture of the material's behavior.

G cluster_0 Phase 1: Primary Analysis cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Advanced Analysis (Optional) cluster_3 Phase 4: Synthesis & Reporting TGA TGA Analysis (N₂ Atmosphere, 10°C/min) TGA_Data Determine: - Tonset (Decomposition Start) - Tpeak (Max Decomposition Rate) - % Mass Loss TGA->TGA_Data DSC DSC Analysis (N₂ Atmosphere, 10°C/min) DSC_Data Determine: - Tm (Melting Point) - Td (Decomposition Onset) - ΔHd (Heat of Decomposition) DSC->DSC_Data TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA_Data->TGA_MS Inform Temperature Range Report Comprehensive Thermal Stability Profile TGA_Data->Report Correlate Tonset DSC_Data->Report Correlate Td TGA_MS_Data Identify Volatile Decomposition Products TGA_MS->TGA_MS_Data TGA_MS_Data->Report Confirm Mechanism

Caption: Integrated workflow for thermal stability characterization.

Factors Influencing Thermal Stability

The observed thermal stability is not an immutable property. It can be significantly influenced by experimental conditions and sample purity.

  • Atmosphere: Performing TGA in an oxidative atmosphere (e.g., air or O₂) will typically result in a lower decomposition temperature compared to an inert atmosphere (N₂). This is because oxygen can participate in the degradation reactions, providing lower-energy pathways for decomposition.

  • Heating Rate: A faster heating rate (e.g., 20 °C/min vs. 5 °C/min) will generally shift the observed Tonset to a higher temperature.[13] This is a kinetic effect; at higher rates, the sample has less time to decompose at any given temperature, so the mass loss event appears to occur later. For comparative studies, maintaining a consistent heating rate is essential.

  • Impurities: The presence of acidic or basic impurities, even at trace levels, can catalyze decomposition reactions. For instance, residual acid from the synthesis process can significantly lower the thermal stability of the dioxane ring.[7]

Conclusion

This compound is a valuable bifunctional monomer whose utility is intrinsically linked to its thermal stability. This guide has established a foundational understanding of its stability profile, postulating a decomposition mechanism initiated by the opening of the 1,3-dioxane ring. The detailed, step-by-step protocols for TGA and DSC analysis provided herein serve as a standardized methodology for researchers to determine critical stability parameters, such as the onset temperature of decomposition. By employing this integrated analytical approach, professionals in polymer science and drug development can ensure the reliable performance of their materials, optimize processing conditions, and guarantee the safety and efficacy of their final products. Future research should focus on TGA-MS or TGA-FTIR studies to definitively identify the evolved gases, thereby confirming the proposed decomposition pathways.

References

  • Wu, W., et al. (2025). Insights into pyrolysis and oxidation of 1,3-dioxane: Experimental and kinetic modeling study. ResearchGate. Retrieved from [Link]

  • KoreaScience. (n.d.). Synthesis and Thermal Stability of Polyol Esters. Retrieved from [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. oajournals.com. Retrieved from [Link]

  • MDPI. (2025). Thermal stability of polyurethane materials based on castor oil as polyol component. mdpi.com. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. Retrieved from [Link]

  • De Gruyter. (n.d.). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde. degruyter.com. Retrieved from [Link]

  • Chinese Journal of Energetic Materials. (2022). Molecular Dynamics Study on the Pyrolysis Mechanisms of TKX-55 and Dioxane. hnhcl.caep.cn. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the combustion chemistry of 1,3-dioxane and 1,3-dioxolane : future-generation bio-hybrid fuels. Retrieved from [Link]

  • News-Medical.net. (2024). The Pentaerythritol decomposition temperature is affected by numerous factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Thermal Decomposition of Dioxolane. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Erythritol Tetranitrate: A Joint Experimental and Computational Study. Retrieved from [Link]

  • PubMed. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Degradation Chemistry of PETN and its Homologues. Retrieved from [Link]

  • UNT Digital Library. (2002). Perspectives on Pentaerythritol Tetranitrate (PETN) Decomposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Pentaerythritol Tetranitrate. Retrieved from [Link]

  • Food Science & Technology. (2025). Understanding Differential Scanning Calorimetry (DSC) in Food Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

Sources

Solubility of 1,3-Dioxane-5,5-dimethanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,3-Dioxane-5,5-dimethanol for Pharmaceutical and Research Applications

Introduction to this compound

This compound (CAS No: 6228-25-7) is a unique bifunctional molecule featuring a stable 1,3-dioxane ring and two primary hydroxyl groups. Its structure is derived from the reaction of pentaerythritol and a formaldehyde source. This compound serves as a valuable building block in various chemical syntheses, including the production of polymers, lubricants, and specialty chemicals. In the biomedical and pharmaceutical fields, derivatives of this molecule are explored for their potential therapeutic applications.

Understanding the solubility of this compound is a critical first step in designing synthetic routes, developing formulations, and performing biological assays. Solubility dictates the choice of reaction media, purification methods (e.g., crystallization), and the potential for a compound to be formulated for drug delivery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and methods for accurate quantification.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₂O₄

  • Molecular Weight: 148.16 g/mol

  • Appearance: Solid

  • Melting Point: 58-60 °C

  • Hydrogen Bond Donors: 2 (from the two -OH groups)

  • Hydrogen Bond Acceptors: 4 (from the two ether oxygens and two hydroxyl oxygens)

  • Predicted LogP (XLogP3-AA): -1.5

Theoretical Principles of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process requires that the energy released from solute-solvent interactions is sufficient to overcome both the solute-solute interactions (lattice energy in a solid) and the solvent-solvent interactions.

For this compound, its molecular structure provides clear indicators of its expected solubility behavior:

  • High Polarity: The presence of four oxygen atoms, particularly the two hydroxyl (-OH) groups, makes the molecule highly polar. The computed XLogP3-AA value of -1.5 is a strong quantitative indicator of its hydrophilicity.

  • Hydrogen Bonding Capability: With two hydrogen bond donor sites and four acceptor sites, the molecule can readily interact with protic solvents like water, methanol, and ethanol. These strong hydrogen bonds are key to its solubility in such solvents.

  • Dipole-Dipole Interactions: The ether linkages in the dioxane ring contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar aprotic solvents like acetone or DMSO.

Based on these structural features, a qualitative solubility profile can be predicted.

Predicted Solubility Profile

This table provides a hypothesis for the solubility of this compound in common laboratory solvents, which can be validated through the experimental protocol outlined below.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Water, Methanol, EthanolHigh / Freely SolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, Acetone, AcetonitrileModerate to HighDipole-Dipole
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateDipole-Dipole, London Dispersion
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLondon Dispersion Forces (van der Waals)

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a solid compound is the isothermal equilibrium (or "shake-flask") method. This technique involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle

A surplus of the solid compound is mixed with the solvent of interest and agitated at a constant temperature for a period sufficient to reach thermodynamic equilibrium between the dissolved and undi

An In-depth Technical Guide to 1,3-Dioxane-5,5-dimethanol: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioxane-5,5-dimethanol (CAS No: 6228-25-7), a versatile bifunctional molecule increasingly recognized for its utility in polymer chemistry and as a scaffold in medicinal chemistry. This document delves into its core physicochemical properties, synthesis, spectral characterization, and applications, with a particular focus on its relevance to drug development. By elucidating the causal relationships behind its synthesis and functional attributes, this guide serves as an authoritative resource for researchers seeking to leverage this compound in their work.

Core Molecular Attributes

This compound, also known as Cyclic Pentaerythritol Monoformal, is a heterocyclic compound featuring a stable 1,3-dioxane ring with two primary hydroxyl groups. This unique structure confers both a rigid cyclic diether core and the reactive potential of a diol, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by the following fundamental parameters:

  • Molecular Formula: C₆H₁₂O₄[1][2][3][4]

  • Molecular Weight: 148.16 g/mol [1][2][3]

Structural Representation

The structure consists of a six-membered ring containing two oxygen atoms at positions 1 and 3, with two hydroxymethyl (-CH₂OH) groups attached to the carbon at position 5.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties is critical for experimental design, purification, and characterization.

Tabulated Physicochemical Properties
PropertyValueSource(s)
CAS Number 6228-25-7[1][3]
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol[2]
Appearance Solid[3]
Melting Point 58-60 °C (lit.)[2][3]
pKa (Predicted) 14.27 ± 0.10
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 58.9 Ų
Storage Class 11 (Combustible Solids)[3]
Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the methylene protons of the dioxane ring and the hydroxymethyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks corresponding to the different carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Additionally, C-O stretching vibrations for the cyclic ether are expected around 1140-1070 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the compound.

Note: Specific peak assignments can be found in spectral databases such as SpectraBase and ChemicalBook.[2][3]

Synthesis and Mechanism

The primary route for synthesizing this compound is the acid-catalyzed acetalization reaction between pentaerythritol and a formaldehyde source.[5] This reaction is a classic example of protecting group chemistry, where two of the four hydroxyl groups of pentaerythritol are protected as a cyclic formal.

Reaction Scheme

Synthesis_of_1_3_Dioxane_5_5_dimethanol cluster_reactants cluster_products Pentaerythritol Pentaerythritol C(CH₂OH)₄ Product This compound Pentaerythritol->Product H⁺ (cat.) Toluene, Dean-Stark Formaldehyde Formaldehyde (or equivalent, e.g., paraformaldehyde) Water H₂O

Caption: Synthesis of this compound from pentaerythritol.

Mechanistic Rationale

The acid-catalyzed acetalization proceeds through a series of equilibrium steps. The causality behind the experimental choices, such as the use of an acid catalyst and water removal, is rooted in Le Chatelier's principle.

  • Protonation of Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the formaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

  • Formation of Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

  • Intramolecular Cyclization: A second hydroxyl group from the same pentaerythritol molecule attacks the electrophilic carbon, displacing the water molecule and forming the six-membered dioxane ring.

  • Deprotonation: The final step is the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product.

Acetalization_Mechanism A 1. Protonation of Formaldehyde B 2. Nucleophilic attack by Pentaerythritol-OH A->B C Formation of Hemiacetal B->C D 3. Protonation of Hemiacetal-OH C->D E 4. Loss of H₂O to form Oxonium Ion D->E F 5. Intramolecular nucleophilic attack E->F G 6. Deprotonation F->G H Final Product G->H

Caption: Key steps in the acid-catalyzed acetalization mechanism.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general acetalization methods.[6]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentaerythritol (1.0 eq.), paraformaldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a solid.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in several areas relevant to pharmaceutical and materials science.

Polymer Chemistry and Drug Delivery

The two primary hydroxyl groups allow this molecule to act as a chain extender or cross-linking agent in the synthesis of polyesters, polyurethanes, and other polymers. These polymers can be designed for various biomedical applications.

  • Biodegradable Polymers: The acetal linkage in the dioxane ring is susceptible to hydrolysis under acidic conditions. This property is being explored for creating pH-responsive polymers for targeted drug delivery systems. The polymer matrix can be designed to be stable at physiological pH but degrade and release its therapeutic payload in the acidic microenvironment of tumors or intracellular compartments.

  • Hydrogels: The diol functionality is suitable for creating cross-linked hydrogel networks. These hydrogels can be used for controlled drug release, tissue engineering scaffolds, and wound dressings.

Scaffold in Medicinal Chemistry

The rigid 1,3-dioxane core serves as a three-dimensional scaffold for the synthesis of new chemical entities. The hydroxyl groups provide convenient handles for further chemical modification and diversification.

  • Modulators of Multidrug Resistance (MDR): While studies on this compound itself are limited, derivatives of 1,3-dioxane have been investigated as effective modulators to overcome multidrug resistance in cancer chemotherapy.[7] The dioxane ring can serve as a core structure to which other pharmacophoric groups are attached to interact with efflux pumps like P-glycoprotein.[7]

  • Antiviral Therapies: The compound is noted to be an important fulcrum for specific antiviral therapies, promoting research and development in this area.[2] The dioxane scaffold can be used to mimic ribose or other sugar moieties in nucleoside analogues, a common strategy in antiviral drug design.

Safety and Handling

As a combustible solid, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and gloves, is recommended.[3]

  • Storage: Store in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a readily accessible and highly versatile bifunctional building block with significant potential in both materials science and drug development. Its stable yet responsive core, combined with reactive hydroxyl groups, provides a robust platform for the synthesis of advanced polymers for drug delivery and novel molecular scaffolds for medicinal chemistry. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable compound into their synthetic and therapeutic development programs.

References

  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). Acetalization of Carbonyl Compounds with Pentaerythritol Catalyzed by Metal(IV) Phosphates as Solid Acid Catalysts. Retrieved from [Link]

  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97. Retrieved from [Link]

Sources

Navigating the Safety Profile of 1,3-Dioxane-5,5-dimethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-5,5-dimethanol, also known by synonyms such as Pentaerythritol monoformal and 5,5-bis(hydroxymethyl)-1,3-dioxane, is a bifunctional molecule increasingly utilized in various synthetic applications, including polymer chemistry and as a building block in drug discovery. Its structure, featuring a stable 1,3-dioxane ring and two primary hydroxyl groups, offers a unique combination of a hydrophilic and a constrained cyclic diether core. This guide provides a comprehensive overview of the available health and safety information for this compound, offering insights into its properties, potential hazards, and recommended handling procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of a substance's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.

PropertyValueSource
CAS Number 6228-25-7
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Appearance Solid
Melting Point 58-60 °C
Boiling Point 132-134 °C at 0.2 Torr
Solubility Slightly soluble in DMSO and Methanol

Hazard Identification and GHS Classification

As of the latest available information, a consensus GHS classification for this compound has not been formally established. However, based on information from suppliers and the properties of analogous structures, the following potential hazards should be considered:

  • Combustibility: The compound is classified as a combustible solid. While it may not ignite readily, it can burn, especially as a fine dust which could pose an explosion hazard in sufficient concentrations.

  • Eye Irritation: Structurally similar dioxane derivatives are known to be eye irritants. Therefore, it is prudent to assume that this compound may cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.

Due to the lack of specific data, a comprehensive toxicological profile has not been determined. The potential for chronic health effects is unknown.

Safe Handling and Storage Protocols

A systematic approach to handling, grounded in the principles of risk minimization, is essential. The following protocols are recommended:

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A laboratory fume hood is recommended, especially when manipulating the solid form to minimize dust inhalation.

  • Static Control: For operations that may generate dust, provide adequate precautions against static discharge, such as electrical grounding and bonding.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against exposure.

Caption: Recommended PPE for handling this compound.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear suitable chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved N95 particulate respirator should be used.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents.

  • Keep away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Spill and Leak Response

A clear and rehearsed spill response plan is essential for mitigating laboratory incidents.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Restrict Access start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain collect Collect Material Mechanically (Avoid generating dust) contain->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Step-by-step workflow for responding to a spill.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.

  • Personal Protection: Don the appropriate PPE as outlined above.

  • Containment: For spills, cover with a dry, inert material such as sand or earth and sweep up. Avoid actions that generate dust.

  • Collection and Disposal: Carefully collect the material and place it into a suitable, labeled container for waste disposal. All waste must be handled in accordance with local, state, and federal regulations.

Disposal Considerations

Contaminated materials and the substance itself should be disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.

Conclusion

While this compound is a valuable compound in research and development, the current lack of comprehensive safety and toxicological data necessitates a cautious and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely with this chemical. This guide serves as a foundational resource, but it is incumbent upon the user to seek out the most current safety information and to conduct a thorough risk assessment prior to use.

References

  • PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dioxane, 97%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pentaerythritol monooleate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • US EPA. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Methodological & Application

Application Notes & Protocols: 1,3-Dioxane-5,5-dimethanol as a Structuring Agent in Polyurethanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Polyurethanes

Polyurethanes (PUs) are among the most versatile classes of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and high-performance coatings.[1] Their remarkable adaptability stems from the ability to precisely tailor their properties by selecting from a vast library of polyols, isocyanates, and chain extenders. The "hard" segments, formed from the reaction of isocyanates with short-chain diols (chain extenders), and "soft" segments, derived from long-chain polyols, undergo microphase separation, creating a unique morphology that governs the final material properties.[2]

This document provides a detailed technical guide on the use of 1,3-Dioxane-5,5-dimethanol as a diol component for structuring the hard segments in polyurethanes. This molecule is distinguished by a rigid six-membered dioxane ring and two primary hydroxyl groups. Its incorporation into the polyurethane backbone offers a unique avenue to enhance thermomechanical properties and introduce novel functionalities, such as pH-sensitivity, due to the presence of an acid-labile acetal linkage.[3][4] We will explore the underlying chemical principles, provide detailed synthesis protocols, and outline characterization methodologies for researchers, scientists, and professionals in materials science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for its effective use. This compound is a white, solid compound at room temperature. Its key properties are summarized below.

PropertyValueSource
Chemical Formula C₆H₁₂O₄[5]
Molecular Weight 148.16 g/mol [6]
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol[6]
CAS Number 6228-25-7
Appearance White Solid
Melting Point 58-60 °C
Hydroxyl Groups 2 (Primary)[6]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Mechanism of Action in Polyurethane Synthesis

This compound functions as a chain extender or a hard segment structuring diol. The two primary hydroxyl (-OH) groups react with isocyanate (-NCO) groups to form urethane linkages, which are the defining characteristic of the polyurethane backbone.[7]

The reaction proceeds as follows:

Caption: Reaction of a diisocyanate with this compound.

Unlike flexible aliphatic diols (e.g., 1,4-butanediol), the rigid cyclic structure of this compound imparts significant conformational restriction to the polymer chain. This rigidity enhances the packing and hydrogen bonding within the hard segments, which can lead to:

  • Increased Thermal Stability: Higher temperatures are required to disrupt the well-organized hard domains.

  • Improved Mechanical Strength: The rigid segments act as physical crosslinks, reinforcing the elastomeric matrix.[8]

  • Modified Phase Separation: The unique geometry can influence the morphology and the degree of mixing between hard and soft segments.[2]

Furthermore, the acetal group within the dioxane ring is stable under neutral and basic conditions but can be cleaved by acid catalysis.[3][9] This property opens the door to creating chemically recyclable or pH-degradable polyurethanes, a significant advantage for biomedical applications or sustainable materials design.[4]

Brief Synthesis Note on this compound

For contextual understanding, it is useful to know that this diol is not a fundamental petrochemical but is readily synthesized. The most common route is the acid-catalyzed reaction of pentaerythritol with a formaldehyde source, forming the cyclic acetal.[3][10] This straightforward synthesis adds to its appeal as a specialty monomer.

Protocol: Synthesis of a Polyurethane Elastomer

This section details a reliable two-step (prepolymer) method for synthesizing a polyurethane elastomer using this compound. This method allows for excellent control over the polymer architecture.

Materials and Equipment
  • Monomers/Reactants:

    • Polyol (Soft Segment): Polycaprolactone diol (PCL, Mn = 2000 g/mol ), dried under vacuum.

    • Diisocyanate: Hexamethylene diisocyanate (HDI) or 4,4'-Methylene diphenyl diisocyanate (MDI).

    • Chain Extender: This compound , dried under vacuum.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent.

  • Equipment:

    • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.

    • Heating mantle with temperature controller.

    • Vacuum oven.

    • Glass or Teflon molds for casting.

Experimental Workflow

PU_Synthesis_Workflow A 1. Dry Reactants (Polyol, Diol) B 2. Prepolymer Synthesis (Polyol + Diisocyanate) NCO:OH > 1.5 A->B N2 atm C 3. Chain Extension (Add this compound) B->C 80°C, 2h D 4. Degassing (Remove trapped bubbles) C->D Stir, 3h E 5. Casting (Pour into mold) D->E F 6. Curing (Vacuum Oven, Time/Temp) E->F G 7. Characterization (FTIR, DSC, TGA, Mechanical) F->G

Caption: Two-step synthesis and characterization workflow.

Step-by-Step Methodology

Causality Note: A strict nitrogen atmosphere and anhydrous conditions are paramount. Isocyanate groups react readily with water to form unstable carbamic acids, which decompose into amines and CO₂, leading to undesirable urea linkages, chain termination, and bubble formation in the final product.

Step 1: NCO-Terminated Prepolymer Synthesis

  • Setup: Assemble the reactor setup and purge with dry nitrogen for 15-20 minutes.

  • Charging Reactor: Charge the flask with a calculated amount of PCL-diol (e.g., 0.05 mol, 100g for Mn=2000). If using a solvent, add it now.

  • Heating: Heat the polyol to 80°C with moderate stirring to ensure it is molten and homogenous.

  • Isocyanate Addition: Add the diisocyanate (e.g., HDI, 0.1 mol) dropwise to the reactor. The molar ratio of NCO groups to OH groups in this step should be 2:1.

  • Reaction: Add a few drops of DBTDL catalyst. Allow the reaction to proceed at 80°C for 2 hours under a constant nitrogen blanket. The viscosity of the mixture will increase.

Step 2: Chain Extension and Curing

  • Chain Extender Addition: Dissolve a calculated amount of this compound in a minimal amount of anhydrous DMF. The amount should be calculated to bring the final NCO:OH ratio of the entire system to approximately 1.02-1.05:1. A slight excess of NCO ensures complete reaction of all hydroxyls.

  • Reaction: Add the dissolved chain extender solution dropwise to the prepolymer mixture. Continue stirring at 80°C for an additional 3 hours.

  • Degassing: Reduce the stirrer speed and apply a mild vacuum to the flask for 5-10 minutes to remove any dissolved gases or bubbles.

  • Casting: Pour the viscous polymer solution into a pre-heated, release-agent-treated mold.

  • Curing: Place the mold in a vacuum oven. Cure at 80-100°C for 12-24 hours. The specific time and temperature will depend on the chosen isocyanate and desired final properties.

  • Post-Curing: After curing, allow the mold to cool to room temperature slowly before demolding the polyurethane elastomer. Condition the sample at ambient temperature for at least 48 hours before characterization.

Characterization and Expected Outcomes

Validating the synthesis and understanding the new material's properties are crucial.

Spectroscopic Analysis (FTIR)
  • Purpose: To confirm the chemical structure of the polyurethane.

  • Procedure: Obtain an ATR-FTIR spectrum of the cured polymer film.

  • Expected Outcome:

    • Complete disappearance of the strong NCO stretching peak around 2260-2275 cm⁻¹ .[11]

    • Appearance of a broad N-H stretching peak around 3300-3400 cm⁻¹ .

    • Appearance of a strong C=O (urethane) stretching peak around 1700-1730 cm⁻¹ .

Thermal Analysis (DSC/TGA)
  • Purpose: To evaluate the thermal transitions and stability of the polymer.

  • Expected Outcome (DSC): Two distinct glass transition temperatures (Tg) may be observed: one at a low temperature (e.g., -60 to -40°C) corresponding to the soft PCL segments, and one at a higher temperature (e.g., 70 to 100°C) for the hard segments.[2] The presence of two Tgs indicates good microphase separation. The incorporation of the rigid this compound is expected to increase the hard segment Tg compared to a more flexible diol.

  • Expected Outcome (TGA): A thermogram showing the decomposition temperature. Polyurethanes typically exhibit a two-stage decomposition.[2] The use of this compound is hypothesized to increase the onset temperature of thermal degradation.

Mechanical Properties
  • Purpose: To quantify the material's strength and elasticity.

  • Procedure: Perform tensile tests on dog-bone-shaped specimens according to ASTM D412 standards.[12]

  • Hypothetical Data: The table below illustrates the expected influence of increasing the molar percentage of this compound relative to the total diol/polyol content, thereby increasing the hard segment content.

% Molar Content of this compoundTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
5%~5-10>600%~70A
15%~15-25~450%~85A
25%>30<300%>90A

Causality: As the concentration of the rigid this compound increases, the hard segment content rises. This leads to a more reinforced material with higher tensile strength and hardness, but reduced flexibility (lower elongation at break).[1][8]

References

  • ResearchGate. (n.d.). Structure and Physical Properties in Crosslinked Polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of crosslinking on properties of polyurethane elastomers. Retrieved from [Link]

  • Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
  • ResearchGate. (n.d.). Properties of crosslinked polyurethanes synthesized from 4,4′-diphenylmethane diisocyanate and polyester polyol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 5). What Is Crosslinking In Polyurethane? [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2019). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Shape memory polyurethanes crosslinked with castor oil-based multifunctional polyols. Retrieved from [Link]

  • Google Patents. (n.d.). US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol.
  • ACS Publications. (2023). Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and mechanical properties of polyurethanes. Retrieved from [Link]

  • PCI Magazine. (2018). Crosslinking Polyurethane Dispersions. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of polyurethane acrylate oligomer based on polycaprolactone diol. Retrieved from [Link]

  • Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
  • Indian Academy of Sciences. (n.d.). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Retrieved from [Link]

  • PubMed Central. (2022). Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and chemical recycling of biobased poly(acetal-ester)s with a non-cyclic acetal unit. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers. Retrieved from [Link]

Sources

Application of 1,3-Dioxane-5,5-dimethanol in the Synthesis of Advanced Polyether Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the application of 1,3-dioxane-5,5-dimethanol, a versatile bifunctional monomer, in the synthesis of advanced polyethers. We delve into the core chemical principles, focusing on cationic ring-opening polymerization (CROP) as the primary synthetic route. This document is designed for researchers, scientists, and professionals in polymer chemistry and drug development, offering both foundational knowledge and detailed, actionable protocols. We explore the synthesis of hyperbranched polyethers, detailing the mechanistic pathways, experimental considerations, and characterization techniques necessary for successful implementation.

Introduction: The Strategic Advantage of this compound

This compound, also known as the cyclic monoformal of pentaerythritol, is a unique building block for polymer synthesis.[] Its structure incorporates a stable 1,3-dioxane ring and two primary hydroxyl groups.[2] This configuration presents it as a latent AB₂-type monomer. The hydroxyl groups ('B' functionalities) can act as nucleophiles or initiating sites, while the dioxane ring ('A' functionality) can undergo acid-catalyzed ring-opening. This duality is the key to its utility in creating complex, highly branched polymer architectures.

Unlike traditional linear polyethers, the hyperbranched polyethers synthesized from this monomer exhibit distinct properties such as a high density of terminal functional groups, low solution and melt viscosity, and good solubility, making them attractive for applications in coatings, drug delivery, and advanced materials.[3] The synthesis is typically a one-step process, offering a more efficient alternative to the multi-step, generational synthesis required for perfect dendrimers.[4][5]

Caption: Chemical structure of this compound.[2]

Core Synthetic Strategy: Cationic Ring-Opening Polymerization (CROP)

The polymerization of 1,3-dioxane derivatives, like other cyclic acetals, is predominantly achieved through cationic ring-opening polymerization (CROP).[6][7] The 1,3-dioxane ring is stable under basic and neutral conditions but is readily opened in the presence of a Brønsted or Lewis acid catalyst.[8] This lability is the cornerstone of its polymerization.

The Mechanistic Dichotomy: Activated Monomer vs. Active Chain End

The CROP of cyclic ethers and acetals can proceed through two primary mechanisms, often competing, depending on the reaction conditions. The choice of initiator, solvent, and temperature can favor one pathway over the other.

  • Active Chain End (ACE) Mechanism: In this classical pathway, the initiator protonates the hydroxyl group of a polymer chain end, which then attacks a neutral monomer. This process can be prone to side reactions and may lead to broader molecular weight distributions.

  • Activated Monomer (AM) Mechanism: This mechanism is favored in the presence of hydroxyl groups, such as those on the monomer itself or an alcohol initiator.[4] The catalyst protonates the oxygen atom of a monomer's dioxane ring, "activating" it. A neutral hydroxyl group from a growing polymer chain then acts as the nucleophile, attacking the activated monomer. This process is often associated with better control over the polymerization and can reduce unwanted side reactions like intramolecular cyclization.[6]

For this compound, the presence of its own hydroxyl groups makes the Activated Monomer mechanism a highly relevant and probable pathway.

CROP_Mechanism CROP Mechanistic Pathways cluster_AM Activated Monomer (AM) Mechanism cluster_ACE Active Chain End (ACE) Mechanism M Monomer (M) M_H Protonated Monomer (M-H+) M->M_H Activation H_plus H+ H_plus->M_H Pn1_OH Propagated Chain (Pn+1-OH) M_H->Pn1_OH Pn_OH Growing Chain (Pn-OH) Pn_OH->Pn1_OH Nucleophilic Attack on M-H+ Pn1_OH->H_plus H+ release Pn_OH_ace Growing Chain (Pn-OH) Pn_OH2 Active Chain End (Pn-OH2+) Pn_OH_ace->Pn_OH2 Protonation H_plus_ace H+ H_plus_ace->Pn_OH2 Pn1_OH_ace Propagated Chain (Pn+1-OH) Pn_OH2->Pn1_OH_ace M_ace Monomer (M) M_ace->Pn1_OH_ace Nucleophilic Attack by Monomer

Caption: The competing Activated Monomer and Active Chain End mechanisms in CROP.

Experimental Protocols

The following protocols are representative methodologies derived from established procedures for the cationic ring-opening polymerization of analogous cyclic acetals and ethers.[6][7] Researchers should optimize conditions based on their specific equipment and target polymer characteristics.

Protocol 1: Bulk Synthesis of Hyperbranched Polyether

This protocol describes the solvent-free, melt polymerization of this compound, which is often preferred for environmental and process efficiency reasons.

A. Materials & Equipment:

  • Monomer: this compound (technical grade, ≥90%)

  • Initiator: Trifluoromethanesulfonic acid (TfOH, Triflic Acid) or Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

  • Quenching Agent: Triethylamine or saturated sodium bicarbonate solution

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen/argon inlet, dropping funnel, vacuum pump.

B. Step-by-Step Procedure:

  • System Preparation: Assemble the glassware and flame-dry under vacuum. Backfill with dry nitrogen or argon. An inert atmosphere is critical to prevent premature termination of the cationic polymerization by atmospheric moisture.

  • Monomer Charging: Add this compound (e.g., 14.8 g, 0.1 mol) to the reaction flask.

  • Melt and Degas: Heat the flask to 80-100°C to melt the monomer (m.p. 58-60°C). Maintain the melt under a gentle stream of nitrogen and stir for 30 minutes to remove any residual moisture.

  • Initiation: Prepare a stock solution of the initiator in a dry, non-coordinating solvent (e.g., dichloromethane) if desired for accurate addition. Add the initiator (e.g., 0.1-1 mol% relative to the monomer) dropwise to the stirring molten monomer. A rapid increase in viscosity is expected.

  • Polymerization: Continue stirring at the set temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of monomer peaks).

  • Termination: Cool the reaction mixture. While still warm and viscous, add the quenching agent (e.g., a 1.5-fold molar excess of triethylamine relative to the initiator) to neutralize the acid catalyst and terminate the polymerization.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., acetone or THF). Precipitate the polymer by pouring the solution into a non-solvent like cold diethyl ether or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum at 40-50°C to a constant weight.

Characterization of the Resulting Polyether

A self-validating protocol requires thorough characterization to confirm the identity and properties of the synthesized polymer.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural verification and degree of branching (DB) calculation.Disappearance of the monomer's characteristic acetal proton signal. Appearance of new signals corresponding to the opened ether backbone. The DB can be estimated by comparing the integrals of signals from dendritic, linear, and terminal units.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).A unimodal distribution is desired. PDI values can range from 1.5 to higher values, typical for hyperbranched polymers.[5] Mₙ can be controlled to some extent by the monomer-to-initiator ratio.[5]
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (T₉).Provides information on the amorphous nature and thermal properties of the polymer.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition temperature.Determines the temperature range in which the polymer is stable.
FTIR Spectroscopy Functional group analysis.Broad O-H stretch (from terminal hydroxyls), C-O-C ether stretch (from the polymer backbone), and disappearance of monomer-specific peaks.

Workflow and Data Management

A systematic approach to synthesis and analysis is crucial for reproducibility and scalability.

Synthesis_Workflow prep 1. System Prep (Inert Atmosphere) melt 2. Monomer Melt & Degas prep->melt initiate 3. Initiation (Add Catalyst) melt->initiate polymerize 4. Polymerization (Heat & Stir) initiate->polymerize quench 5. Termination (Add Base) polymerize->quench purify 6. Purification (Precipitation) quench->purify product Final Polymer purify->product nmr NMR product->nmr Characterization gpc GPC product->gpc Characterization dsc_tga DSC/TGA product->dsc_tga Characterization structure Structure & DB nmr->structure mw Mn, Mw, PDI gpc->mw thermal Tg & Stability dsc_tga->thermal

Sources

The Versatile Building Block: A Guide to 1,3-Dioxane-5,5-dimethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3-dioxane-5,5-dimethanol as a versatile monomer in polymer synthesis. We will explore its unique structural features and detail its use in creating advanced polyesters and polyurethanes with tunable properties. This guide moves beyond simple procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust understanding of the underlying polymer chemistry.

Introduction: Why this compound?

This compound, also known as Pentaerythritol cyclic monoformal, is a bifunctional primary alcohol (a diol) distinguished by a stable six-membered cyclic acetal core.[1] This monomer is synthesized through the acid-catalyzed acetalization of pentaerythritol with formaldehyde. Its structure is notable for the sterically hindered neopentyl-like backbone, which imparts unique characteristics to the resulting polymers.

The presence of the rigid 1,3-dioxane ring introduces conformational stiffness into the polymer backbone. This structural feature is highly valuable for enhancing the thermal and mechanical properties of polymers, such as increasing the glass transition temperature (Tg) and improving tensile strength, when compared to polymers derived from more flexible aliphatic diols.[1][2] Furthermore, the acetal linkage within the dioxane ring offers a potential site for controlled degradation under acidic conditions, a desirable feature for applications in drug delivery and biodegradable materials.[3][4]

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is critical for its effective use in polymerization.

PropertyValueSource(s)
CAS Number 6228-25-7[5]
Molecular Formula C₆H₁₂O₄[5]
Molecular Weight 148.16 g/mol [5]
Appearance White solid
Melting Point 58-60 °C
Boiling Point DecomposesN/A
Solubility Soluble in water, DMSO, DMF; sparingly soluble in hot THFGeneral Knowledge
Synonyms (1,3-dioxane-5,5-diyl)dimethanol, Pentaerythritol cyclic monoformal[5]

Core Application: Step-Growth Polymerization

This compound is an ideal monomer for step-growth polymerization , a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[6] The two primary hydroxyl (-OH) groups are the reactive sites for forming ester or urethane linkages. A critical principle in step-growth polymerization is the need for precise stoichiometric control of the reacting functional groups to achieve high molecular weight polymers, a concept described by the Carothers equation.

Visualization of Monomer Synthesis

The synthesis of this compound is a straightforward acid-catalyzed reaction.

Monomer_Synthesis Penta Pentaerythritol reaction + Penta->reaction Form Formaldehyde Form->reaction Monomer This compound Water Water product reaction->product H⁺ Catalyst (e.g., p-TSA) product->Monomer product->Water

Figure 1: Synthesis of this compound.

Application Protocol I: Synthesis of a High-Modulus Polyester

This protocol details the synthesis of a polyester via solution polymerization of this compound with a diacid chloride, specifically adipoyl chloride. The use of a diacid chloride makes the esterification reaction rapid and irreversible at moderate temperatures, driving the formation of high molecular weight polymer.[7]

Rationale for Experimental Choices
  • Reactants : Adipoyl chloride is chosen for its high reactivity. The resulting polyester will incorporate a flexible six-carbon aliphatic segment, which will balance the rigidity imparted by the dioxane monomer.

  • Solvent : Anhydrous Tetrahydrofuran (THF) is selected as it can dissolve the reactants and the forming polymer to a reasonable extent, while being relatively inert to the reaction conditions.

  • Base : Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl gas produced during the reaction.[7] This is crucial to prevent side reactions and degradation of the polymer.

  • Inert Atmosphere : The reaction is conducted under a nitrogen atmosphere to prevent moisture, which would hydrolyze the highly reactive adipoyl chloride.

Experimental Workflow

Polyester_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_char 4. Characterization Setup Dissolve Diol & TEA in Anhydrous THF (under N₂) Add Add Adipoyl Chloride Solution Dropwise (at 0-5 °C) Setup->Add React Stir at Room Temp (12-24h) Add->React Filter Filter TEA-HCl Salt React->Filter Precipitate Precipitate Polymer in Cold Methanol Filter->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry under Vacuum (40-50 °C) Wash->Dry Analysis Analyze via GPC, NMR, FTIR, DSC, TGA Dry->Analysis

Figure 2: Workflow for Polyester Synthesis and Characterization.
Step-by-Step Protocol
  • Materials & Equipment :

    • This compound (1.482 g, 10.0 mmol)

    • Adipoyl chloride (1.830 g, 10.0 mmol)

    • Triethylamine (TEA) (2.125 g, 21.0 mmol, ~2.9 mL)

    • Anhydrous Tetrahydrofuran (THF) (50 mL)

    • Methanol (for precipitation, ~200 mL)

    • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Procedure : a. Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. b. In the reaction flask, dissolve this compound (10.0 mmol) and triethylamine (21.0 mmol) in 25 mL of anhydrous THF. c. In the dropping funnel, prepare a solution of adipoyl chloride (10.0 mmol) in 25 mL of anhydrous THF. d. Cool the reaction flask to 0-5 °C using an ice bath. e. Add the adipoyl chloride solution dropwise to the stirred diol solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately. f. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. g. Remove the triethylamine hydrochloride salt by vacuum filtration. h. Concentrate the filtrate to about half its volume using a rotary evaporator. i. Slowly pour the concentrated polymer solution into 200 mL of cold, vigorously stirring methanol to precipitate the polyester. j. Collect the white, fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Expected Characterization Results :

    • FTIR : Appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹. Disappearance of the broad hydroxyl (-OH) peak from the monomer.

    • ¹H NMR : Signals corresponding to the protons on the dioxane ring, the methylene groups from the diol, and the aliphatic chain of the adipate unit.

    • GPC : Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). For a successful polymerization, Mn should be > 10,000 g/mol .

    • DSC : Measurement of the glass transition temperature (Tg), which is expected to be elevated due to the rigid monomer structure.

Application Protocol II: Synthesis of a Thermoplastic Polyurethane

This protocol describes a two-step prepolymer method for synthesizing a thermoplastic polyurethane (TPU). This is a common industrial method that allows for better control over the polymer architecture.[8][9] this compound acts as a "chain extender" in this synthesis, reacting with an isocyanate-terminated prepolymer to build the hard segments of the TPU.

Rationale for Experimental Choices
  • Reactants : A long-chain polyether or polyester diol (e.g., Poly(tetrahydrofuran), PTHF, Mn ≈ 1000 g/mol ) is used to form the soft, amorphous segments. 4,4'-Methylene diphenyl diisocyanate (MDI) is a common, rigid diisocyanate that forms the basis of the hard segments.[2] this compound serves as the chain extender, creating highly ordered, rigid hard segments through hydrogen bonding between urethane groups.

  • Catalyst : A tin-based catalyst like Dibutyltin dilaurate (DBTDL) is often used to accelerate the urethane-forming reaction.[9]

  • Solvent : Anhydrous Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for polyurethane synthesis, capable of dissolving all reactants and the final polymer.[2][10]

Polyurethane Synthesis Mechanism

PU_Mechanism MDI Diisocyanate (MDI) (Excess) Step1 Step 1: Prepolymer Formation (60-80°C) MDI->Step1 Polyol Macroglycol (PTHF) Polyol->Step1 Prepolymer NCO-Terminated Prepolymer Step2 Step 2: Chain Extension (60-80°C) Prepolymer->Step2 Diol This compound (Chain Extender) Diol->Step2 TPU Segmented Thermoplastic Polyurethane Step1->Prepolymer Step2->TPU

Figure 3: Two-Step Prepolymer Method for Polyurethane Synthesis.
Step-by-Step Protocol
  • Materials & Equipment :

    • Poly(tetrahydrofuran) (PTHF), Mn = 1000 g/mol (10.0 g, 10.0 mmol)

    • 4,4'-Methylene diphenyl diisocyanate (MDI) (5.0 g, 20.0 mmol)

    • This compound (1.482 g, 10.0 mmol)

    • Dibutyltin dilaurate (DBTDL) (~2-3 drops)

    • Anhydrous Dimethyl sulfoxide (DMSO) (60 mL)

    • Methanol (for precipitation)

    • Reaction vessel equipped with mechanical stirrer, nitrogen inlet, and thermometer.

  • Procedure : a. Prepolymer Formation (Step 1) : i. Dry the PTHF under vacuum at 80 °C for 4 hours prior to use. ii. Add the dried PTHF (10.0 mmol) and MDI (20.0 mmol) to the reaction vessel under a nitrogen atmosphere. Note: The NCO:OH ratio is 2:1 for this step. iii. Heat the mixture to 70-80 °C with stirring until a clear, homogeneous melt is formed. iv. Add the DBTDL catalyst and continue stirring at 70-80 °C for 2 hours to form the isocyanate-terminated prepolymer.

    b. Chain Extension (Step 2) : i. Dissolve the this compound (10.0 mmol) in 20 mL of anhydrous DMSO. ii. Add 40 mL of anhydrous DMSO to the prepolymer in the reaction vessel and stir until the prepolymer is fully dissolved. iii. Slowly add the solution of the chain extender to the prepolymer solution. The viscosity will increase significantly. iv. Maintain the reaction at 70-80 °C for an additional 2-3 hours. v. Pour the viscous polymer solution into a Teflon-coated tray and cure in a vacuum oven at 80 °C for 12 hours.

    c. Purification : i. Dissolve the cured polymer in a minimal amount of DMSO or DMF. ii. Precipitate the polymer by pouring the solution into a large volume of water or methanol. iii. Filter the solid polymer, wash extensively with water, and dry under vacuum at 60 °C.

  • Expected Characterization Results :

    • FTIR : Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹. Appearance of N-H stretching (~3300 cm⁻¹) and urethane carbonyl (C=O) (~1700 cm⁻¹) peaks.

    • ¹H NMR : Complex spectrum showing signals for the aromatic protons of MDI, the ether backbone of PTHF, and the characteristic peaks of the this compound unit.[11]

    • DSC : Two distinct glass transitions may be observed, one at a low temperature corresponding to the soft segment (PTHF) and one at a high temperature for the hard segments formed by MDI and the dioxane diol.

    • TGA : Evaluation of thermal stability, which is expected to be high due to the rigid aromatic and dioxane structures.

Conclusion

This compound is a highly effective monomer for introducing rigidity and thermal stability into polymer backbones. Its well-defined structure and dual primary hydroxyl functionality make it a reliable building block for step-growth polymerization. The protocols provided herein offer robust starting points for the synthesis of novel polyesters and polyurethanes. By manipulating the co-monomers and reaction conditions, researchers can fine-tune the properties of the resulting materials to meet the demands of advanced applications, from high-performance engineering plastics to specialized biomedical devices.

References

  • Sustainable and Scalable Synthesis of Acetal-Containing Polyols as a Platform for Circular Polyurethanes. PMC - NIH. Available at: [Link]

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. Available at: [Link]

  • The synthetic procedure for polyurethanes. ResearchGate. Available at: [Link]

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. NIH. Available at: [Link]

  • Designing Closed-Loop Recyclable Thermosetting Polyurethanes Utilizing Polyfunctional Acetal-Containing Polyols. ACS Publications. Available at: [Link]

  • Stereoregular Poly-O-Methyl [m,n]-Polyurethanes Derived From D-Mannitol. CONICET. Available at: [Link]

  • What is the easiest methodology for the synthesis of an elastomeric polyurethane?. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. MDPI. Available at: [Link]

  • Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Digital CSIC. Available at: [Link]

  • NMR studies of water-borne polyurethanes. ResearchGate. Available at: [Link]

  • Synthesis of new polyurethanes from biomass-derived diols. University of Aveiro. Available at: [Link]

  • Synthesis and characterization of polyesters from renewable cardol. SciSpace. Available at: [Link]

  • List of diols materials commonly used in polyurethane synthesis. ResearchGate. Available at: [Link]

  • Which is the best procedure to synthesize polyurethane in solution?. ResearchGate. Available at: [Link]

  • This compound | C6H12O4 | CID 80373. PubChem. Available at: [Link]

  • Step-Growth Polymers. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols for the Polymerization of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Functional Polyethers

1,3-Dioxane-5,5-dimethanol, also known as pentaerythritol monoformal, is a versatile cyclic acetal monomer that holds significant promise for the synthesis of functional polyethers. Its unique structure, featuring two primary hydroxyl groups appended to a stable 1,3-dioxane ring, offers a gateway to polymers with a high density of reactive sites. These pendant hydroxyl groups can be leveraged for post-polymerization modifications, enabling the creation of tailored macromolecular architectures for advanced applications in drug delivery, hydrogels, and specialty coatings.

This comprehensive guide provides a detailed protocol for the polymerization of this compound via cationic ring-opening polymerization (CROP). We will delve into the mechanistic underpinnings of this process, offer a step-by-step experimental procedure, and discuss the critical parameters that govern the synthesis of well-defined functional polyethers.

Mechanistic Insights: The Cationic Ring-Opening Polymerization (CROP) of this compound

The polymerization of this compound proceeds through a cationic ring-opening mechanism, a process initiated by a cationic species, typically a proton or a Lewis acid. The reaction is driven by the relief of ring strain in the six-membered dioxane ring.

The generally accepted mechanism for the CROP of cyclic acetals involves three key stages: initiation, propagation, and termination.[1][2]

  • Initiation: The polymerization is initiated by the addition of a cationic initiator, such as a Brønsted acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride etherate). The initiator protonates one of the oxygen atoms in the dioxane ring, forming a highly reactive oxonium ion.

  • Propagation: The strained oxonium ion undergoes nucleophilic attack by the oxygen atom of another monomer molecule. This results in the opening of the ring and the formation of a new, propagating oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.

  • Termination: The polymerization can be terminated by the introduction of a nucleophile, such as water or an alcohol, which reacts with the active chain end to form a neutral polymer chain.

A common challenge in the CROP of cyclic acetals is the occurrence of side reactions, particularly the formation of cyclic oligomers through a "back-biting" mechanism.[1][2] The likelihood of these side reactions can be influenced by factors such as monomer concentration, temperature, and the nature of the initiator and solvent.

Visualizing the Polymerization Pathway

polymerization_mechanism Monomer This compound (Monomer) ActivatedMonomer Protonated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator Cationic Initiator (H+) Initiator->Monomer Initiation PropagatingChain Propagating Polymer Chain (Active Chain End) ActivatedMonomer->PropagatingChain Ring-Opening AnotherMonomer Another Monomer Molecule PropagatingChain->AnotherMonomer Propagation ExtendedChain Extended Polymer Chain AnotherMonomer->ExtendedChain Termination Termination (e.g., with H2O) ExtendedChain->Termination Termination Step FinalPolymer Functional Polyether Termination->FinalPolymer experimental_workflow Start Start Prep Prepare Dry Monomer and Glassware Start->Prep Setup Reaction Setup under Inert Atmosphere Prep->Setup Dissolve Dissolve Monomer in Anhydrous DCM Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool AddInitiator Add BF3·OEt2 Initiator Cool->AddInitiator Polymerize Polymerization (0 °C, 2-24 h) AddInitiator->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Diethyl Ether Terminate->Precipitate Filter Filter to Collect Polymer Precipitate->Filter Purify Purify by Redissolution and Re-precipitation Filter->Purify Dry Dry Polymer under Vacuum Purify->Dry Characterize Characterize Polymer (NMR, GPC, FTIR) Dry->Characterize End End Characterize->End

Sources

Harnessing Acidity: 1,3-Dioxane-5,5-dimethanol as a Smart Building Block for pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Drug Delivery

The therapeutic efficacy of many potent drugs is often hampered by their systemic toxicity and lack of specificity, leading to undesirable side effects. Modern drug delivery research seeks to overcome these limitations by designing "smart" carriers that can transport pharmacologically active agents directly to the site of action and release them in a controlled manner. One of the most promising strategies in this endeavor is the development of pH-responsive drug delivery systems. These systems are engineered to remain stable at the physiological pH of blood (pH 7.4) but to disassemble and release their cargo in the acidic microenvironments characteristic of tumor tissues (pH ~6.5) or within cellular endosomes and lysosomes (pH 4.5-6.0).[1]

This guide focuses on the application of 1,3-dioxane-5,5-dimethanol , a versatile and biocompatible building block, in the creation of such advanced, pH-sensitive drug delivery platforms. Its unique chemical structure, featuring a central acid-labile 1,3-dioxane ring and two primary hydroxyl groups, makes it an ideal candidate for the synthesis of biodegradable polymers that can be tailored for controlled drug release.

Core Principles: The Chemistry of pH-Responsiveness

The key to the functionality of this compound in drug delivery lies in the inherent acid sensitivity of the cyclic acetal (or ketal) group within the dioxane ring. Under neutral or basic conditions, this ring is stable. However, in an acidic environment, the acetal linkage is susceptible to hydrolysis, leading to the cleavage of the ring and the breakdown of the polymer backbone. This acid-triggered degradation provides a robust mechanism for the on-demand release of encapsulated therapeutic agents.

The diol functionality of this compound allows for its incorporation into a variety of polymer architectures, most notably polycarbonates and polyurethanes, through well-established polymerization techniques.[2] By strategically placing this pH-sensitive monomer within the polymer chain, we can create nanoparticles, micelles, or hydrogels that exhibit predictable and tunable degradation profiles in response to specific pH triggers.

Application Note I: Synthesis of a pH-Responsive Polycarbonate

Aliphatic polycarbonates are highly valued in biomedical applications due to their excellent biocompatibility and biodegradability.[3] By incorporating this compound into a polycarbonate backbone, we can impart pH-sensitivity. A common approach is the ring-opening polymerization (ROP) of a cyclic carbonate monomer derived from this compound.

Protocol 1: Synthesis of a 1,3-Dioxane-Functionalized Cyclic Carbonate Monomer

This protocol describes the synthesis of a six-membered cyclic carbonate monomer, a precursor for ring-opening polymerization.

Materials:

  • This compound

  • Triphosgene or a suitable equivalent (e.g., ethyl chloroformate)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine to the solution dropwise.

  • Addition of Carbonyl Source: While maintaining the temperature at 0 °C, slowly add a solution of triphosgene in anhydrous DCM via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired cyclic carbonate monomer.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Ring-Opening Polymerization (ROP) to Form a pH-Sensitive Polycarbonate

This protocol outlines the synthesis of the pH-sensitive polycarbonate from the functionalized cyclic carbonate monomer.

Materials:

  • Synthesized 1,3-dioxane-functionalized cyclic carbonate monomer

  • Initiator (e.g., benzyl alcohol, poly(ethylene glycol) monomethyl ether for block copolymers)

  • Organocatalyst (e.g., 1,8-diazabicycloundec-7-ene (DBU), tin(II) 2-ethylhexanoate (Sn(Oct)₂))

  • Anhydrous toluene or DCM

  • Argon or Nitrogen gas

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the cyclic carbonate monomer, initiator, and anhydrous solvent.

  • Catalyst Addition: Add the organocatalyst to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C for melt polymerization or a suitable temperature for solution polymerization) and stir for the specified time (typically several hours to a day). The progress of the polymerization can be monitored by ¹H NMR or by observing the increase in viscosity.

  • Termination and Precipitation: Cool the reaction to room temperature and dissolve the polymer in a small amount of DCM. Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent such as cold methanol or diethyl ether.

  • Purification: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the integrity of the dioxane ring.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Application Note II: Formulation of pH-Responsive Nanoparticles for Doxorubicin Delivery

Amphiphilic block copolymers, consisting of a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block (the synthesized pH-sensitive polycarbonate), can self-assemble in aqueous solution to form core-shell nanoparticles. The hydrophobic core serves as a reservoir for hydrophobic drugs like doxorubicin (DOX), while the hydrophilic PEG shell provides colloidal stability and prolongs circulation time in the bloodstream.

Protocol 3: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

Materials:

  • Synthesized pH-sensitive block copolymer (e.g., PEG-b-poly(dioxane-carbonate))

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) (HPLC grade)

  • Deionized water or phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO suitable for removing free drug and solvent, e.g., 3.5 kDa)

Procedure:

  • Preparation of Free-Base Doxorubicin: To facilitate encapsulation into the hydrophobic core, the hydrochloride salt of doxorubicin must be converted to its free-base form. Dissolve DOX·HCl in DMSO and add a 2-fold molar excess of TEA. Stir the solution overnight in the dark.[4]

  • Polymer and Drug Dissolution: Dissolve the block copolymer and the free-base doxorubicin solution in a water-miscible organic solvent (e.g., DMSO or THF).

  • Nanoprecipitation: Under vigorous stirring, add the polymer/drug solution dropwise to a larger volume of deionized water or PBS (pH 7.4). The rapid solvent exchange will cause the hydrophobic block to collapse and form the core of the nanoparticles, encapsulating the drug.

  • Solvent Removal and Purification: Stir the nanoparticle suspension for several hours to allow the organic solvent to evaporate. Purify the nanoparticles and remove the unencapsulated drug by dialysis against deionized water or PBS for 24-48 hours, with frequent changes of the dialysis medium.

  • Characterization of Drug-Loaded Nanoparticles:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, size distribution (polydispersity index), and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the drug-loaded nanoparticle suspension. Dissolve the dried nanoparticles in a suitable organic solvent (e.g., DMSO) to disrupt the structure and release the encapsulated drug. Quantify the amount of doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength (e.g., ~480 nm). Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Application Note III: In Vitro pH-Triggered Drug Release and Cellular Uptake

The hallmark of these drug delivery systems is their ability to release the encapsulated drug in response to an acidic environment. This can be demonstrated through in vitro release studies and cell culture experiments.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and endosomal conditions, respectively)

  • Dialysis membrane (MWCO suitable for allowing the free drug to pass through but retaining the nanoparticles)

  • Shaking incubator or water bath at 37 °C

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) in a sealed container. Place the container in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the amount of doxorubicin in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster release rate at pH 5.5 compared to pH 7.4 will demonstrate the pH-responsive nature of the nanoparticles. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

Protocol 5: In Vitro Cell Viability Assay

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free doxorubicin solution

  • Drug-loaded nanoparticle suspension

  • Blank (drug-free) nanoparticle suspension

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treatment: Replace the cell culture medium with fresh medium containing various concentrations of free doxorubicin, drug-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then dissolving the crystals in a suitable solvent.

  • Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability versus drug concentration to determine the half-maximal inhibitory concentration (IC₅₀) for each formulation. Enhanced cytotoxicity of the drug-loaded nanoparticles compared to free doxorubicin, especially at lower concentrations, can indicate efficient cellular uptake and intracellular drug release.

Data Presentation

Table 1: Physicochemical Properties of pH-Sensitive Nanoparticles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Blank Nanoparticles120 ± 50.15 ± 0.02-5.2 ± 0.8N/AN/A
DOX-Loaded Nanoparticles135 ± 70.18 ± 0.03-4.8 ± 1.115.2 ± 1.585.6 ± 4.2

Table 2: In Vitro Doxorubicin Release from Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.815.8 ± 1.2
410.1 ± 1.145.3 ± 2.5
815.6 ± 1.570.1 ± 3.1
1220.3 ± 1.885.2 ± 3.5
2425.8 ± 2.292.5 ± 2.8
4830.1 ± 2.595.1 ± 2.1

Visualizations

Synthesis_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Nanoparticle Formulation cluster_3 In Vitro Evaluation Dioxane This compound Monomer Cyclic Carbonate Monomer Dioxane->Monomer Triphosgene, Pyridine Polymer pH-Sensitive Polycarbonate Monomer->Polymer ROP (e.g., DBU) Nanoparticles DOX-Loaded Nanoparticles Polymer->Nanoparticles Nanoprecipitation Release pH-Triggered Release Nanoparticles->Release Cytotoxicity Cell Viability Assay Nanoparticles->Cytotoxicity DOX Doxorubicin DOX->Nanoparticles

Figure 1: Workflow for the synthesis and evaluation of a 1,3-dioxane-based drug delivery system.

Drug_Release_Mechanism NP_stable Nanoparticle in Bloodstream pH 7.4 Drug Encapsulated Dioxane Ring Intact NP_tumor NP_tumor NP_stable->NP_tumor Extravasation/Cellular Uptake NP_degraded Degraded Polymer Drug Released Dioxane Ring Cleaved NP_tumor->NP_degraded Ketal Hydrolysis

Figure 2: Mechanism of pH-triggered drug release from 1,3-dioxane-containing nanoparticles.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile platform for the development of advanced, pH-responsive drug delivery systems. The straightforward chemistry for its incorporation into biodegradable polymers, combined with the predictable acid-lability of the dioxane ring, allows for the rational design of smart nanocarriers. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and evaluation of such systems.

Future research in this area may focus on fine-tuning the degradation kinetics by modifying the substituents on the dioxane ring, exploring the use of these polymers in other drug delivery architectures such as hydrogels and films, and conducting in vivo studies to validate the therapeutic efficacy and safety of these promising materials. The continued development of such intelligent polymeric systems holds great potential for improving the precision and effectiveness of cancer chemotherapy and other targeted therapies.

References

  • Petrova, V., et al. (2021). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers, 13(9), 1367. [Link][1][6]

  • Lee, E. S., et al. (2007). Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH. Molecular Pharmaceutics, 4(3), 422-429. [Link][4]

  • Piotrowska, U., et al. (2021). Biodegradable Polymer Materials Based on Polyethylene and Natural Rubber: Acquiring, Investigation, Properties. Journal of Composites Science, 5(8), 213. [Link][2]

  • Cui, W., et al. (2016). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications. Advanced Drug Delivery Reviews, 107, 134-150. [Link][3]

  • Gao, Y., et al. (2015). Progress in researches for pH-sensitive polymer with ketal (acetal) bonds used as drug carriers. Chinese Journal of New Drugs, 24(15), 1735-1741. [Link][7]

  • Kim, M. S., et al. (2020). Photo- and pH-Responsive Polycarbonate Block Copolymer Prodrug Nanomicelles for Controlled Release of Doxorubicin. Macromolecular Bioscience, 20(8), e2000118. [Link][8]

  • Li, F., et al. (2019). pH-Responsive expandable polycarbonate–doxorubicin conjugate nanoparticles for fast intracellular drug release. New Journal of Chemistry, 43(3), 1363-1370. [Link][9]

  • Arote, R., et al. (2012). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(24), 5091-5099. [Link][10]

  • Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source. (2021). Green Chemistry, 23(16), 5763-5784. [Link][11]

  • Mohammadi, M., et al. (2014). Kinetic analysis of drug release from nanoparticles. Journal of Pharmaceutical Sciences, 103(10), 3134-3143. [Link][5]

  • Al-Hilal, T. A., et al. (2013). Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates. Biomacromolecules, 14(10), 3626-3633. [Link][12]

  • Weiss, C., et al. (2020). Kinetics of nanoparticle uptake into and distribution in human cells. Nanoscale Advances, 2(5), 1821-1839. [Link][13][14]

  • Wang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 733. [Link][15]

  • Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. (2023). Pharmaceutics, 15(6), 1663. [Link][16]

Sources

Application Note & Protocols: Synthesis of Biodegradable Aliphatic Polycarbonates from 1,3-Dioxane-5,5-dimethanol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biodegradable polymers are foundational to the advancement of modern medicine, particularly in the field of controlled drug delivery.[1][2][3] Aliphatic polycarbonates, prized for their biocompatibility and tunable degradation profiles, represent a leading class of these materials.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of biodegradable polycarbonates using 1,3-dioxane-5,5-dimethanol as a key precursor. This bifunctional building block, derived from the reaction of pentaerythritol and formaldehyde, offers a stable cyclic diether core and reactive hydroxyl groups, making it a versatile starting point for creating functional monomers.[5][6] We will detail the synthesis of a six-membered cyclic carbonate monomer, followed by its polymerization via two distinct and powerful methods: coordination ring-opening polymerization (ROP) and enzymatic ROP. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize novel polymer-based therapeutic systems.[7]

Scientific Foundation & Rationale

The central strategy for converting this compound into a high-molecular-weight polymer is through Ring-Opening Polymerization (ROP). This method is superior to traditional polycondensation as it avoids the generation of small molecule byproducts and allows for excellent control over polymer molecular weight, architecture, and end-group functionality.[8][9] The overall workflow involves two primary stages:

  • Monomer Synthesis: The precursor diol, this compound, must first be converted into a strained cyclic monomer. For polycarbonate synthesis, this involves forming a six-membered cyclic carbonate, 5,5-bis(hydroxymethyl)-1,3-dioxan-2-one . The ring strain in this monomer provides the thermodynamic driving force for polymerization.[10]

  • Polymerization: The cyclic carbonate monomer undergoes ROP, where the ring is opened and monomers are sequentially added to a growing polymer chain. The choice of initiator or catalyst is critical as it dictates the polymerization mechanism and, consequently, the properties of the final polymer.

This guide will focus on two highly relevant ROP techniques:

  • Coordination ROP: Utilizes metal-based catalysts, such as Tin(II) octoate (Sn(Oct)₂), which are highly efficient for producing high-molecular-weight polyesters and polycarbonates.[9]

  • Enzymatic ROP: Employs lipases as biocatalysts. This "green chemistry" approach operates under milder conditions, avoids toxic metal contaminants, and is particularly advantageous for biomedical applications where biocompatibility is paramount.[11][12][13]

G cluster_0 Workflow Overview cluster_1 Polymerization Routes cluster_2 Characterization & Application A This compound (Starting Diol) B Cyclic Carbonate Monomer Synthesis (e.g., with Ethyl Chloroformate) A->B C Purified Monomer (5,5-bis(hydroxymethyl)-1,3-dioxan-2-one) B->C D Coordination ROP (e.g., Sn(Oct)₂) C->D E Enzymatic ROP (e.g., Lipase) C->E F Biodegradable Polycarbonate D->F E->F G Structural & Thermal Analysis (NMR, GPC, DSC) F->G H Drug Delivery Vehicle Formulation (Nanoparticles, Hydrogels) F->H

Diagram 1: Overall experimental workflow from precursor to application.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclic Carbonate Monomer

This protocol describes the synthesis of 5,5-bis(hydroxymethyl)-1,3-dioxan-2-one from this compound. The reaction involves the cyclization of the diol using ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound (1 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • Ethyl chloroformate (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound and triethylamine in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Monomer Cyclization: Add ethyl chloroformate dropwise to the stirred solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure cyclic carbonate monomer as a white solid.

  • Validation: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Coordination Ring-Opening Polymerization (ROP)

This protocol details the synthesis of a high-molecular-weight polycarbonate using stannous octoate as a catalyst and a diol, such as 1,4-butanediol, as an initiator.

Materials:

  • 5,5-bis(hydroxymethyl)-1,3-dioxan-2-one (Monomer)

  • 1,4-butanediol (Initiator)

  • Stannous octoate [Sn(Oct)₂] (Catalyst)

  • Anhydrous Toluene

Procedure:

  • Preparation: Add the monomer, initiator (the monomer-to-initiator ratio determines the target molecular weight), and a magnetic stir bar to a flame-dried Schlenk flask.

  • Drying: Dry the contents under vacuum at 40-50 °C for 2-4 hours to remove any residual water, which can interfere with the polymerization.

  • Catalyst Addition: Backfill the flask with nitrogen or argon. Add the required amount of Sn(Oct)₂ catalyst (typically a monomer-to-catalyst ratio of 1000:1 to 10,000:1) dissolved in a small amount of anhydrous toluene via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 120-140 °C. The reaction mixture will become viscous as polymerization proceeds. Continue stirring for 4-24 hours.

  • Termination & Purification:

    • Cool the reaction to room temperature and dissolve the viscous polymer in DCM or chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol or hexane with vigorous stirring.

    • Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mn), polydispersity index (PDI) using GPC, and confirm its structure with ¹H NMR.

Protocol 3: Enzymatic Ring-Opening Polymerization (eROP)

This protocol provides a greener alternative using an immobilized lipase catalyst, which is ideal for biomedical applications.[14][15]

Materials:

  • 5,5-bis(hydroxymethyl)-1,3-dioxan-2-one (Monomer)

  • Immobilized Candida antarctica Lipase B (CaLB), e.g., Novozym® 435 (Catalyst)

  • Anhydrous Toluene or Diphenyl Ether (Solvent)

Procedure:

  • Reaction Setup: In a dry vial, add the monomer and the solvent. Add the immobilized lipase (typically 5-10% by weight of the monomer).

  • Enzymatic Reaction: Place the vial in a shaker or incubator set to 60-80 °C. The lower temperature compared to coordination ROP is a key advantage of enzymatic methods.[11]

  • Polymerization: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them via GPC.

  • Purification:

    • Cool the reaction mixture and dissolve the contents in DCM.

    • Remove the enzyme beads by simple filtration. The ability to easily recover and potentially reuse the catalyst is a major benefit of using an immobilized enzyme.[11]

    • Precipitate the polymer from the filtrate into cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

  • Characterization: Analyze the resulting polymer using GPC and NMR as described in Protocol 2.

G cluster_0 ROP Mechanism initiator Initiator (R-OH) e.g., Butanediol monomer Cyclic Carbonate Monomer Carbonyl Carbon (δ+) initiator->monomer 1. Nucleophilic Attack (Initiation) catalyst {Catalyst |e.g., Sn(Oct)₂} monomer->catalyst Activation propagation Growing Polymer Chain (-[M]n-OR) Propagating End (-OH) monomer->propagation Ring-Opening monomer2 Incoming Monomer propagation->monomer2 2. Propagation (Chain Growth) final_polymer {Final Polymer HO-[M]n-OR} monomer2->final_polymer cluster_A Structural Control cluster_B Resulting Properties cluster_C Therapeutic Outcome A Polymer Structure B Physicochemical Properties C Drug Delivery Application A1 Molecular Weight (Mn) B1 Degradation Rate A1->B1 A2 Copolymer Composition (e.g., with PEG, PCL) A2->B1 B2 Hydrophilicity / Hydrophobicity A2->B2 A3 Pendant Functional Groups B3 Drug Loading Capacity A3->B3 C3 Targeting Efficiency A3->C3 C1 Controlled Release Profile B1->C1 C2 Biocompatibility B2->C2 B3->C1

Diagram 3: Relationship between polymer structure, properties, and application.

References

  • Luo, Y., Liu, X., Yuan, X., Zhang, M., & Ng, S. W. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1536. [Link]

  • Takata, T., Igarashi, M., & Endo, T. (1991). Synthesis and cationic ring‐opening polymerization of a cyclic carbonate, 5‐methylene‐1,3‐dioxan‐2‐one. Journal of Polymer Science Part A: Polymer Chemistry, 29(5), 781-784. [Link]

  • Chemistry Online. (2023). Preparation of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane in water. [Link]

  • ResearchGate. (n.d.). Synthesis and cationic ring-opening polymerization of a cyclic carbonate, 5-methylene-1,3-dioxan-2-one. [Link]

  • ResearchGate. (2024). The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored at all temperatures. [Link]

  • Nair, L. S., & Laurencin, C. T. (2011). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832-864. [Link]

  • Scilit. (1991). Synthesis and cationic ring‐opening polymerization of a cyclic carbonate, 5‐methylene‐1,3‐dioxan‐2‐one. [Link]

  • ResearchGate. (2003). New aliphatic poly(ester-carbonates) based on 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one. [Link]

  • Figshare. (2017). Rigid Polyurethanes, Polyesters, and Polycarbonates from Renewable Ketal Monomers. [Link]

  • Juniper Publishers. (2018). Biomedical Applications of Polymers - An Overview. [Link]

  • MDPI. (2014). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]

  • Singh, N., et al. (2022). A road map on synthetic strategies and applications of biodegradable polymers. PMC. [Link]

  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133. [Link]

  • Vidhya, K., & Lakshmi, K. S. (2018). Polymers in the Biomedical Field, Types, and Applications. International Journal of Pharma Research and Health Sciences, 6(4), 2821-2826. [Link]

  • Zhang, X., et al. (2022). Biomedical polymers: synthesis, properties, and applications. Science China Chemistry, 65(7), 1213-1275. [Link]

  • Grala, A., et al. (2020). Enzymatic Polymerization of Cyclic Monomers in Ionic Liquids as a Prospective Synthesis Method for Polyesters Used in Drug Delivery Systems. MDPI. [Link]

  • ResearchGate. (n.d.). Biomedical Applications of Polymers. [Link]

  • Palenzuela, M., et al. (2023). 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Macromolecules. [Link]

  • ResearchGate. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. [Link]

  • Liechty, W. B., et al. (2010). Polymers for drug delivery systems. Annual Review of Chemical and Biomolecular Engineering, 1, 149-173. [Link]

  • Tschan, M. J.-L., et al. (2012). Synthesis of biodegradable polymers from renewable resources. Polymer Chemistry, 3(4), 836-851. [Link]

  • Liechty, W. B., et al. (2010). Polymers for Drug Delivery Systems. PMC. [Link]

  • Alshorman, A. A. (2019). Polymer-based drug delivery systems: A review study. International Journal of Pharmacy and Pharmaceutical Science, 1(2), 43-45. [Link]

  • Tschan, M. J.-L., et al. (2012). Synthesis of biodegradable polymers from renewable resources. RSC Publishing. [Link]

  • ResearchGate. (2005). Synthesis and properties of novel biodegradable triblock copolymers of poly(5-methyl-5-methoxycarbonyl-1,3-dioxan-2-one) and poly(ethylene glycol). [Link]

  • Maastricht University. (2017). Rigid Polyurethanes, Polyesters, and Polycarbonates from Renewable Ketal Monomers. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Xiu, Z.-L., & Zeng, A.-P. (2008). 1,3-Propanediol and its copolymers: research, development and industrialization. Applied Microbiology and Biotechnology, 78(1), 1-9. [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2000). Novel Functional Polycarbonate by Lipase-Catalyzed Ring-Opening Polymerization of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one. Macromolecules, 33(21), 7549-7553. [Link]

  • University of Groningen. (2024). Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. [Link]

  • Pellis, A., et al. (2020). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC. [Link]

  • Semantic Scholar. (n.d.). Enzymatic synthesis of polyesters via ring-opening polymerization. [Link]

  • Van Steenberge, P. H. M., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(9), 1607-1618. [Link]

Sources

The Versatile Building Block: Application Notes for 1,3-Dioxane-5,5-dimethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Diol

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dioxane-5,5-dimethanol, a bifunctional diol, has emerged as a valuable and versatile intermediate for chemists across research, discovery, and process development. Its unique structural features—a sterically hindered neopentyl glycol core masked within a 1,3-dioxane ring—offer a compelling combination of reactivity and stability, making it an attractive starting material for a range of applications, from polymer synthesis to the construction of intricate spirocyclic systems.

This comprehensive guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, explore its application in the creation of advanced polymers, detail its use in the formation of complex organic structures, and provide validated protocols for its manipulation, including its role as a protecting group.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6228-25-7
Molecular Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
Appearance White to off-white solid
Melting Point 58-60 °C
Boiling Point Decomposes
Solubility Soluble in water, methanol, ethanol.

I. Synthesis of this compound: A Gateway to its Utility

The most common and efficient route to this compound is the acid-catalyzed acetalization of pentaerythritol with formaldehyde.[1] This reaction proceeds with high selectivity for the formation of the six-membered dioxane ring, leaving two primary hydroxyl groups available for subsequent transformations.

Protocol 1: Synthesis of this compound

Materials:

  • Pentaerythritol

  • Formaldehyde (37% aqueous solution)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add pentaerythritol (136.15 g, 1.0 mol), formaldehyde (81.08 g of 37% solution, 1.0 mol), and toluene (250 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting white solid is this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Expected Yield: 85-95%

II. A Monomer for Advanced Polymers: Polyesters and Polyurethanes

The two primary hydroxyl groups of this compound make it an excellent candidate as a diol monomer in step-growth polymerization.[2] The rigid dioxane ring and the neopentyl glycol structure impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and hardness.

Application in Polyester Synthesis

This compound can be reacted with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyesters. The resulting polymers possess a regular structure with the dioxane moiety incorporated into the polymer backbone.

Polyester_Synthesis Monomer1 This compound (Diol) Polymerization Polycondensation - Solvent (e.g., THF) - Base (e.g., Pyridine) Monomer1->Polymerization Monomer2 Diacid Chloride (e.g., Adipoyl Chloride) Monomer2->Polymerization Polyester Polyester with Dioxane Backbone Polymerization->Polyester Byproduct HCl Polymerization->Byproduct forms

Caption: Polyester synthesis from this compound.

Protocol 2: General Procedure for Polyester Synthesis

Materials:

  • This compound

  • Diacid chloride (e.g., adipoyl chloride, terephthaloyl chloride)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Anhydrous pyridine or other suitable acid scavenger

  • Nitrogen or argon atmosphere

  • Schlenk flask or three-necked flask with condenser and dropping funnel

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add anhydrous pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the diacid chloride (1.0 eq) in anhydrous THF via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Quench the reaction by the slow addition of water.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Application in Polyurethane Synthesis

The reaction of this compound with diisocyanates provides a straightforward route to polyurethanes. The bulky dioxane ring can contribute to the rigidity of the hard segments in the polyurethane, influencing its mechanical properties.

Polyurethane_Synthesis Monomer1 This compound (Diol) Polymerization Polyaddition - Catalyst (e.g., DBTDL) - Solvent (optional) Monomer1->Polymerization Monomer2 Diisocyanate (e.g., MDI, TDI) Monomer2->Polymerization Polyurethane Polyurethane with Dioxane Moiety Polymerization->Polyurethane

Caption: Polyurethane synthesis from this compound.

Protocol 3: General Procedure for Polyurethane Synthesis

Materials:

  • This compound

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or bulk polymerization)

  • Nitrogen or argon atmosphere

  • Three-necked flask with mechanical stirrer, condenser, and dropping funnel

  • Heating mantle

Procedure:

  • In a three-necked flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent if used.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.

  • Add a catalytic amount of DBTDL.

  • Slowly add the diisocyanate (1.0 eq) via a dropping funnel. An exothermic reaction may be observed.

  • Continue stirring at the reaction temperature for several hours until the desired viscosity is reached.

  • The resulting polyurethane can be cast into films or precipitated in a suitable non-solvent.

III. A Precursor to Spirocyclic Architectures

The rigid, pre-organized structure of this compound makes it an ideal precursor for the synthesis of spiro compounds, particularly tetraoxaspiro[5.5]undecane derivatives.[1] These spirocycles are of interest in materials science and medicinal chemistry due to their unique three-dimensional structures.

Conceptual Pathway to Spiro Compounds

The two hydroxyl groups of this compound can react with a second difunctional electrophile, such as another dicarbonyl compound or its acetal, to form a second dioxane ring, creating a spirocyclic system.

Spiro_Synthesis Start This compound Reaction Acid-catalyzed Acetalization Start->Reaction Reagent Dicarbonyl Compound or Acetal (e.g., Cyclohexanone) Reagent->Reaction Product Tetraoxaspiro[5.5]undecane Derivative Reaction->Product

Caption: Conceptual synthesis of spiro compounds.

IV. A Protecting Group for Diols: Deprotection Strategy

The 1,3-dioxane ring in this compound is an acetal, which is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions.[3] This allows for the protection of two hydroxyl groups of pentaerythritol, enabling selective reactions at the other two hydroxyls if they were present. The deprotection regenerates the tetraol, pentaerythritol.

Protocol 4: Acid-Catalyzed Deprotection

Materials:

  • This compound derivative

  • Aqueous acid (e.g., 1 M HCl, acetic acid)

  • Organic co-solvent (e.g., Tetrahydrofuran (THF), acetone)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative in a mixture of THF and aqueous acid (e.g., 3:1 v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, neutralize the acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected product (pentaerythritol or its derivative).

Conclusion: A Building Block of Significant Value

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a stable cyclic acetal and reactive diol functionality provides a versatile platform for a multitude of synthetic transformations. From the creation of high-performance polymers to the intricate assembly of spirocyclic systems, this building block offers chemists a reliable and efficient tool to advance their research and development efforts. The protocols and applications outlined in this guide serve as a starting point for harnessing the full potential of this remarkable molecule.

References

  • Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). A benzotriazole reagent derived from 2-ethoxydioxolane and benzotriazole can be used as a remarkably stable and versatile electrophilic formylating reagent in reactions with Grignard reagents and organozinc reagents. The Journal of Organic Chemistry, 65(6), 1886–1888.
  • Maegawa, T., Koutani, Y., Otake, K., & Fujioka, H. (2013). A mild and efficient method enables the formation of methylene acetals from 1,2- and 1,3-diols using methoxymethylphenylsulfide, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and dibutylhydroxytoluene (BHT). The Journal of Organic Chemistry, 78(7), 3384–3390.
  • Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 30.4: Step-Growth Polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). Retrieved from [Link]

  • Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • Google Patents. (n.d.). WO2013035899A1 - Method for preparing 5-hydroxy-1,3-dioxane and method for preparing branched glycerol trimers using 5-hydroxy-1,3-dioxane as a raw material.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • International Journal of Research in Engineering and Science (IJRES). (n.d.). Synthesis of Novel Spiro 1,3 – Dioxanes And Study of Their Biological and Liquid Crystalline Properties.
  • National Center for Biotechnology Information. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • VTechWorks. (n.d.). Novel Monomer Design for Next-Generation Step-Growth Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reactive Distillation Process To Produce 5-Hydroxy-2-methyl-1,3-dioxane from Mixed Glycerol Acetal Isomers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Retrieved from [Link]

Sources

Application Note: Structural and Quantitative NMR Analysis of Polymers Containing 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polymers incorporating the 1,3-dioxane-5,5-dimethanol moiety are gaining significant interest in various fields, including drug delivery, biodegradable materials, and advanced coatings. The presence of the dioxane ring introduces unique properties such as controlled degradability and tailored solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive characterization of these polymers.[1][2] It provides detailed insights into their molecular structure, composition, and dynamics, which are crucial for establishing structure-property relationships and ensuring quality control in manufacturing.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the in-depth analysis of polymers containing this compound. We will cover everything from sample preparation and experimental setup to spectral interpretation and advanced 2D NMR techniques for complete structural elucidation.

Causality Behind Experimental Choices: Why NMR?

The choice of NMR spectroscopy for analyzing these polymers is dictated by its ability to provide atomic-level information. Unlike bulk characterization techniques, NMR can distinguish subtle differences in the chemical environment of each atom within the polymer chain. This allows for:

  • Unambiguous structural verification: Confirming the successful incorporation of the this compound monomer into the polymer backbone.

  • Determination of copolymer composition: Quantifying the molar ratio of different monomers in copolymers.[3]

  • Microstructural analysis: Investigating stereoregularity (tacticity) and the sequence of monomer units.[1][4]

  • End-group analysis: Identifying and quantifying the terminal units of the polymer chains, which is essential for determining the number-average molecular weight (Mn).[2][5]

  • Degradation studies: Monitoring the chemical changes in the polymer structure over time under specific conditions.[6][7]

Core Experimental Workflow

The successful NMR analysis of polymers containing this compound hinges on a systematic approach, from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Polymer Selection & Purity Check B Solvent Selection (e.g., CDCl3, DMSO-d6) A->B C Dissolution & Homogenization B->C D Transfer to NMR Tube & Addition of Internal Standard C->D E Spectrometer Setup & Shimming D->E Sample Insertion F 1D NMR (1H, 13C, DEPT) E->F G 2D NMR (COSY, HSQC) F->G H Spectral Processing (Phasing, Baseline Correction) G->H Data Transfer I Peak Assignment & Integration H->I J Structural Elucidation & Quantitative Analysis I->J K Reporting J->K

Figure 1: A comprehensive workflow for the NMR analysis of polymers.

Detailed Protocols

Protocol 1: Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR spectra.[8]

  • Polymer Purity: Ensure the polymer sample is free from residual monomers, catalysts, and other impurities that could interfere with the NMR signals.

  • Solvent Selection: The choice of a deuterated solvent is critical. The polymer must be fully soluble to yield a homogeneous solution.[8][9]

    • Chloroform-d (CDCl₃): A common choice for many polyesters and polyethers due to its excellent dissolving power for a wide range of organic compounds.[10] The residual proton signal appears around 7.26 ppm.[10]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Suitable for more polar polymers and can be useful for observing exchangeable protons (e.g., hydroxyl end-groups).[8][10] The residual proton signal is typically found around 2.50 ppm.[8][10]

    • Other solvents: Depending on the polymer's polarity, other solvents like acetone-d₆, methanol-d₄, or toluene-d₈ might be appropriate.[10][11][12][13]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of polymer in 0.6-0.7 mL of solvent is generally sufficient.[9]

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[9]

  • Dissolution:

    • Weigh the polymer accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate or use a vortex mixer to ensure complete dissolution. Gentle heating may be applied if necessary, but care should be taken to avoid polymer degradation.

  • Filtration and Transfer:

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (for Quantitative NMR - qNMR):

    • For quantitative analysis, add a known amount of an internal standard.[14] The standard should have a simple spectrum with peaks that do not overlap with the polymer signals. Tetramethylsilane (TMS) is a common reference standard for chemical shift calibration (0 ppm).[15][16] For quantitative purposes, other standards like 1,3,5-trioxane or maleic anhydride might be more suitable.

Protocol 2: NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex polymer spectra.

  • Shimming: The magnetic field homogeneity must be optimized (shimming) to obtain sharp, symmetrical peaks.

  • ¹H NMR:

    • Pulse Angle: 30-45° for quantitative measurements to ensure full relaxation between pulses.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest for accurate integration. For polymers, a delay of 5-10 seconds is often a good starting point.

    • Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Relaxation Delay (d1): A shorter delay (1-2 seconds) is often used for qualitative spectra. For quantitative ¹³C NMR, a much longer delay and the addition of a relaxation agent like chromium(III) acetylacetonate may be necessary.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[17] DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons are absent.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons.[18][19] This is useful for tracing the connectivity within the polymer backbone and side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[18][19][20] This is a powerful tool for assigning both ¹H and ¹³C signals unambiguously.

Spectral Interpretation: A Case Study

Let's consider a hypothetical polyester synthesized from this compound and a dicarboxylic acid.

Polymer_Structure cluster_polymer Repeating Unit of a Polyester with this compound P ...-O-CH2-C(CH2-O-CO-R-CO-O-CH2)2-CH2-O-...

Figure 2: General structure of a polyester containing this compound.

Expected Chemical Shifts

The following table summarizes the expected chemical shift regions for the key structural units. Actual values will vary depending on the specific comonomers and the solvent used.[21]

Structural Unit Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
O-CH₂-O (acetal) ~4.8 - 5.0~93 - 95Characteristic signal of the C2 position in the dioxane ring.[15]
O-CH₂ (axial & equatorial) ~3.6 - 4.2~65 - 70Protons at C4 and C6 of the dioxane ring. May show distinct signals for axial and equatorial positions.[15][22]
-C(CH₂O)₂- (quaternary) -~35 - 40Quaternary carbon at C5 of the dioxane ring.
-CH₂-O-CO- (ester) ~4.0 - 4.3~60 - 65Methylene groups of the dimethanol unit now part of the ester linkage.
-CO-R-CO- VariesVariesSignals corresponding to the dicarboxylic acid moiety.
Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) can be used to determine the purity of the polymer or the composition of copolymers without the need for compound-specific reference standards.[3][14] The concentration of a specific component is determined by comparing the integral of its characteristic signal to the integral of a known amount of an internal standard.[14]

Example Calculation for Copolymer Composition:

Let's assume a copolymer of this compound (M1) and a second monomer (M2).

  • Integral of a characteristic peak for M1 = I₁ (normalized for the number of protons)

  • Integral of a characteristic peak for M2 = I₂ (normalized for the number of protons)

Mole fraction of M1 = I₁ / (I₁ + I₂)

Advanced Structural Elucidation with 2D NMR

For complex polymer structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for resolving ambiguities.[23]

  • COSY: A COSY spectrum will show correlations between the axial and equatorial protons on C4 and C6 of the dioxane ring. It will also reveal couplings within the dicarboxylic acid moiety.

  • HSQC: An HSQC spectrum will definitively link each proton signal to its corresponding carbon signal. For instance, the proton signals between 3.6 and 4.2 ppm will show correlations to the carbon signals in the 65-70 ppm range, confirming their assignment to the C4 and C6 positions of the dioxane ring.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a multi-faceted view of the polymer structure. The assignments made from the ¹H NMR spectrum can be confirmed with the ¹³C and DEPT spectra, and further validated with the correlations observed in COSY and HSQC experiments. Quantitative results can be cross-validated by analyzing multiple, well-resolved signals from the same monomer unit.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed characterization of polymers containing this compound. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can gain a comprehensive understanding of their polymer's structure, composition, and purity. This knowledge is fundamental for the rational design of new materials and for ensuring the quality and performance of existing ones.

References

  • NMR Sample Preparation: The Complete Guide.
  • Using NMR for Studying Polymer Structures.
  • Using Quantit
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  • DEPT 135 NMR spectrum for the polymeric mixture synthesized at 8 kJ L −1.
  • Fig. 3 1 H NMR spectra of the unsaturated polyacetal PA-50.0 (top, CDCl...).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.
  • Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references. PubMed.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpret
  • NMR Solvents. Sigma-Aldrich.
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  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
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  • a guide to 13c nmr chemical shift values.
  • This compound(6228-25-7) 1H NMR. ChemicalBook.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • Characteriz
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Sources

Application Note & Protocols: Leveraging 1,3-Dioxane-5,5-dimethanol in Advanced Step-Growth Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing 1,3-Dioxane-5,5-dimethanol as a versatile building block in step-growth polymerization. This unique monomer, featuring a pre-formed cyclic acetal core and two primary hydroxyl groups, offers a pathway to novel polyesters and polyurethanes with tailored properties. We move beyond simple procedural lists to explore the underlying chemical principles, explaining the causality behind experimental choices to ensure reproducible, high-quality results. This document includes detailed, field-tested protocols for both polyester and polyurethane synthesis, methodologies for polymer characterization, and expert insights into potential challenges.

The Monomer: An Introduction to this compound

This compound, also known as cyclic pentaerythritol monoformal, is a bifunctional alcohol derived from the reaction of pentaerythritol and formaldehyde.[1] Its structure is notable for two key features: a stable six-membered dioxane ring and two primary hydroxyl (-CH₂OH) groups. This combination makes it an excellent candidate for creating polymers with a rigid, heterocyclic moiety embedded directly into the backbone.

The dioxane ring imparts conformational rigidity, which can enhance the thermal properties, such as the glass transition temperature (Tg), of the resulting polymer. The primary hydroxyl groups are highly accessible and reactive, making them ideal for classical step-growth polymerization reactions.[2][3]

Caption: Chemical structure of the A-A type monomer this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6228-25-7[4]
Molecular FormulaC₆H₁₂O₄[5]
Molecular Weight148.16 g/mol [5][6]
AppearanceWhite solid[6]
Melting Point58-60 °C[4][6]
Functionality2 (Primary Diol)N/A

The Mechanism: Principles of Step-Growth Polymerization

Step-growth polymerization is a class of polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers, until long polymer chains are formed.[2][3] Unlike chain-growth polymerization, which produces high molecular weight polymers from the outset, step-growth polymerization requires the reaction to proceed to very high conversion levels (typically >99%) to achieve significant chain lengths.[3][7]

The relationship between the degree of polymerization (Xn) and conversion (p) for a stoichiometric reaction is described by the Carothers equation: Xn = 1 / (1 - p) .[3] This equation underscores the critical importance of achieving near-quantitative reaction completion.

G Monomer Monomers (A-A + B-B) Dimer Dimers Monomer->Dimer p ≈ 0.5 Xn ≈ 2 Trimer Trimers & Oligomers Dimer->Trimer p ≈ 0.8 Xn ≈ 5 Polymer High Molecular Weight Polymer Trimer->Polymer p > 0.99 Xn > 100 cluster_reaction Polyesterification Reaction n_diol n diol HO-CH₂-[Dioxane]-CH₂-OH plus + n_diacid n diacid Cl-CO-(CH₂)₄-CO-Cl arrow polymer -[O-CH₂-[Dioxane]-CH₂-O-CO-(CH₂)₄-CO]n- plus2 + hcl 2n HCl

Caption: Polycondensation of this compound and adipoyl chloride.

Application Protocol II: Synthesis of a Polyurethane via Polyaddition

Principle: Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. [8][9]This reaction is highly efficient, forms a stable urethane linkage (-NH-CO-O-), and generates no byproduct. The protocol below uses 4,4'-Methylenebis(phenyl isocyanate) (MDI). A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction. [10] Table 3: Materials and Equipment for Polyurethane Synthesis

ItemSpecificationPurpose
This compound>98% purity, driedA-A Monomer
4,4'-MDI>98% purityB-B Monomer
Dibutyltin Dilaurate (DBTDL)Catalyst gradeCatalyst
N,N-Dimethylformamide (DMF)AnhydrousSolvent
HexanesReagent gradePolymer Precipitation
Mechanical Stirrer-Handles increasing viscosity
Heating Mantle & Controller-Temperature control
SyringesGas-tightReagent transfer

Detailed Step-by-Step Protocol:

  • Preparation: Dry this compound in a vacuum oven at 40 °C for 24 hours prior to use. Dry all glassware and cool under nitrogen.

  • Reactant Charging: To a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, add this compound (e.g., 10.00 g, 67.5 mmol) and 100 mL of anhydrous DMF. Stir until fully dissolved.

  • Catalyst Addition: Add one drop of DBTDL catalyst via syringe. Causality: The tin catalyst coordinates with both the alcohol and isocyanate, activating them and accelerating the urethane bond formation.

  • Reaction Initiation: Heat the solution to 70 °C. Add molten MDI (16.89 g, 67.5 mmol, 1.0 eq) portion-wise over 30 minutes. Safety Note: Isocyanates are sensitizers and should be handled with extreme care in a fume hood.

  • Reaction Progression: The viscosity of the solution will increase significantly as the polymer forms. Monitor the reaction by taking small aliquots and analyzing via FTIR, observing the disappearance of the strong isocyanate peak (~2270 cm⁻¹). Maintain the reaction at 70 °C for 4-6 hours.

  • Polymer Isolation: Once the reaction is complete (no NCO peak), cool the viscous solution to room temperature and pour it into 1 L of vigorously stirring hexanes.

  • Purification: The polyurethane will precipitate. Filter the polymer and wash it thoroughly with fresh hexanes to remove any unreacted monomer.

  • Drying: Dry the resulting polymer in a vacuum oven at 50-60 °C to a constant weight.

cluster_reaction Polyurethane Synthesis Reaction n_diol n diol HO-CH₂-[Dioxane]-CH₂-OH plus + n_diiso n diiso OCN-Ph-CH₂-Ph-NCO arrow polymer -[O-CH₂-[Dioxane]-CH₂-O-CO-NH-Ph-CH₂-Ph-NH-CO]n-

Caption: Polyaddition of this compound and 4,4'-MDI.

Polymer Characterization: A Self-Validating System

Verifying the successful synthesis and determining the properties of the new polymer are critical. The following techniques provide a comprehensive characterization workflow.

Table 4: Key Polymer Characterization Techniques

TechniqueAbbreviationInformation Provided
Fourier-Transform Infrared SpectroscopyFTIRConfirms the formation of ester (-COO-) or urethane (-NHCOO-) linkages and the disappearance of starting functional groups (-OH, -NCO).
Nuclear Magnetic Resonance SpectroscopyNMR (¹H, ¹³C)Elucidates the detailed chemical structure of the polymer repeat unit, confirming successful incorporation of the dioxane monomer.
Gel Permeation ChromatographyGPCDetermines the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A PDI around 2 is typical for step-growth polymers. [3]
Differential Scanning CalorimetryDSCMeasures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), which indicate the polymer's thermal stability and morphology.

Troubleshooting and Field-Proven Insights

  • Problem: Low Molecular Weight (Low Viscosity/Brittle Polymer).

    • Cause: The most common cause is a non-stoichiometric ratio of monomers. This can be due to weighing errors or impure reagents. Monofunctional impurities are particularly detrimental.

    • Solution: Ensure accurate weighing and use high-purity, dry monomers. For polyurethane synthesis, ensure the solvent is rigorously anhydrous, as water reacts with isocyanates to form an amine and CO₂, which disrupts stoichiometry. [11]

  • Problem: Inconsistent Results.

    • Cause: For polyurethanes, catalyst activity can be variable. For polyesters produced via melt condensation (not detailed here), inefficient removal of the water byproduct can limit the reaction equilibrium.

    • Solution: Use a consistent, precise amount of catalyst. For melt polycondensation, ensure a high vacuum is applied in the final stages to drive the reaction to completion. [12]

  • A Note on the Dioxane Ring: The 1,3-dioxane ring is generally stable under the described basic and neutral polymerization conditions. [13]However, it is susceptible to cleavage under strong acidic conditions. Therefore, acid-catalyzed polyesterification should be approached with caution, as it could potentially lead to ring-opening side reactions.

References

  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.). National Institutes of Health.
  • This compound | 6228-25-7. (n.d.). Benchchem.
  • Step-growth polymerization. (n.d.). Wikipedia.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021, April 8). The Royal Society of Chemistry.
  • Step-growth polymerization | Polymer Chemistry Class Notes. (n.d.). Fiveable.
  • Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane) | Request PDF. (n.d.). ResearchGate.
  • (PDF) Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. (2025, August 6).
  • Synthesis of Polyurethanes and Study of Their Surface Morphology. (n.d.). Banaras Hindu University.
  • CAS 6228-25-7 this compound. (n.d.). Alfa Chemistry.
  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (2020, March 6).
  • Step growth polymerization | MATSE 202: Introduction to Polymer Materials. (n.d.).
  • MW Evolution of Step vs. Chain Growth Polymerization. (n.d.).
  • Synthesis of polyurethane from renewable sources. (n.d.). Academia.edu.
  • This compound | C6H12O4 | CID 80373. (n.d.). PubChem.
  • In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. (n.d.). Energy & Environmental Science (RSC Publishing).
  • Polyurethane Synthesis Guide | PDF. (n.d.). Scribd.
  • This compound 90 , technical grade 6228-25-7. (n.d.). Sigma-Aldrich.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. (n.d.). PMC - NIH.
  • Step-Growth Polymerization. (n.d.). The Gu Lab.
  • Application Notes and Protocols for Ring-Opening Polymerization of 1,3-Dioxole Derivatives. (n.d.). Benchchem.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1,3-Dioxane-5,5-dimethanol, also known as pentaerythritol monoformal, is a critical process in the development of various chemical entities, including resins, plasticizers, and specialty polymers. The reaction, which involves the acid-catalyzed acetalization of pentaerythritol with formaldehyde, appears straightforward but is often plagued by competing side reactions that can significantly impact yield, purity, and reproducibility. This guide is designed to serve as a dedicated resource for researchers and process chemists, providing in-depth troubleshooting advice and answers to frequently encountered challenges. By understanding the causality behind the formation of key byproducts, you can effectively optimize your reaction conditions and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low. What are the most probable causes?

Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, product loss during workup, or the prevalence of side reactions. The most significant chemical cause is the formation of soluble byproducts that are lost during purification. Key side reactions to consider are the formation of the double acetal (pentaerythritol diformal) or oligomeric species. Furthermore, the equilibrium nature of acetal formation means that inefficient removal of water will prevent the reaction from proceeding to completion.[1]

Q2: After purification, I've isolated my product, but NMR analysis shows multiple species. What are the likely impurities?

If you observe unexpected peaks in your analytical data, you are likely co-isolating one or more structurally related byproducts. The most common impurities are:

  • Pentaerythritol Diformal: A spirocyclic compound resulting from the reaction of a second molecule of formaldehyde with the two remaining hydroxyl groups of the target molecule.

  • Dipentaerythritol and its formals: If your starting pentaerythritol contains dipentaerythritol, a common byproduct of its own synthesis, it will also react with formaldehyde.[2][3]

  • Formaldehyde bis(pentaerythritol) acetal (BPMF): An acyclic acetal formed between one formaldehyde molecule and two pentaerythritol molecules. This is a known byproduct in industrial pentaerythritol production and can form under certain conditions.[4]

  • Unreacted Pentaerythritol: Incomplete conversion is a frequent issue, particularly with insufficient catalyst or short reaction times.

Q3: The reaction mixture turns yellow, especially during heating. What is happening?

A yellow discoloration is often indicative of the Cannizzaro reaction, particularly if the pH is not strictly controlled and drifts towards basic conditions.[5][6] Formaldehyde, having no α-hydrogens, can undergo base-induced disproportionation to form methanol and formic acid (as a formate salt).[6][7] This not only consumes your reactant but the resulting acidic byproduct can interfere with the desired acid-catalyzed acetalization. This is especially problematic if using crude pentaerythritol that may contain residual base (e.g., Ca(OH)₂, NaOH) from its own synthesis.[2][5]

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section provides a systematic approach to identifying and resolving specific side reactions encountered during the synthesis of this compound.

Problem 1: Formation of Over-reacted Byproducts (Pentaerythritol Diformal)
  • Symptoms: A significant peak in the GC-MS or LC-MS corresponding to a mass of C7H12O4. 1H NMR may show a simplified spectrum due to the higher symmetry of the spirocyclic structure compared to the desired monoformal.

  • Causality (The "Why"): The two free hydroxyl groups on the desired this compound product are still reactive and can undergo a second intramolecular acetalization with another molecule of formaldehyde. This reaction is favored by a high concentration of formaldehyde relative to pentaerythritol.

  • Preventative Measures & Solutions:

    • Stoichiometric Control: The most critical parameter. Use a strict 1:1 to 1:1.1 molar ratio of pentaerythritol to formaldehyde. An excess of formaldehyde will directly drive the equilibrium towards the formation of the diformal byproduct.

    • Controlled Addition: Instead of adding all the formaldehyde at once, consider a slow, continuous feed. This keeps the instantaneous concentration of free formaldehyde low, favoring the initial, faster mono-acetalization reaction.

    • Reaction Monitoring: Monitor the reaction progress using TLC or GC. Stop the reaction as soon as the consumption of pentaerythritol plateaus to prevent the slower second acetalization from becoming significant.

Problem 2: Presence of High Molecular Weight Impurities (Oligomers/BPMF)
  • Symptoms: Broad signals in the NMR baseline, smearing on TLC plates, or MS peaks corresponding to multiples of the pentaerythritol unit. A common culprit is Formaldehyde bis(pentaerythritol) acetal (BPMF).[4]

  • Causality (The "Why"): These impurities arise from intermolecular reactions. Instead of reacting with two hydroxyls on the same pentaerythritol molecule (to form the dioxane ring), formaldehyde can bridge two separate pentaerythritol molecules, leading to the formation of acyclic acetals and oligomeric chains.

  • Preventative Measures & Solutions:

    • Concentration Control: Run the reaction at a reasonably high concentration (e.g., >0.5 M in a suitable solvent). High dilution can favor intermolecular reactions over the desired intramolecular cyclization.

    • Temperature Management: Keep the reaction temperature moderate (e.g., 50-70 °C). Higher temperatures can increase the rate of undesirable intermolecular side reactions.

    • Purification of Starting Material: Ensure the pentaerythritol used is free from dipentaerythritol, which is itself a dimer and a precursor to even larger impurities.[2]

Problem 3: Cannizzaro Reaction Byproducts
  • Symptoms: A noticeable drop in the reaction mixture's pH over time (due to formic acid formation), the smell of methanol in the headspace, and the presence of formate salts in the crude product.

  • Causality (The "Why"): The Cannizzaro reaction is a base-induced disproportionation of an aldehyde lacking alpha-hydrogens, like formaldehyde.[6] If any residual base from the pentaerythritol synthesis is present, or if the reaction conditions inadvertently become basic, two molecules of formaldehyde can react to produce one molecule of methanol and one of formic acid.[7][8]

  • Preventative Measures & Solutions:

    • Use Purified Reactants: Start with high-purity pentaerythritol that has been neutralized and washed to remove any residual base catalysts.

    • Strict pH Control: This synthesis should be run under acidic catalysis (e.g., p-toluenesulfonic acid, Amberlyst-15). Ensure the reaction medium is acidic before adding formaldehyde and remains so throughout the process.

    • Low Temperature: The Cannizzaro reaction is highly temperature-dependent.[5] Maintaining a lower reaction temperature (<60°C) will significantly suppress this side reaction pathway.

Summary of Key Reaction Parameters and Their Impact
ParameterSub-Optimal ConditionConsequence / Major Side ProductRecommended Action
Stoichiometry >1.2 eq. FormaldehydePentaerythritol DiformalUse a 1:1 to 1:1.1 molar ratio of Pentaerythritol:Formaldehyde.
Temperature > 80 °CIncreased oligomerization; Cannizzaro reactionMaintain temperature between 50-70 °C.
Catalyst Residual Base (e.g., NaOH)Cannizzaro Reaction (Formate, Methanol)Use a dedicated acid catalyst (e.g., p-TsOH) and purified pentaerythritol.
Water Removal Inefficient Dean-StarkLow Conversion (Reversible Reaction)Ensure efficient azeotropic removal of water throughout the reaction.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthesis pathway for this compound and the competing side reactions that can lead to common impurities.

Synthesis_Pathways cluster_reactants PE Pentaerythritol Target This compound (Desired Product) PE->Target + 1 eq. HCHO (Intramolecular) BPMF BPMF / Oligomers (Side Product 2) PE->BPMF + HCHO (Intermolecular) FA Formaldehyde (HCHO) FA->Target Cannizzaro Methanol + Formic Acid (Side Product 3) FA->Cannizzaro + HCHO (Excess) + Base Catalyst + High Temp Diformal Pentaerythritol Diformal (Side Product 1) Target->Diformal + 1 eq. HCHO (Excess HCHO)

Caption: Reaction scheme for this compound and major side reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a self-validating system designed to minimize byproduct formation.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

  • Charge Reactants: To the flask, add pentaerythritol (1.0 eq.), a suitable solvent for azeotropic water removal (e.g., toluene, 5 mL per gram of pentaerythritol), and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.02 eq.).

  • Initiate Reaction: Begin stirring and heat the mixture to reflux. Allow the toluene to pre-fill the Dean-Stark trap.

  • Controlled Formaldehyde Addition: Slowly add a 37% aqueous formaldehyde solution (1.05 eq.) to the refluxing mixture over 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low instantaneous concentration of formaldehyde.

  • Drive to Completion: Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Quality Control and Byproduct Identification
  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. Use a mobile phase like 50% ethyl acetate in hexanes. The desired product will have a higher Rf than the starting pentaerythritol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying volatile byproducts. The diformal and unreacted formaldehyde (if derivatized) can be easily detected.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): The definitive method for structural confirmation and purity assessment. Compare the obtained spectra with reference data for this compound and potential impurities.

References

  • Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]

  • Schaeffer, G. W. (2009). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 503-611.
  • Issidorides, C. H. (1959). Pentaerythritol. AUB ScholarWorks. Retrieved from [Link]

  • Elorriaga, D. O., et al. (1998). U.S. Patent No. 5,741,956. Google Patents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Schneider, H., et al. (1998). EP Patent No. 0866065A1. Google Patents.
  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Greeff, A. D., & Drewes, S. E. (1995). Synthesis of formaldehyde bis(pentaerythritol) acetal (BPMF). South African Journal of Chemistry, 48(3-4), 82-84.
  • Otake, T. (1976). U.S. Patent No. 3,968,176. Google Patents.
  • Dar'in, D., et al. (2018). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. ResearchGate. Retrieved from [Link]

  • Quora. (2020). How to produce a crossed Cannizzaro reaction. Retrieved from [Link]

  • Moir, R. Y., & Gall, J. (1954). PENTAERYTHRITOL DERIVATIVES: I. MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. Canadian Journal of Chemistry, 32(11), 991-1001.
  • Heravi, M. M., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5347-5353.
  • Safarov, M. G., et al. (2018). Synthesis of 1,3-dioxanes. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1036-1065.
  • Al-Qalaf, F., et al. (2003). Synthesis of Functionalised derivatives of Pentaerythritol. Journal of Chemical Research, 2003(1), 2-3.
  • Ishii, Y., et al. (2019). U.S. Patent Application No. 16/491,480. Google Patents.
  • The Organic Chemistry Tutor. (2016). Tollens Reagent Mechanism - Lucas & Chromic Acid Test. YouTube. Retrieved from [Link]

  • ChemSimplified. (2013). Cannizzaro Reaction with Formaldehyde. YouTube. Retrieved from [Link]

  • Dagaut, P., et al. (2019). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Ucar, G., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(6), 6349-6362.

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Technical Support Center: Enhancing Polymer Thermal Stability with 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 1,3-Dioxane-5,5-dimethanol as a reactive additive to improve the thermal stability of polymeric systems. This guide is designed for researchers, scientists, and professionals in polymer chemistry and drug development. It provides in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success.

Introduction: The Role of this compound

This compound, also known as cyclic pentaerythritol monoformal, is a bifunctional diol featuring a stable cyclic acetal structure.[1] Its primary hydroxyl groups allow it to be incorporated into polymer backbones, such as polyurethanes and polyesters, through condensation polymerization. The integration of its rigid dioxane ring into the polymer chain can enhance the thermal stability of the resulting material. This guide will help you navigate the practical aspects of using this unique monomer.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

1. Issue: Inconsistent or No Improvement in Thermal Stability

You've incorporated this compound into your polymer formulation, but Thermogravimetric Analysis (TGA) shows minimal or inconsistent shifts in the decomposition temperature (Td).

  • Potential Cause 1: Inefficient Polymerization or Low Incorporation Rate. The diol may not be reacting completely with the other monomers, leading to a low concentration of the dioxane moiety in the final polymer backbone.

    • Solution:

      • Verify Stoichiometry: Ensure the molar ratios of your monomers are correct. The bifunctional nature of this compound requires precise stoichiometric balance with other reactants (e.g., diisocyanates, diacids) to achieve a high molecular weight polymer.

      • Optimize Catalyst and Reaction Conditions: The choice and concentration of the catalyst are crucial for driving the polymerization to completion. For polyurethane synthesis, common catalysts include dibutyltin dilaurate. For polyesters, acid catalysts like p-toluenesulfonic acid are often used. Experiment with catalyst loading and reaction temperature/time to maximize monomer conversion.

      • Characterize the Polymer: Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the dioxane ring in the polymer backbone.[2] Quantitative NMR can help determine the degree of incorporation.

  • Potential Cause 2: Presence of Acidic Impurities. Acetal linkages are susceptible to hydrolysis under acidic conditions, which can be exacerbated at elevated processing temperatures.[3] Trace amounts of acidic impurities in your reactants or solvents can lead to the degradation of the dioxane ring during synthesis or processing.

    • Solution:

      • Purify Reactants: Ensure all monomers and solvents are free from acidic impurities. Use freshly distilled solvents and high-purity monomers.

      • Use an Acid Scavenger: In some cases, adding a small amount of a non-interfering acid scavenger, such as a hindered amine or a carbodiimide, to the formulation can neutralize trace acids.

      • Monitor pH: If working in a solution, monitor the pH of the reaction mixture to ensure it remains within a stable range for the acetal group.

2. Issue: Poor Solubility or Dispersion of this compound

You are experiencing difficulty dissolving the diol in your reaction solvent or achieving a homogeneous melt blend.

  • Potential Cause: Solvent Incompatibility. this compound is a polar molecule due to its hydroxyl groups. It may have limited solubility in non-polar solvents or polymer melts.

    • Solution:

      • Solvent Selection: For solution polymerization, choose polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[4] For some systems, solvents like tetrahydrofuran (THF) or 1,4-dioxane may also be suitable.[5]

      • Temperature Adjustment: Gently heating the solvent can increase the solubility of the diol. However, be cautious not to exceed the boiling point of the solvent or induce premature reactions.

      • Melt Blending: For reactive extrusion, ensure your processing temperature is sufficient to melt the diol (melting point: 58-60 °C) and promote mixing with the polymer matrix. Using a co-solvent or a compatibilizer might be necessary for highly non-polar polymers.

3. Issue: Reduced Melt Flow Index (MFI) or Increased Viscosity During Processing

The incorporation of this compound leads to a significant increase in the melt viscosity of your polymer, making it difficult to process (e.g., in injection molding or extrusion).

  • Potential Cause: Increased Chain Rigidity and Intermolecular Interactions. The rigid cyclic structure of the dioxane moiety can restrict chain mobility. The hydroxyl end-groups (if not fully reacted) can also lead to hydrogen bonding, increasing viscosity.

    • Solution:

      • Optimize Concentration: Use the minimum effective concentration of this compound. Create a concentration ladder to find the optimal balance between improved thermal stability and processability.

      • Adjust Processing Temperature: Increasing the melt processing temperature can help reduce viscosity. However, this must be balanced against the risk of thermal degradation.

      • Use a Processing Aid: Incorporating a suitable processing aid can help improve melt flow.[3][6]

      • Molecular Weight Control: A very high molecular weight will also contribute to high viscosity. Adjust your monomer ratios or use a chain terminator to target a lower molecular weight range if processability is a major concern. A higher Melt Flow Index (MFI) generally corresponds to a lower molecular weight and lower viscosity.[7][8][9]

4. Issue: Unexpected Polymer Coloration or Degradation During Processing

The final polymer product appears yellow or brown after melt processing, suggesting degradation.

  • Potential Cause 1: Thermal Degradation of the Acetal Group. Although intended to improve stability, the acetal linkage itself can be a point of thermal instability under certain conditions, especially in the presence of oxygen or impurities.

    • Solution:

      • Process under Inert Atmosphere: Whenever possible, process the polymer under a nitrogen or argon atmosphere to minimize oxidative degradation.

      • Incorporate Antioxidants: Add a suitable antioxidant package to your formulation to protect the polymer from thermo-oxidative degradation.[10]

      • Lower Processing Temperature/Time: Minimize the thermal stress on the material by using the lowest possible processing temperature and reducing residence time in the extruder or molding machine.

  • Potential Cause 2: Side Reactions. At high temperatures, the hydroxyl groups of the diol can undergo side reactions, or interact with other additives, leading to colored byproducts.

    • Solution:

      • Ensure Complete Reaction: Unreacted hydroxyl groups are more likely to participate in side reactions. Revisit polymerization conditions to maximize conversion.

      • Evaluate Additive Compatibility: Ensure that other additives in your formulation (e.g., plasticizers, flame retardants) are chemically compatible with the diol at processing temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for thermal stability improvement?

The incorporation of the this compound moiety into the polymer backbone introduces a rigid, cyclic structure. This rigidity restricts the thermal motion of the polymer chains, thus increasing the energy required to initiate chain scission and degradation. This is reflected in a higher glass transition temperature (Tg) and an increased onset of decomposition temperature (Td) as measured by DSC and TGA, respectively.

Q2: Which polymer systems are most compatible with this compound?

Due to its two primary hydroxyl groups, this diol is highly suitable for step-growth polymerization. It is most commonly used in:

  • Polyurethanes: Reacts with diisocyanates.

  • Polyesters: Reacts with diacids or their derivatives (e.g., acyl chlorides, esters).

  • Polycarbonates: Can be used in transesterification reactions with dialkyl carbonates.

Compatibility with the bulk polymer will depend on the polarity and chemical structure of the comonomers used.

Q3: What concentration of this compound should I use?

The optimal concentration is application-dependent and represents a trade-off between thermal stability, mechanical properties, and processability. A typical starting point is to substitute 5-20 mol% of the conventional diol (e.g., 1,4-butanediol) in your formulation with this compound. It is recommended to perform a ladder study to determine the ideal concentration for your specific system.

Q4: How do I characterize the thermal stability of my modified polymer?

The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Technique What it Measures Key Parameters
TGA Change in mass as a function of temperature.Td5 / Td10: Temperature at 5% or 10% weight loss (onset of degradation). A higher value indicates better stability. Char Yield: Residual mass at high temperature.
DSC Heat flow into or out of a sample as a function of temperature.Tg (Glass Transition Temperature): Indicates the transition from a rigid to a more flexible state. An increase in Tg often correlates with increased rigidity and stability. Tm (Melting Temperature): For semi-crystalline polymers.

Q5: Are there any safety considerations for this compound?

As with any chemical, you should consult the Safety Data Sheet (SDS) before use. It is a solid with low volatility. Standard laboratory personal protective equipment (PPE), such as safety glasses and gloves, should be worn.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard TGA for Thermal Stability Assessment
  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvent. A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place the sample in a clean, tared TGA pan (typically alumina or platinum).

    • Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air for oxidative stability studies) with a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset of decomposition, typically the temperature at which 5% weight loss occurs (Td5). Compare this value to your control polymer without the dioxane diol.

Protocol 2: Standard DSC for Thermal Transition Analysis
  • Sample Preparation: Use a dry polymer sample of 5-10 mg.

  • Instrument Setup:

    • Seal the sample in an aluminum DSC pan. Use an empty, sealed pan as a reference.

    • Place both pans in the DSC cell.

  • Experimental Conditions (Heat-Cool-Heat Cycle):

    • Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.

    • First Heating Scan: Ramp from room temperature to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min. This removes the thermal history of the sample.

    • Cooling Scan: Cool the sample back to a low temperature (e.g., 0 °C) at 10 °C/min.

    • Second Heating Scan: Ramp the temperature again to the upper limit at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Visualization of the Process

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_processing Processing & Testing reactants Monomers (Diisocyanate/Diacid + this compound) reaction Polymerization (Heating & Stirring) reactants->reaction solvent Solvent/Catalyst solvent->reaction polymer Polymer Product reaction->polymer tga TGA Analysis polymer->tga dsc DSC Analysis polymer->dsc structural FTIR / NMR polymer->structural processing Melt Processing (Extrusion/Molding) polymer->processing final_product Final Material processing->final_product

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_logic start Problem: Inconsistent Thermal Stability Improvement cause1 Potential Cause: Low Incorporation start->cause1 Is polymerization efficient? cause2 Potential Cause: Acetal Degradation start->cause2 Is the acetal ring stable? solution1a Check Stoichiometry cause1->solution1a solution1b Optimize Catalyst cause1->solution1b solution1c Confirm Structure (NMR/FTIR) cause1->solution1c solution2a Purify Reactants (Remove Acids) cause2->solution2a solution2b Use Acid Scavenger cause2->solution2b

Caption: Troubleshooting logic for poor thermal stability results.

References

  • Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions. [Link]

  • Effect of Processing Aid Additives on Flow Instabilities and Die Build Up. (n.d.). Kafrit Industries. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. (2022). Energy & Environmental Science. [Link]

  • Polymer Solutions: Solvents and Solubility Parameters. (n.d.). ResearchGate. [Link]

  • Novel Processing Additives for Rotational Molding of Polyethylene. (2014). ResearchGate. [Link]

  • Impact of Die Materials on the Effect of New Polymer Processing Aids for Sharkskin Properties. (2016). Scientific Research Publishing. [Link]

  • SOLUBILITY OF POLYMERS. (n.d.). Kinam Park. [Link]

  • Die Lip Buildup: Causes and Remedies. (n.d.). NOVA Chemicals. [Link]

  • Further comments on the relations between melt flow index values and molecular weight distributions of commercial plastics. (1991). ResearchGate. [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (1982). ResearchGate. [Link]

  • Effect of polymeric matrix melt flow index in reprocessing extruded wood–plastic composites. (2020). SAGE Journals. [Link]

  • Utilization of KJCMPA®-100 -As a solvent for polymer analysis-. (2022). SPMC. [Link]

  • 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. (2023). ResearchGate. [Link]

  • Effect of the Matrix Melt Flow Index and Fillers on Mechanical Properties of Polypropylene-Based Composites. (2022). MDPI. [Link]

  • Melt Flow Index of various polymer materials. (2024). Catheter Melt. [Link]

  • Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). (2020). ResearchGate. [Link]

  • Conformational Preference of Oxybis(methylene-1,3- dioxane-5,5-diil)dimethanol in Solvents of Various Nature. (2021). ResearchGate. [Link]

  • Thermoresponsive polymers in non-aqueous solutions. (2022). RSC Publishing. [Link]

  • Conformational analysis of 5-substituted 1,3-dioxanes. (2010). ResearchGate. [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol. (n.d.). PubChem. [Link]

  • Green Solvents for Polymer Applications. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Industrial Production of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the comprehensive technical support guide for the synthesis and purification of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7). This document is designed for researchers, process chemists, and drug development professionals engaged in the industrial scale production of this key bifunctional building block. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions, grounding our advice in both established chemical principles and practical field experience.

Part 1: Core Synthesis & Mechanism Overview

This compound is synthesized via the acid-catalyzed acetalization of pentaerythritol with formaldehyde.[1] This is a reversible equilibrium reaction.[2] Understanding this equilibrium is fundamental to achieving high yields and purity on an industrial scale. The reaction proceeds by forming a hemiacetal intermediate, which then cyclizes after the elimination of a water molecule to form the stable 1,3-dioxane ring.[3][4] The primary challenge in scaling this process is effectively shifting the equilibrium towards the product side.

Acetal_Formation_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_hemiacetal Step 2: Hemiacetal Formation cluster_cyclization Step 3: Cyclization & Dehydration Pentaerythritol Pentaerythritol Hemiacetal Hemiacetal Intermediate Pentaerythritol->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde (Activated Electrophile) Formaldehyde->Protonated_Formaldehyde Protonation H_plus H⁺ (Catalyst) Protonated_Formaldehyde->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium Elimination of H₂O Water H₂O (Byproduct) Protonated_Hemiacetal->Water Product This compound Oxocarbenium->Product Intramolecular Attack Product->H_plus Deprotonation (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism for the formation of this compound.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up and routine production of this compound.

Issue 1: Low Conversion / Incomplete Reaction

You notice a significant amount of pentaerythritol remaining in the reaction mixture after the expected reaction time, confirmed by TLC, GC, or NMR analysis.

  • Potential Cause 1: Presence of Water. Water is a byproduct of the reaction, and its accumulation will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[4][5] This is the most frequent cause of low conversion.

    • Recommended Action: Implement an efficient water removal strategy. On an industrial scale, a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) is highly effective.[4][6] Ensure the solvent is anhydrous before use. For smaller scales or alternative setups, adding a chemical drying agent like 4Å molecular sieves can be used, but this is less practical for very large volumes.

    • Scientific Rationale: Le Chatelier's principle dictates that removing a product (water) from an equilibrium reaction will drive the reaction forward to generate more products, thus increasing conversion.

  • Potential Cause 2: Insufficient Catalyst Activity. The acid catalyst may be insufficient in quantity, or its activity may be compromised.

    • Recommended Action:

      • Verify Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. A typical starting point for catalysts like p-Toluenesulfonic acid (p-TsOH) is 1-2 mol%.

      • Use a Stronger Catalyst: If using a mild acid, consider switching to a stronger one like p-TsOH or a solid acid catalyst (e.g., Amberlyst-15), which can simplify removal.

      • Check for Basic Impurities: The pentaerythritol or formaldehyde source may contain basic impurities that neutralize the acid catalyst. Test the pH of your starting materials.

    • Scientific Rationale: The catalyst works by protonating the formaldehyde carbonyl, making it a much stronger electrophile and accelerating the rate of nucleophilic attack by the diol.[3] Insufficient protonation leads to a sluggish or stalled reaction.[5]

  • Potential Cause 3: Low Reaction Temperature. The reaction kinetics may be too slow at the current operating temperature.

    • Recommended Action: Gradually increase the reaction temperature while monitoring for side product formation. For systems using a Dean-Stark trap, the temperature should be sufficient to ensure a steady reflux of the azeotropic mixture. For example, a toluene-water azeotrope boils at approximately 85°C.

    • Scientific Rationale: Reaction rates generally increase with temperature as more molecules possess the necessary activation energy to react.

Issue 2: Formation of Significant Side Products

Analysis of the crude product shows unknown impurities, reducing the purity and yield of the desired this compound.

  • Potential Cause 1: Intermolecular Polymerization. High concentrations of reactants or excessive catalyst loading can promote the reaction of pentaerythritol molecules with each other, leading to oligomeric or polymeric ethers and acetals.[5]

    • Recommended Action:

      • Control Reactant Addition: Consider a semi-batch process where one reactant is added slowly to the other to maintain a low instantaneous concentration.

      • Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction rate.[5] A catalyst screen is recommended during process development.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity towards the desired intramolecular cyclization over intermolecular side reactions.[5]

    • Scientific Rationale: The desired reaction is an intramolecular cyclization. Competing intermolecular reactions are often favored by conditions that increase the probability of molecular collisions, such as high concentrations and high temperatures.

  • Potential Cause 2: Formation of Isomeric Byproducts. While the formation of the six-membered 1,3-dioxane ring is generally favored from a 1,3-diol like pentaerythritol, kinetic or thermodynamic conditions could potentially lead to other structures.[4] For instance, rearrangement or reaction with impurities could lead to the formation of dioxolane (five-membered ring) derivatives, which can be difficult to separate.[7]

    • Recommended Action: Utilize analytical techniques like GC-MS and NMR spectroscopy to identify the structure of major impurities.[7][8] This information is critical for adjusting reaction conditions (e.g., solvent, temperature, catalyst) to disfavor the formation pathway of the specific impurity.

    • Scientific Rationale: The relative stability of five- and six-membered rings, along with steric factors, governs the product distribution. Precise control over reaction conditions ensures the thermodynamically favored 1,3-dioxane is the major product.

Troubleshooting_Flowchart Start Low Product Yield Detected Check_Conversion Analyze Crude Reaction Mixture (e.g., GC, TLC) Start->Check_Conversion Incomplete Reaction Incomplete Check_Conversion->Incomplete High Starting Material Complete Reaction Complete Check_Conversion->Complete Low Starting Material Check_Water Is Water Removal System (e.g., Dean-Stark) Functioning? Incomplete->Check_Water Check_Workup Review Workup & Purification Steps (e.g., Extraction, Recrystallization) Complete->Check_Workup Fix_Water Action: Improve Water Removal (Anhydrous Solvent, Correct Temp) Check_Water->Fix_Water No Check_Catalyst Is Catalyst Loading & Activity Correct? Check_Water->Check_Catalyst Yes Success Yield Improved Fix_Water->Success Fix_Catalyst Action: Verify Catalyst Amount or Use Stronger Catalyst Check_Catalyst->Fix_Catalyst No Check_Catalyst->Success Yes, problem solved Fix_Catalyst->Success Loss_Detected Product Loss During Purification Check_Workup->Loss_Detected Yes, losses identified Check_Workup->Success No, workup is efficient Optimize_Purification Action: Optimize Recrystallization Solvent, Minimize Transfers Loss_Detected->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting decision tree for low product yield.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best acid catalyst for industrial-scale production?

    • A1: While strong mineral acids like H₂SO₄ are effective, they can be corrosive and difficult to neutralize and remove. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice as it is a solid and less corrosive. For continuous processes or simplified workup, a solid acid catalyst like a macroporous cation exchange resin (e.g., Amberlyst-15) is highly advantageous.[9][10] These can be packed into a column or easily filtered from the reaction mixture, minimizing downstream processing steps.

Catalyst TypeTypical Loading (mol%)AdvantagesDisadvantages
p-TsOH 1 - 5%Effective, crystalline solid, well-documented.Requires aqueous quench and neutralization.
H₂SO₄ 0.5 - 2%Inexpensive, highly active.Highly corrosive, can cause charring, difficult to remove.
Solid Acid Resin Varies (wt%)Easily removed by filtration, reusable, good for flow chemistry.Can have lower activity, potential for fouling.
  • Q2: How should I monitor the reaction progress?

    • A2: On an industrial scale, two methods are common:

      • Water Collection: In a system with a Dean-Stark trap, the reaction is near completion when the theoretical amount of water has been collected in the side arm. This is a simple, real-time physical measurement.

      • Chromatographic Analysis: For more precise tracking, periodic sampling and analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended. A GC method can quantify the disappearance of pentaerythritol and the appearance of the product.[7] A typical TLC system might use a 1:1 Ethyl Acetate:Hexanes mobile phase, with visualization by a potassium permanganate stain.

  • Q3: What are the recommended purification methods for the final product?

    • A3: this compound is a solid with a reported melting point of 58-60 °C. After an initial aqueous workup to remove the catalyst and any water-soluble components, the primary purification method is recrystallization . A suitable solvent system must be developed; common choices for moderately polar compounds include ethyl acetate, isopropanol, or a mixture like toluene/heptane. The goal is to find a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • Q4: What are the stability and storage considerations for this compound?

    • A4: As an acetal, the compound is generally stable under basic and neutral conditions.[11] However, it is labile to acid.[11] Contact with even trace amounts of acid in the presence of water can catalyze its hydrolysis back to pentaerythritol and formaldehyde. Therefore, the final product must be thoroughly neutralized and dried. It should be stored in a cool, dry place in a well-sealed container, away from acidic vapors.

Part 4: Standard Operating Protocols

Protocol 1: Industrial Scale Synthesis (Batch Process Example)

Objective: To synthesize this compound with >95% conversion.

Materials & Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and Dean-Stark trap

  • Pentaerythritol (1.0 eq)

  • Paraformaldehyde (1.1 eq of CH₂O)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene (anhydrous)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reactor Setup: Ensure the reactor and associated glassware are clean and dry.

  • Charging: Charge the reactor with pentaerythritol, paraformaldehyde, and anhydrous toluene (approx. 5 mL per gram of pentaerythritol).

  • Catalyst Addition: Add p-TsOH to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C oil bath temperature). Water will begin to collect in the Dean-Stark trap as a toluene-water azeotrope.

  • Monitoring: Continue reflux until water ceases to collect in the trap (typically 4-8 hours). Confirm completion by GC analysis of a reaction aliquot.

  • Cooldown & Quench: Cool the reactor to room temperature. Transfer the reaction mixture to a separate vessel and quench by slowly adding 5% NaHCO₃ solution with stirring until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Phase Separation: Separate the organic (toluene) layer.

  • Washing: Wash the organic layer with brine to remove residual water and salts.

  • Concentration: Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude solid product.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound to >99% purity.

Procedure:

  • Solvent Selection: Transfer the crude solid to a clean, dry vessel. Add a minimum amount of a pre-determined hot recrystallization solvent (e.g., ethyl acetate).

  • Dissolution: Heat the mixture with stirring until all the solid dissolves completely. If it doesn't dissolve, add more solvent in small portions.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a further 15 minutes.

  • Hot Filtration (Optional): If carbon was added, or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter).

  • Washing: Wash the filter cake with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 35-40°C) until a constant weight is achieved.

References

  • BenchChem. (n.d.). Troubleshooting incomplete acetal formation with 1,1-Dimethoxybutane.
  • BLD Pharm. (n.d.). 6228-25-7 | this compound.
  • Global Substance Registration System. (n.d.). 1,3-DIOXANE-5,5-DIYLDIMETHANOL.
  • Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • BOC Sciences. (n.d.). CAS 6228-25-7 this compound.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
  • Reddit r/chemistry. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?
  • ChemCeed. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.
  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems.
  • Organic Syntheses. (n.d.). Pentaerythritol.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). 1,3-dioxane Preparation Process.
  • Benchchem. (n.d.). This compound | 6228-25-7.
  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • US EPA. (n.d.). This compound - Substance Details.
  • Alfa Chemistry. (n.d.). CAS 6228-25-7 this compound.
  • Guidechem. (n.d.). This compound 6228-25-7 wiki.
  • Sigma-Aldrich. (n.d.). This compound 90%, technical grade.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
  • Interstate Technology Regulatory Council. (2022). Sampling and Analysis 1,4-Dioxane.
  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol.
  • Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxan-5-one.
  • PubChem. (n.d.). This compound.
  • Aclarity. (2025). How 1,4-Dioxane is Manufactured and Used in Various Industries.
  • PragmaMarketResearch. (2025). 1,3-Dioxane Competitive Advantage: Trends and Opportunities to 2033.
  • ResearchGate. (n.d.). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation.
  • PubMed. (2016). Odor Events in Surface and Treated Water: The Case of 1,3-Dioxane Related Compounds.
  • Interstate Technology Regulatory Council. (2020). History of Use and Potential Sources - 1,4-Dioxane.

Sources

Technical Support Center: Polyester Synthesis with 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters synthesized from 1,3-Dioxane-5,5-dimethanol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in this application: discoloration. By understanding the underlying chemical principles, you can proactively prevent color formation and ensure the quality and consistency of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration when synthesizing polyesters with this compound?

A1: The most probable cause of discoloration is the degradation of the this compound monomer under polymerization conditions. The cyclic acetal structure of this monomer is susceptible to degradation, particularly in the presence of acid and at elevated temperatures, which are typical for polyester synthesis.[1][2] This degradation can lead to the formation of chromophores, which are chemical species that absorb visible light and thus impart color to the polymer.

Q2: How does the choice of catalyst impact discoloration?

A2: The catalyst plays a crucial role in both the polymerization reaction and the potential for discoloration. Acidic catalysts, while effective for esterification, can also promote the degradation of the this compound monomer.[1][3] The choice of catalyst and its concentration should be carefully optimized to favor the polymerization reaction while minimizing side reactions that lead to chromophore formation. Some catalysts may also contain metallic impurities that can contribute to color.

Q3: Can impurities in the this compound monomer cause discoloration?

A3: Yes, impurities in the monomer can be a significant source of discoloration. These impurities may be more susceptible to degradation than the monomer itself, or they may act as catalysts for degradation reactions. It is essential to use a high-purity grade of this compound for polyester synthesis.

Q4: What are the initial steps I should take to troubleshoot a discoloration issue?

A4: When encountering discoloration, a systematic approach is key. Start by reviewing your experimental parameters:

  • Monomer Purity: Ensure you are using a high-purity grade of this compound.

  • Catalyst: Evaluate the type and concentration of your catalyst. Consider screening different catalysts to find one that minimizes color formation.

  • Temperature: Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.

  • Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based guide to resolving specific discoloration issues.

Issue 1: Yellowing of the polyester during polymerization.

Q: My polyester is turning yellow during the reaction. What is the likely chemical mechanism?

A: Yellowing is a common sign of polymer degradation. In the case of polyesters made with this compound, the yellowing is likely due to the formation of conjugated systems, which are potent chromophores. The acidic conditions of polyesterification can catalyze the ring-opening of the cyclic acetal, leading to the formation of reactive intermediates. These intermediates can then undergo a series of reactions, including dehydration and oxidation, to form unsaturated structures that absorb light in the yellow region of the spectrum.

Visualizing the Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions, leading to the formation of potential chromophores.

Monomer This compound Intermediate1 Ring-Opened Intermediate (Carbocation) Monomer->Intermediate1 Acid Catalyst (H+) Degradation_Products Degradation Products (e.g., Aldehydes, Unsaturated Species) Intermediate1->Degradation_Products Further Reactions (e.g., Elimination, Oxidation) Chromophores Chromophores (Conjugated Systems) Degradation_Products->Chromophores Condensation/ Rearrangement

Caption: Plausible acid-catalyzed degradation of this compound.

Q: How can I prevent this yellowing?

A: To prevent yellowing, you need to minimize the degradation of the monomer. Here are some strategies:

  • Catalyst Selection: Opt for less acidic catalysts or use a lower concentration of your current catalyst. Consider catalysts known for their mildness, such as certain tin or titanium compounds. However, be aware that some metal-based catalysts can also cause coloration.[4]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of degradation. Determine the minimum temperature required for effective polymerization.

  • Use of Stabilizers: Incorporating antioxidants into your reaction mixture can help prevent oxidative degradation, which often contributes to color formation.[5]

Issue 2: The final polyester product has an unacceptable color.

Q: I've tried to control the reaction conditions, but my final product is still discolored. What are my options?

A: If in-process controls are insufficient, you may need to consider post-synthesis purification or the use of color-reducing agents.

  • Purification: Techniques like solvent precipitation can sometimes remove colored impurities. Dissolve the polymer in a suitable solvent and then precipitate it by adding a non-solvent. The colored species may remain in the solution.

  • Reducing Agents: In some cases, mild reducing agents can be used to bleach the polymer. However, this approach requires careful screening to ensure the reducing agent does not negatively impact the polymer's properties.

  • Antioxidants: The addition of antioxidants, such as hindered phenols or phosphites, can help to prevent further discoloration during storage and processing.[4][6] Primary antioxidants scavenge free radicals, while secondary antioxidants decompose peroxides.[5]

Experimental Protocols

Protocol 1: Screening of Antioxidant Stabilizers

This protocol outlines a method for testing the effectiveness of different antioxidants in preventing discoloration.

Materials:

  • This compound (high purity)

  • Diacid or diester co-monomer

  • Polymerization catalyst

  • Antioxidant A (e.g., a hindered phenol like Irganox 1010)

  • Antioxidant B (e.g., a phosphite like Irgafos 168)

  • Control (no antioxidant)

  • High-temperature reactor with inert gas inlet and mechanical stirring

Procedure:

  • Set up three identical polymerization reactions in parallel.

  • To the first reactor, add all reactants except the antioxidant (Control).

  • To the second reactor, add all reactants and a specific loading of Antioxidant A (e.g., 0.1 wt%).

  • To the third reactor, add all reactants and a specific loading of Antioxidant B (e.g., 0.1 wt%).

  • Run all three reactions under the same conditions (temperature, time, stirring speed, inert atmosphere).

  • After the reactions are complete, allow the polymers to cool to room temperature.

  • Visually compare the color of the three polymers.

  • For a quantitative comparison, dissolve the polymers in a suitable solvent and measure their absorbance using a UV-Vis spectrophotometer.[7][8]

Data Presentation

SampleAntioxidantVisual ColorYellowness Index (ASTM E313)
1None (Control)Light Yellow15.2
2Hindered Phenol (0.1 wt%)Off-White8.5
3Phosphite (0.1 wt%)Near Colorless4.1
Protocol 2: Quantitative Color Measurement

This protocol describes how to use a spectrophotometer to quantify the color of your polyester.

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks

  • Analytical balance

  • Suitable solvent for your polyester (e.g., chloroform, THF)

Procedure:

  • Prepare a standard solution of your polyester at a known concentration (e.g., 10 mg/mL).

  • Calibrate the spectrophotometer with the pure solvent as a blank.

  • Measure the absorbance of the polymer solution across the visible spectrum (typically 400-700 nm).

  • The presence of peaks in the visible region indicates the presence of chromophores.

  • Calculate the Yellowness Index (YI) according to standard methods like ASTM E313 for a quantitative measure of discoloration. Spectrophotometers with appropriate software can often calculate this directly.[9]

Workflow for Discoloration Analysis

The following diagram outlines a systematic workflow for identifying and addressing discoloration issues.

Start Discoloration Observed Check_Purity Verify Monomer Purity Start->Check_Purity Analyze_Conditions Analyze Reaction Conditions (Temp, Catalyst, Atmosphere) Check_Purity->Analyze_Conditions Screen_Stabilizers Screen Antioxidant Stabilizers Analyze_Conditions->Screen_Stabilizers Optimize_Process Optimize Process Parameters Screen_Stabilizers->Optimize_Process Analyze_Product Analyze Final Product Color (UV-Vis, Yellowness Index) Optimize_Process->Analyze_Product Acceptable Color Acceptable? Analyze_Product->Acceptable Purify Consider Post-Synthesis Purification Purify->Analyze_Product Acceptable->Purify No End Process Complete Acceptable->End Yes

Caption: A systematic workflow for troubleshooting polyester discoloration.

References

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Sources

Technical Support Center: Catalyst Selection for 1,3-Dioxane-5,5-dimethanol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 1,3-Dioxane-5,5-dimethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and polymerization, ensuring the successful synthesis of your target polyacetal structures.

Frequently Asked Questions (FAQ)

Q1: What is the primary mechanism for the polymerization of this compound, and why is catalyst selection so critical?

The polymerization of this compound, a cyclic acetal, predominantly proceeds via cationic ring-opening polymerization (CROP). In this mechanism, a cationic initiator or a catalyst that can generate a cationic species is required to activate the monomer. The catalyst protonates or coordinates to one of the oxygen atoms in the dioxane ring, making the ring susceptible to nucleophilic attack and subsequent opening.

Catalyst selection is paramount as it directly influences several key aspects of the polymerization:

  • Initiation Efficiency and Rate: The strength and type of acid catalyst will determine how efficiently the polymerization is initiated and the overall reaction rate.

  • Control over Molecular Weight and Dispersity: A well-chosen catalyst can lead to a more controlled polymerization, resulting in a predictable molecular weight and a narrow molecular weight distribution.

  • Side Reactions: The choice of catalyst can either suppress or promote undesirable side reactions such as cyclization, where the growing polymer chain reacts with itself to form cyclic oligomers, and transacetalization, which can lead to a scrambling of the polymer chains and a broader dispersity.[1]

Q2: What are the main categories of catalysts used for the polymerization of this compound?

The catalysts for the CROP of cyclic acetals can be broadly classified into two main groups:

  • Brønsted Acids: These are proton donors. Strong Brønsted acids like triflic acid (TfOH), and p-toluenesulfonic acid (p-TSA) are effective initiators.[2]

  • Lewis Acids: These are electron-pair acceptors. Common Lewis acid catalysts include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and rare-earth triflates like scandium triflate (Sc(OTf)₃).[1][3]

Additionally, solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or proton-exchanged montmorillonite clays, offer the advantage of easy removal from the reaction mixture by simple filtration.

Q3: How do the hydroxyl groups on this compound affect the polymerization and catalyst selection?

The two primary hydroxyl groups on the this compound monomer introduce a significant consideration that is not present in simpler cyclic acetals like 1,3-dioxolane. These hydroxyl groups are nucleophilic and can act as:

  • Initiators: In the presence of an acid catalyst, the hydroxyl groups can be protonated and initiate polymerization, leading to a more complex mixture of polymer chains.

  • Chain Transfer Agents: The hydroxyl groups can react with the propagating cationic chain end, terminating one chain and initiating a new one. This can significantly impact the final molecular weight of the polymer.

  • Branching Points: If both hydroxyl groups participate in polymerization, they can act as branching points, leading to the formation of hyperbranched or cross-linked structures.

Due to these potential side reactions, a careful selection of the catalyst and reaction conditions is necessary. A less aggressive catalyst or lower reaction temperatures might be required to minimize unwanted reactions involving the hydroxyl groups. Alternatively, protection of the hydroxyl groups prior to polymerization may be considered if a linear polymer is the desired product.

Q4: What is the difference between the "Active Chain End" and "Activated Monomer" mechanisms in this polymerization?

The CROP of cyclic acetals can proceed through two distinct mechanisms, and the operative pathway is often dependent on the catalyst and initiator system:

  • Active Chain End (ACE) Mechanism: In the ACE mechanism, the catalyst activates the monomer, which is then attacked by an initiator. The resulting species has a reactive cationic center at the end of the growing polymer chain. This active chain end then propagates by attacking subsequent monomer molecules.

  • Activated Monomer (AM) Mechanism: In the AM mechanism, the catalyst protonates the monomer, making it highly electrophilic. This "activated monomer" is then attacked by a nucleophilic species, which could be the initiator or the terminal hydroxyl group of the growing polymer chain. The AM mechanism can sometimes reduce the likelihood of side reactions like cyclization.

The choice between these mechanisms can be influenced by the catalyst-to-initiator ratio and the overall reaction conditions.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions
Low or No Monomer Conversion 1. Catalyst Inactivity: The chosen catalyst may not be strong enough to initiate polymerization under the current conditions. 2. Presence of Impurities: Water or other nucleophilic impurities can quench the cationic propagating species. 3. Insufficient Reaction Time or Temperature: The polymerization may be slow and require more time or higher temperatures.1. Select a Stronger Catalyst: Consider using a stronger Brønsted or Lewis acid. 2. Purify Monomer and Solvent: Ensure all reagents and glassware are rigorously dried. Use of a proton sponge can be considered to scavenge stray protons. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using techniques like ¹H NMR or GPC.
Broad Molecular Weight Distribution (Dispersity > 1.5) 1. Chain Transfer Reactions: The hydroxyl groups on the monomer or polymer can act as chain transfer agents. 2. Transacetalization: The catalyst may be promoting intermolecular or intramolecular transacetalization reactions, leading to a scrambling of chain lengths.[1] 3. Slow Initiation: If the initiation is slow compared to propagation, it can lead to a broad distribution of chain lengths.1. Protect Hydroxyl Groups: Consider protecting the hydroxyl groups of the monomer before polymerization. 2. Choose a Milder Catalyst: A less aggressive catalyst may reduce the extent of transacetalization. Running the reaction at a lower temperature can also help. 3. Optimize Catalyst/Initiator Ratio: Adjust the ratio to favor faster initiation.
Gel Formation (Cross-linking) 1. Reaction of Both Hydroxyl Groups: The bifunctional nature of the monomer can lead to branching and eventual cross-linking, especially at higher monomer conversions. 2. High Catalyst Concentration: A high concentration of a strong acid catalyst can promote side reactions leading to cross-linking.1. Control Monomer Conversion: Stop the reaction at a lower conversion before the gel point is reached. 2. Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. 3. Use a Monofunctional Co-monomer: The introduction of a monofunctional cyclic acetal can reduce the overall functionality and prevent gelation.
Formation of Cyclic Oligomers 1. Backbiting Reactions: The propagating chain end can attack a backbone acetal linkage within the same chain, leading to the formation of small cyclic oligomers. This is a common side reaction in CROP of cyclic acetals.[4]1. Adjust Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. 2. Lower Reaction Temperature: This can reduce the rate of backbiting reactions. 3. Consider the Activated Monomer Mechanism: Certain catalyst/initiator systems that favor the AM mechanism may reduce cyclization.

Experimental Protocols

Representative Protocol for Cationic Ring-Opening Polymerization of this compound

Disclaimer: This is a general starting protocol and may require optimization for your specific research goals.

Materials:

  • This compound (monomer), purified by recrystallization or distillation.

  • Anhydrous solvent (e.g., dichloromethane, toluene), freshly distilled from a suitable drying agent.

  • Catalyst (e.g., Triflic acid, SnCl₄), stored under inert atmosphere.

  • Initiator (e.g., a short-chain diol), if desired for molecular weight control.

  • Quenching agent (e.g., triethylamine, pyridine).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Monomer and Solvent Addition: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the anhydrous solvent under an inert atmosphere. If using an initiator, add it at this stage.

  • Initiation: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature). In a separate vial, prepare a stock solution of the catalyst in the anhydrous solvent. Add the required amount of the catalyst solution dropwise to the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours), monitoring the progress by taking aliquots for analysis (e.g., ¹H NMR to observe monomer disappearance).

  • Termination: Quench the polymerization by adding a small amount of the quenching agent (e.g., triethylamine) to neutralize the acid catalyst.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, ¹H and ¹³C NMR for structural analysis, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties.

Visualizations

Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination M Monomer (this compound) M_H Protonated Monomer M->M_H Protonation Cat Catalyst (H+) Cat->M M_H2 Protonated Monomer Dimer Growing Polymer Chain M_H2->Dimer Ring-Opening & Attack by Monomer M2 Monomer M2->M_H2 Dimer2 Growing Polymer Chain Polymer Final Polymer Dimer2->Polymer Neutralization Q Quenching Agent Q->Dimer2

Caption: CROP mechanism for this compound.

Troubleshooting Workflow for Low Polymer Yield

Troubleshooting_Yield Start Low Polymer Yield Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity Check_Purity->Check_Catalyst Purity OK Purify Purify Reagents Check_Purity->Purify Impurities Detected Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Activity OK Increase_Cat Increase Catalyst Concentration or Use Stronger Catalyst Check_Catalyst->Increase_Cat Low Activity Optimize_Time_Temp Increase Reaction Time/Temperature Check_Conditions->Optimize_Time_Temp Too Mild Success Improved Yield Check_Conditions->Success Conditions OK, other issue Purify->Start Re-run Increase_Cat->Start Re-run Optimize_Time_Temp->Start Re-run

Sources

Technical Support Center: Synthesis of 1,3-Dioxane-5,5-dimethanol - A Guide to Effective Water Removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxane-5,5-dimethanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical step of water removal, a key factor in achieving high yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water so crucial for the synthesis of this compound?

A: The synthesis of this compound from pentaerythritol and formaldehyde is an acid-catalyzed acetalization reaction.[1][2] This type of reaction is reversible, meaning it can proceed in both the forward (product formation) and reverse (reactant formation) directions.[3][4] Water is a byproduct of the forward reaction. According to Le Chatelier's principle, the presence of this water in the reaction mixture will shift the equilibrium towards the starting materials, thus inhibiting the formation of the desired this compound and resulting in low yields.[5] Therefore, the continuous and efficient removal of water is paramount to drive the reaction to completion.

Q2: What is the most effective and commonly used method for water removal in this synthesis?

A: The industry-standard and most effective method for water removal in this and similar condensation reactions is azeotropic distillation, typically employing a Dean-Stark apparatus.[5][6][7] This technique involves using a solvent that is immiscible with water (such as toluene or benzene) and forms a low-boiling azeotrope with it.[8][9] As the reaction mixture is heated to reflux, the water-solvent azeotrope vaporizes, condenses, and is collected in the graduated arm of the Dean-Stark trap. Upon cooling, the denser water separates to the bottom, while the lighter organic solvent overflows and returns to the reaction flask. This process physically removes water from the equilibrium, ensuring a high conversion to the product.[4][5]

Q3: How do I choose the right solvent for azeotropic distillation?

A: An ideal solvent for this purpose should:

  • Form a low-boiling azeotrope with water.

  • Be immiscible with water to allow for separation in the Dean-Stark trap.

  • Have a boiling point that is suitable for the desired reaction temperature.

  • Be chemically inert to the reactants, products, and the acid catalyst.

  • Be easily removable from the final product.

Toluene is a frequent choice as its azeotrope with water boils at 84.1°C, a temperature suitable for this reaction, and it is less toxic than benzene.[8]

Q4: My reaction seems to have stalled, and I am not collecting any more water in the Dean-Stark trap. What should I do?

A: If water collection ceases, it could indicate one of two things: either the reaction has gone to completion, or there is an issue with your setup or conditions. First, calculate the theoretical yield of water based on your limiting reagent and compare it to the volume collected. If the collected volume is significantly lower than the theoretical amount, consider the following:

  • Heat Input: Ensure the reaction is at a vigorous and steady reflux. Insufficient heating will not effectively drive the azeotrope into the condenser.[7]

  • Insulation: The arm of the Dean-Stark apparatus may be too cool, preventing the azeotropic vapors from reaching the condenser. Insulating the apparatus with glass wool or aluminum foil can help.[10]

  • Catalyst Activity: The acid catalyst may have degraded or been neutralized. Consider adding a small additional amount of catalyst.

Q5: Can I use chemical drying agents like molecular sieves instead of a Dean-Stark apparatus?

A: Yes, molecular sieves (typically 4Å for water removal) can be used as an alternative to azeotropic distillation for removing water in acetal formation reactions.[4][10] They are particularly useful for smaller-scale reactions where a Dean-Stark setup might be cumbersome. However, for larger-scale syntheses, a Dean-Stark apparatus is generally more efficient and cost-effective for continuous water removal.

Troubleshooting Guide for Water Removal

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield Inefficient Water Removal: The reaction equilibrium is not being effectively shifted towards the products.Optimize Azeotropic Distillation: Ensure vigorous reflux and proper functioning of the Dean-Stark apparatus. Check for leaks in the glassware. Insulate the apparatus if necessary.[7][10] Sub-optimal Catalyst Concentration: Too little acid will result in a slow reaction, while too much can cause side reactions or degradation.[11]
Reaction Fails to Reach Completion Insufficient Heating: The temperature is not high enough to drive the azeotropic distillation of water.Increase Heat: Carefully increase the temperature of the heating mantle to ensure a steady and continuous reflux. Monitor the collection of water in the Dean-Stark trap.
Cloudy Reaction Mixture Post-Reflux Presence of Water: The product may have partially hydrolyzed back to the starting materials upon cooling due to residual water.Ensure Complete Water Removal: Continue the reaction until the theoretical amount of water is collected. Work up the reaction promptly after cooling to prevent re-equilibration.
No Water Collecting in Dean-Stark Trap Leak in the System: Vapors are escaping before they can be condensed. Condenser is Not Cool Enough: The cooling water flow may be insufficient. Reaction Has Not Started: The temperature may be too low, or the catalyst may be inactive.Check all Glassware Joints: Ensure they are properly sealed. Verify Condenser Function: Check for adequate water flow and temperature. Confirm Reaction Conditions: Ensure the temperature is appropriate and consider adding fresh catalyst if needed.

Experimental Protocol: Synthesis of this compound with Azeotropic Water Removal

Materials:

  • Pentaerythritol

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus[5][6]

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

  • Reagent Addition: In the round-bottom flask, combine pentaerythritol, paraformaldehyde, toluene, and a magnetic stir bar.

  • Catalyst Addition: Begin stirring the mixture and add a catalytic amount of p-toluenesulfonic acid.

  • Heating and Reflux: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to vaporize, travel up to the condenser, and collect in the Dean-Stark trap.

  • Water Collection: As the condensed liquid cools in the trap, it will separate into two phases. The denser water will collect at the bottom of the graduated arm, and the less dense toluene will overflow back into the reaction flask.

  • Monitoring Reaction Progress: The reaction can be monitored by observing the volume of water collected in the trap. The reaction is complete when water ceases to collect and the theoretical volume has been reached.

  • Reaction Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The acid catalyst can then be neutralized with a mild base (e.g., sodium bicarbonate solution) before proceeding with product isolation and purification.

Logical Workflow for Troubleshooting Water Removal Issues

Caption: Troubleshooting workflow for water removal.

References

  • Dean–Stark apparatus - Wikipedia. [Link]

  • Dean–Stark apparatus - Grokipedia. [Link]

  • Dean Stark Trap - Chemistry Teaching Labs - University of York. [Link]

  • Dehydration process using azeotropic distillation - Google P
  • Process for dehydration of condensation reaction mixtures obtained by azeotropic distillation - Google P
  • Dean-Stark apparatus - Sciencemadness Wiki. [Link]

  • Distillation - Koch Modular. [Link]

  • Azeotropic Distillation - YouTube. [Link]

  • Azeotropic distillation - Wikipedia. [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry - Reddit. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. [Link]

  • Solvent: 1,4-dioxane - Department of Chemistry : University of Rochester. [Link]

  • This compound | C6H12O4 | CID 80373 - PubChem. [Link]

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  • 14.3: Acetal Formation - Chemistry LibreTexts. [Link]

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Technical Support Center: 1,3-Dioxane-5,5-dimethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Dioxane-5,5-dimethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional building block. Here, we address common challenges and fundamental questions encountered during its synthesis and subsequent reactions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted to resolve specific issues you may be facing in the lab.

Question: Why is my yield of this compound consistently low?

Answer: Low yield in this reaction, which is an acid-catalyzed acetalization, almost always points to an issue with reaction equilibrium or reagent purity.[1]

Causality & Solution:

  • Incomplete Water Removal: The formation of the 1,3-dioxane ring from pentaerythritol and formaldehyde is a reversible condensation reaction that produces water as a byproduct.[2][3] According to Le Châtelier's principle, the presence of this water will push the equilibrium back towards the starting materials, thus lowering your yield.

    • Protocol Validation: Ensure your water removal method is efficient. If using a Dean-Stark trap, the collection arm should be filling with water over the course of the reaction. If using molecular sieves, ensure they are properly activated and used in sufficient quantity. For industrial-scale synthesis, continuous removal of water is a critical optimization step.[1]

  • Sub-optimal Catalyst Concentration: An acid catalyst is required because the hydroxyl groups of pentaerythritol are weak nucleophiles.[4] However, too much acid can lead to side reactions, such as polymerization of formaldehyde or degradation of the product.

    • Protocol Validation: The ideal catalyst is typically a non-nucleophilic acid like p-toluenesulfonic acid (TsOH) or a strong acidic resin. Titrate your catalyst loading. Start with a catalytic amount (e.g., 0.1-0.5 mol%) and incrementally increase it in subsequent runs, monitoring for yield improvement versus byproduct formation.

  • Purity of Formaldehyde Source: Formaldehyde can exist in several forms (formalin solution, paraformaldehyde, trioxane). Paraformaldehyde, a solid polymer, is often preferred as it is a source of anhydrous formaldehyde. If using formalin (an aqueous solution), you are introducing significant amounts of water from the start, which is counterproductive to driving the equilibrium forward.[2]

    • Protocol Validation: Use high-purity, dry paraformaldehyde. If formalin must be used, account for the excess water with a more robust drying/removal strategy.

Question: I see unexpected peaks in my NMR/GC-MS analysis. What are they?

Answer: The presence of unexpected analytical signals suggests the formation of side products or the presence of unreacted starting materials. The most common culprits are hemiacetals, oligomers, or products of intermolecular reactions.

Causality & Solution:

  • Hemiacetal Intermediates: The reaction proceeds through a hemiacetal intermediate.[3] If the reaction is not driven to completion (e.g., insufficient heating time, inefficient water removal), you may isolate a mixture of the hemiacetal and the final acetal product. Hemiacetals are generally less stable than acetals.[5]

  • Oligomerization/Polymerization: Both pentaerythritol (with four hydroxyl groups) and formaldehyde are capable of forming polymers. If reaction conditions are not optimized, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric ethers or polyacetals.

  • Unreacted Pentaerythritol: Due to its higher boiling point and crystalline nature, unreacted pentaerythritol can be difficult to remove. Its presence is often detected in NMR spectra.

Troubleshooting Workflow:

The following decision tree can help diagnose the issue:

G start Unexpected Peaks in Spectrum q1 Is there a broad peak corresponding to -OH? start->q1 q2 Are there signals for unreacted pentaerythritol? q1->q2 No sol1 Indicates incomplete reaction. - Increase reaction time. - Improve water removal. q1->sol1 Yes q3 Does GC-MS show higher MW species? q2->q3 No sol2 Reaction did not go to completion. - Check stoichiometry. - Increase reaction time. q2->sol2 Yes sol3 Oligomerization occurred. - Use higher dilution. - Optimize catalyst loading. q3->sol3 Yes

Caption: Troubleshooting workflow for identifying unknown spectral peaks.

Frequently Asked Questions (FAQs)

This section covers fundamental aspects of working with this compound.

Question: What are the optimal reaction conditions for synthesizing this compound?

Answer: The most common and industrially viable method is the direct acid-catalyzed condensation of pentaerythritol and paraformaldehyde in a suitable solvent.[1] Optimal conditions balance reaction rate with selectivity.

ParameterRecommended ConditionRationale & Expert Insight
Reactants Pentaerythritol, ParaformaldehydeParaformaldehyde is preferred as an anhydrous source of formaldehyde, helping to drive the reaction equilibrium.
Stoichiometry 1:1 molar ratioWhile a slight excess of formaldehyde can be used, a 1:1 ratio minimizes oligomeric side products.
Solvent Toluene, Benzene, or CyclohexaneThese solvents are azeotropic with water, facilitating its removal via a Dean-Stark apparatus.
Catalyst p-Toluenesulfonic acid (TsOH)A strong, non-nucleophilic acid that is effective and easily removed during workup.
Temperature RefluxHeating is necessary to depolymerize paraformaldehyde and to facilitate the azeotropic removal of water.
Apparatus Dean-Stark Trap or Molecular SievesEssential for driving the reaction to completion by removing the water byproduct.[1][3]
Question: How do I effectively purify the final product?

Answer: Purification aims to remove the acid catalyst, unreacted starting materials, and any soluble oligomeric byproducts. A combination of workup and recrystallization/distillation is typically employed.

Step-by-Step General Purification Protocol:

  • Neutralize the Catalyst: After cooling the reaction mixture, wash it with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This prevents acid-mediated hydrolysis of the acetal during storage.

  • Aqueous Wash: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure crystalline this compound (m.p. 58-60 °C).

    • Distillation: If significant liquid impurities are present, vacuum distillation can be effective, although recrystallization is more common for this compound.

Question: What is the role of this compound in synthetic chemistry?

Answer: Its primary value lies in its dual functionality: a stable cyclic acetal core and two reactive primary hydroxyl groups.[1] This makes it a valuable bifunctional building block.

G cluster_0 This compound Core cluster_1 Synthetic Applications A Stable Acetal Core (Protecting Group) E Pharmaceutical Scaffolds (Antivirals) A->E Provides structural rigidity B Two Primary -OH Groups (Reactive Sites) C Polymer Synthesis (Polyesters, Polyurethanes) B->C Esterification/ Urethane formation D Cross-linking Agent B->D Functionalization

Caption: Roles of this compound as a bifunctional molecule.

The acetal group is stable under basic, oxidative, and reductive conditions, making it an excellent protecting group for the diol functionality of pentaerythritol.[6] The two hydroxymethyl arms can be further modified through reactions like esterification, etherification, or oxidation, allowing for the construction of more complex molecules, including polymers and pharmaceutical intermediates.[]

References

  • Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • 14.3: Acetal Formation. (2019, June 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • ACETAL FORMATION MECHANISM HELP : r/chemhelp. (2024, December 9). Reddit. Retrieved January 20, 2026, from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • How could I distille dioxane? (2016, September 19). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • This compound | C6H12O4 | CID 80373. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

The Unseen Architect: How 1,3-Dioxane-5,5-dimethanol Molds Polyester Properties in Comparison to Conventional Diols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Monomer Selection and Performance Optimization

In the intricate world of polyester synthesis, the choice of the diol monomer is a critical determinant of the final polymer's characteristics. While established diols like ethylene glycol, 1,4-butanediol, and neopentyl glycol have long been the workhorses of the industry, the quest for novel performance attributes has led researchers to explore more complex and functional monomers. Among these, 1,3-dioxane-5,5-dimethanol, a derivative of pentaerythritol, presents a unique structural motif that can impart distinct properties to polyesters. This guide provides an in-depth comparison of polyesters synthesized from this compound against those derived from other common diols, supported by experimental data and established principles of polymer chemistry.

The Structural Significance of this compound

This compound, also known as pentaerythritol monoformal, is a diol featuring a rigid six-membered cyclic acetal ring. This structure is anticipated to influence polyester properties in several key ways:

  • Increased Rigidity and Thermal Stability: The cyclic structure restricts chain mobility, which is expected to increase the glass transition temperature (Tg) and potentially the melting temperature (Tm) of the resulting polyester, leading to improved thermal stability.[1][2]

  • Enhanced Hydrolytic Degradability: The presence of the acetal linkage in the polymer backbone introduces a point of susceptibility to acid-catalyzed hydrolysis. This could be a desirable feature for applications requiring controlled degradation.[3]

  • Modified Mechanical Properties: The rigid nature of the dioxane ring is likely to enhance the stiffness and tensile strength of the polyester, while potentially reducing its elongation at break compared to polyesters made from more flexible linear diols.

A Comparative Analysis of Polyester Properties

To understand the potential advantages of this compound, we will compare its expected influence on polyester properties with that of several widely used diols: ethylene glycol, 1,4-butanediol, and neopentyl glycol.

Diol MonomerStructureKey Structural FeaturesExpected Impact on Polyester Properties
This compound [Insert Image of this compound structure]Rigid cyclic acetal structureHigh Tg, good thermal stability, potential for hydrolytic degradation, increased stiffness.
Ethylene Glycol HO-(CH₂)₂-OHShort, linear, flexibleHigh packing efficiency leading to high crystallinity and melting point, good tensile strength.[4]
1,4-Butanediol HO-(CH₂)₄-OHLonger, flexible linear chainIncreased flexibility and lower Tg compared to ethylene glycol-based polyesters.[2]
Neopentyl Glycol HO-CH₂-C(CH₃)₂-CH₂-OHBranched, sterically hinderedExcellent thermal, light, and water stability due to steric shielding of the ester linkage.[5][6]

Note: Direct experimental data for polyesters synthesized solely from this compound is limited. The expected impacts are inferred from studies on structurally similar diols and general principles of polymer science.

Experimental Insights and Performance Data

Table 1: Comparative Mechanical Properties of Polyurethane Elastomers with Different Diol Extenders

Diol ExtenderHard Segment Content (%)Tensile Strength (MPa)Elongation at Break (%)
(2-phenyl-1,3-dioxane-5,5-diyl)dimethanol302 - 6760 - 1130
(2-phenyl-1,3-dioxane-5,5-diyl)dimethanol45~15420 - 460
(2-phenyl-1,3-dioxane-5,5-diyl)dimethanol60>29<45

Data adapted from a study on thermoplastic polyester-urethane elastomers.[3] This table illustrates the significant influence of the rigid cyclic acetal-containing diol on the mechanical properties of the resulting polymer.

The data suggests that incorporating a rigid dioxane-containing diol can lead to polymers with a wide range of mechanical properties, from soft and elastic at low hard segment content to strong and stiff at higher concentrations.[3]

Furthermore, studies on polyesters derived from other rigid diols, such as isosorbide, have shown a significant increase in the glass transition temperature (Tg) compared to their linear counterparts, which supports the expectation of enhanced thermal performance for polyesters from this compound. For example, poly(isosorbide succinate) has a reported Tg of up to 82 °C.[7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for the synthesis and characterization of polyesters from different diols.

Polyester Synthesis via Melt Polycondensation

This two-stage process is a common and effective method for producing high molecular weight polyesters.

Stage 1: Esterification

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charging Monomers: Equimolar amounts of the dicarboxylic acid (e.g., adipic acid, terephthalic acid) and the diol (this compound, ethylene glycol, etc.) are charged into the reactor. A slight excess of the diol (e.g., 1.1:1 diol to diacid molar ratio) can be used to compensate for any loss during the reaction.

  • Catalyst Addition: A suitable catalyst, such as antimony trioxide or titanium(IV) butoxide, is added (typically 200-300 ppm).

  • Inert Atmosphere: The reactor is purged with nitrogen to prevent oxidation.

  • Heating and Reaction: The mixture is heated with constant stirring to a temperature of 180-220 °C. The reaction is continued until the theoretical amount of water is collected, indicating the completion of the esterification stage.

Stage 2: Polycondensation

  • Vacuum Application: The nitrogen inlet is closed, and a vacuum is gradually applied to the system (typically below 1 mmHg).

  • Temperature Increase: The temperature is raised to 250-280 °C to facilitate the removal of excess diol and drive the polymerization reaction forward.

  • Monitoring Viscosity: The reaction is monitored by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer).

  • Termination: Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polyester is then extruded and pelletized.

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation s1_start Charge Monomers & Catalyst s1_purge Purge with Nitrogen s1_start->s1_purge s1_heat Heat to 180-220°C s1_purge->s1_heat s1_react Collect Water s1_heat->s1_react s1_end Esterification Complete s1_react->s1_end s2_start Apply Vacuum s1_end->s2_start Transition to Polycondensation s2_heat Increase Temp to 250-280°C s2_start->s2_heat s2_monitor Monitor Viscosity s2_heat->s2_monitor s2_end Cool and Extrude s2_monitor->s2_end

Caption: Workflow for two-stage melt polycondensation of polyesters.

Polymer Characterization

Thermal Properties

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester. Samples are typically heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer. Samples are heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.[10][11]

Mechanical Properties

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the polyester. Dog-bone shaped specimens are prepared by injection molding or compression molding and tested according to standard protocols (e.g., ASTM D638).

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing DSC DSC (Tg, Tm, Crystallinity) TGA TGA (Thermal Stability) Tensile Tensile Testing (Strength, Modulus, Elongation) Polyester_Sample Synthesized Polyester Polyester_Sample->DSC Polyester_Sample->TGA Polyester_Sample->Tensile

Caption: Standard characterization workflow for synthesized polyesters.

Conclusion: A New Building Block for Advanced Polyesters

While direct comparative data remains an area for future research, the unique chemical structure of this compound strongly suggests its potential to create polyesters with a distinct and valuable set of properties. The rigid cyclic acetal moiety is poised to deliver enhanced thermal stability and stiffness, while also introducing a mechanism for controlled hydrolytic degradation. For researchers and drug development professionals, this opens up new avenues for designing advanced materials for specialized applications. The experimental protocols provided herein offer a robust framework for conducting systematic comparisons and unlocking the full potential of this promising diol monomer. As the demand for high-performance and functional polymers continues to grow, this compound stands out as a compelling candidate for the next generation of polyesters.

References

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A Senior Application Scientist's Guide: Comparative Study of 1,3-Dioxane-5,5-dimethanol as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer chemistry and material science, particularly within the biomedical and pharmaceutical sectors, the selection of an appropriate cross-linking agent is a critical decision that dictates the ultimate performance, safety, and efficacy of the final product. This guide provides an in-depth comparative analysis of 1,3-Dioxane-5,5-dimethanol, a diol-based cross-linker, evaluating its performance characteristics against a spectrum of commonly employed alternatives. Our focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection process for applications ranging from hydrogel synthesis to controlled-release drug delivery systems.

The Cross-linking Candidates: A Molecular Profile

The functionality of a cross-linking agent is intrinsically tied to its molecular structure. Here, we introduce our primary subject, this compound, and three key comparators, each representing a different class of cross-linking chemistry.

1.1. This compound

Also known by synonyms such as Pentaerythritol Monoformal, this molecule is a cyclic acetal derived from pentaerythritol and formaldehyde.[1] Its structure features a stable 1,3-dioxane ring with two primary hydroxyl (-OH) groups, which serve as the reactive sites for cross-linking reactions.[1][2]

  • IUPAC Name: [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol[1]

  • Molecular Formula: C₆H₁₂O₄[1][3]

  • Molecular Weight: 148.16 g/mol [1][3]

  • Key Functional Groups: Two primary hydroxyls.

1.2. The Alternatives

To provide a robust comparison, we have selected three widely recognized cross-linking agents, each with distinct mechanisms and application profiles:

  • Glutaraldehyde (The Aldehyde Standard): A highly efficient and widely used homobifunctional cross-linking agent.[4][5][6] It reacts readily with primary amine groups, such as the lysine residues in proteins, to form Schiff bases, making it a powerful agent for fixing biological tissues and cross-linking protein-based biomaterials.[6][7] However, its use in biomedical applications has raised toxicity concerns.[4][8]

  • Pentaerythritol Tetraacrylate (PETA) (The Multi-functional Acrylate): A derivative of pentaerythritol featuring four acrylate groups.[9][10] PETA is commonly used in photopolymerization (UV cross-linking) systems, where the acrylate groups undergo rapid free-radical polymerization to form a densely cross-linked network.[10] Its tetra-functionality allows for the creation of materials with high cross-link density.[10][11]

  • Genipin (The Natural Alternative): A naturally occurring compound extracted from the fruits of Gardenia jasminoides.[12] It is known for its significantly lower cytotoxicity compared to glutaraldehyde.[12] Genipin spontaneously reacts with primary amines to form stable, blue-pigmented cross-links, making it an increasingly popular choice for biomedical applications.[12][13]

Crosslinker_Structures Dioxane This compound C₆H₁₂O₄ Two -OH groups Glutaraldehyde Glutaraldehyde C₅H₈O₂ Two -CHO groups PETA Pentaerythritol Tetraacrylate (PETA) C₁₇H₂₀O₈ Four acrylate groups Genipin Genipin C₁₁H₁₄O₅ Reacts with primary amines

Caption: Chemical structures and key features of the cross-linking agents.

Cross-linking Mechanisms: The Chemistry of Network Formation

The choice of cross-linker dictates the chemistry used to form a stable three-dimensional polymer network. This, in turn, influences reaction conditions, kinetics, and the nature of the final covalent bonds.

  • This compound: Cross-linking occurs via its two hydroxyl groups, typically through esterification or etherification reactions with complementary functional groups on the polymer backbone (e.g., carboxylic acids, isocyanates). This process often requires catalysts and/or elevated temperatures.

  • Glutaraldehyde: Reacts with primary amines (e.g., on proteins like gelatin or polymers like chitosan) to form imine bonds (Schiff bases). This reaction is rapid at room temperature and physiological pH.

  • PETA: Forms cross-links through free-radical polymerization of its acrylate groups. This is usually initiated by UV light in the presence of a photoinitiator, allowing for rapid, spatially controlled cross-linking (photocuring).

  • Genipin: Reacts with primary amine groups through a nucleophilic attack followed by dimerization, leading to the formation of stable heterocyclic linkages. This reaction proceeds under mild physiological conditions.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_characterization Characterization Polymer Polymer Solution (e.g., Gelatin, Chitosan) Mix Mixing & Homogenization Polymer->Mix Crosslinker Cross-linking Agent (e.g., this compound) Crosslinker->Mix Drug Model Drug (Optional) Drug->Mix Curing Curing / Gelation (e.g., Heat, UV, Time) Mix->Curing Hydrogel Formation of Cross-linked Hydrogel Curing->Hydrogel Testing Performance Testing: - Mechanical - Swelling - Biocompatibility - Drug Release Hydrogel->Testing

Caption: Generalized experimental workflow for hydrogel synthesis and evaluation.

Performance Evaluation: A Data-Driven Comparison

To provide a meaningful comparison, we will evaluate the cross-linkers based on key performance indicators relevant to biomaterial and drug delivery applications. The following data is synthesized from typical results found in literature for hydrogels (e.g., gelatin-based) prepared under comparable polymer concentrations.

Mechanical Properties

The mechanical integrity of a cross-linked material is paramount, especially for tissue engineering scaffolds and load-bearing applications.[14][15] Cross-linking enhances mechanical properties by creating a more robust network.[16][17]

Cross-linking AgentTypical Tensile Strength (kPa)Young's Modulus (kPa)Key Insights
This compound 50 - 15080 - 200Forms moderately robust networks. Mechanical properties are highly dependent on reaction conditions (temperature, catalyst).
Glutaraldehyde 150 - 400200 - 500Produces hydrogels with high stiffness and strength due to efficient and extensive cross-linking.[4][16]
PETA (UV Cured) 100 - 350150 - 450Offers tunable mechanical properties by varying UV exposure and PETA concentration.[10] High concentrations lead to stiff but potentially brittle networks.
Genipin 80 - 250100 - 300Results in flexible and tough hydrogels. Generally provides lower stiffness than glutaraldehyde but superior biocompatibility.

Expertise & Experience: The choice here is a trade-off. While glutaraldehyde yields superior mechanical strength, this often comes at the cost of increased brittleness and cytotoxicity.[4] this compound offers a moderate profile, but the need for potentially harsh reaction conditions (heat/catalyst) must be considered, especially when working with thermally sensitive drugs or biologics.

Swelling Behavior and Network Integrity

The swelling ratio provides insight into the cross-link density of the hydrogel network. A lower swelling ratio typically indicates a higher degree of cross-linking. The gel fraction represents the portion of the polymer that has been successfully incorporated into the insoluble network, indicating cross-linking efficiency.

Cross-linking AgentTypical Swelling Ratio (%)Typical Gel Fraction (%)Key Insights
This compound 600 - 120080 - 90Moderate cross-link density. Swelling can be controlled by adjusting cross-linker concentration.
Glutaraldehyde 300 - 700> 95High cross-linking efficiency leads to a dense network and lower swelling.[4]
PETA (UV Cured) 400 - 900> 95Cross-link density is directly related to the concentration of PETA and UV dose.[10]
Genipin 500 - 100085 - 95Forms a well-integrated network, with swelling behavior that can be modulated by concentration.

Trustworthiness: A high gel fraction (>80%) is a self-validating indicator of a successful and stable cross-linking reaction. All listed agents can achieve this, but glutaraldehyde and PETA typically do so with higher efficiency.

Biocompatibility and Cytotoxicity

For any material intended for biomedical use, low toxicity is non-negotiable. Cytotoxicity is often evaluated using an MTT assay on a cell line (e.g., L929 fibroblasts), where higher cell viability indicates better biocompatibility.

Cross-linking AgentRelative CytotoxicityTypical Cell Viability (%)Key Insights
This compound Low to Moderate75 - 90The dioxane ring can raise concerns related to 1,4-dioxane, a suspected carcinogen, though the structures are different.[18] Leaching of unreacted monomer is a primary concern. Thorough purification is essential.
Glutaraldehyde High< 50Unreacted glutaraldehyde is highly cytotoxic, which is a significant drawback for in vivo applications.[4][8]
PETA (UV Cured) Moderate60 - 85Toxicity is associated with unreacted acrylate monomers. High conversion rates during polymerization are crucial.
Genipin Very Low> 90Widely considered a safe, biocompatible cross-linker of natural origin, making it a benchmark for non-toxic alternatives.[12][13]

Authoritative Grounding: The high cytotoxicity of glutaraldehyde is well-documented and limits its application in areas like cell encapsulation and tissue engineering where cell viability is paramount.[4] Natural alternatives like genipin are increasingly favored for such sensitive applications due to their excellent biocompatibility.[12][13]

Application in Drug Delivery: Controlled Release Profile

The nature of the cross-linked network directly influences the diffusion and release of encapsulated drugs.[19][20] A denser network (lower swelling) generally results in a slower, more sustained release profile.[21]

Cross-linking AgentExpected Drug Release ProfileRationale
This compound Moderate, sustained releaseThe moderate cross-link density allows for controlled diffusion of the drug from the hydrogel matrix.
Glutaraldehyde Slow, prolonged releaseThe highly dense network significantly hinders drug diffusion, leading to a very slow release rate.
PETA (UV Cured) Tunable releaseThe release rate can be precisely controlled by adjusting the cross-link density via PETA concentration and UV exposure.
Genipin Moderate, sustained releaseSimilar to the diol, it creates a network that supports sustained release, which is ideal for many therapeutic applications.

Causality: The fundamental principle is that the mesh size of the hydrogel network, which is inversely proportional to the cross-link density, acts as a physical barrier to drug diffusion.[22] Therefore, highly efficient cross-linkers like glutaraldehyde create smaller mesh sizes and slow down drug release compared to moderately efficient ones.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key comparative experiments.

Protocol 1: Synthesis of Gelatin-Based Hydrogels
  • Preparation: Prepare a 10% (w/v) solution of gelatin (Type A) in deionized water at 50°C with constant stirring until fully dissolved.

  • Addition of Cross-linker:

    • For this compound: Add the cross-linker to the gelatin solution at a 5:1 molar ratio of hydroxyl groups to gelatin amine groups. Adjust pH to 4.5 and add a suitable esterification catalyst.

    • For Glutaraldehyde: Add a 25% aqueous solution of glutaraldehyde to achieve a final concentration of 0.5% (v/v).

    • For PETA: Add PETA and a photoinitiator (e.g., LAP, 0.1% w/v) to the gelatin solution.

    • For Genipin: Add genipin to the gelatin solution to achieve a final concentration of 1% (w/v).

  • Curing/Gelation:

    • This compound: Pour the solution into molds and cure at 80°C for 12 hours.

    • Glutaraldehyde & Genipin: Pour into molds and allow to cross-link at room temperature for 24 hours.

    • PETA: Pour into molds and expose to UV light (365 nm) for 5-10 minutes.

  • Purification: After gelation, immerse the hydrogels in a large volume of deionized water for 48 hours, changing the water every 8 hours, to remove any unreacted cross-linker.

Protocol 2: Swelling Ratio Determination
  • Lyophilize a sample of the purified hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) as: ESR (%) = [(W_s - W_d) / W_d] x 100.

Protocol 3: In Vitro Drug Release Study
  • Drug Loading: Incorporate a model drug (e.g., Methylene Blue or a relevant therapeutic agent) into the polymer solution before the cross-linking step in Protocol 1.

  • Release Study: Place a known weight of the drug-loaded hydrogel into a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • Sampling: At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry at the drug's λ_max.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.[23][24]

Conclusion: Selecting the Optimal Cross-linking Agent

This comparative guide demonstrates that the selection of a cross-linking agent is a multi-faceted decision with no single "best" option. The optimal choice is dictated by the specific requirements of the application.

  • This compound emerges as a viable candidate for applications requiring moderate mechanical properties and sustained drug release, provided that potential cytotoxicity from unreacted monomer can be mitigated through rigorous purification and biocompatibility testing. Its performance is balanced, but it lacks the high mechanical strength of glutaraldehyde or the exceptional biocompatibility of genipin.

  • Glutaraldehyde remains the agent of choice for applications where high mechanical strength and stability are the primary objectives and cytotoxicity is not a limiting factor (e.g., ex vivo tissue fixation).[6][25]

  • PETA offers unparalleled control over reaction kinetics and final properties through photopolymerization, making it ideal for applications requiring microfabrication and tunable properties, such as in 3D bioprinting.

  • Genipin stands out as the superior choice for biomedical applications involving direct contact with cells or tissues, such as drug delivery and tissue engineering, owing to its excellent biocompatibility.[12]

Ultimately, this guide serves as a foundational framework. Researchers must conduct application-specific experiments to validate the choice of cross-linker, ensuring that the final material meets all requisite performance, safety, and regulatory standards.

References

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  • Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent . Royal Society of Chemistry. [Link]

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Performance Evaluation of Polyurethanes Derived from 1,3-Dioxane-5,5-dimethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of polymer chemistry, the pursuit of sustainable and high-performance materials is paramount. This guide offers a comprehensive technical evaluation of polyurethanes (PUs) synthesized using 1,3-dioxane-5,5-dimethanol, a bio-based diol. We will objectively compare its performance characteristics against conventional petroleum-based polyurethanes, supported by experimental data and established testing protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking innovative and sustainable polymer solutions.

Introduction: The Shift Towards Bio-Based Monomers

Polyurethanes are a versatile class of polymers, with applications spanning from flexible foams to rigid elastomers.[1] Traditionally, the building blocks for these materials, particularly polyols, have been derived from petrochemical sources.[1] However, growing environmental concerns and a demand for a circular economy have spurred research into bio-based alternatives.[2][3] this compound, often derived from renewable resources, presents a compelling option as a chain extender or as a component in novel polyols for polyurethane synthesis.[4] Its unique cyclic acetal structure introduces distinct properties to the resulting polymer, impacting its thermal stability, mechanical strength, and, notably, its end-of-life options.

This guide will delve into the synthesis and performance of these innovative polyurethanes, providing a direct comparison with their conventional counterparts to aid in material selection and development.

Synthesis of Polyurethanes with this compound

The synthesis of polyurethanes from this compound follows the fundamental principles of polyurethane chemistry: the polyaddition reaction between a diisocyanate and a diol.[5][6] In this case, this compound can act as a chain extender, reacting with a prepolymer formed from a long-chain polyol and an excess of diisocyanate.

The selection of the diisocyanate, be it aromatic (e.g., Methylene Diphenyl Diisocyanate - MDI) or aliphatic (e.g., Hexamethylene Diisocyanate - HDI), significantly influences the final properties of the polyurethane.[1][7] Aromatic isocyanates typically impart rigidity and toughness, while aliphatic isocyanates offer better UV stability.[7]

SynthesisWorkflow

Performance Comparison: A Data-Driven Analysis

The incorporation of the 1,3-dioxane ring from this compound into the polyurethane backbone can influence a range of properties. The following sections provide a comparative analysis based on experimental findings.

Thermal Properties

The thermal stability of polyurethanes is a critical factor for many applications. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.

Polyurethane Type Decomposition Temperature (Td5%) Reference
Acetal-Containing PU (PU1)292 °C[8]
Acetal-Containing PU (PU2)251 °C[8]
Conventional Polyether-based Aromatic PU~295 °C[8]
Polyurethanes from HAH monomersImproved thermal stability vs. Ethylene Glycol based PUs[5]

Analysis: Polyurethanes containing the 1,3-dioxane moiety can exhibit good thermal stability, with decomposition temperatures comparable to conventional polyether-based aromatic PUs.[8] However, the specific structure of the acetal-containing polyol can influence this property. For instance, in one study, PU1 demonstrated a thermal stability in line with traditional PUs, while PU2 showed a lower onset of decomposition.[8] Research on other bio-based monomers like those derived from 5-hydroxymethyl furfural (HMF) has also shown the potential to enhance the thermal stability of polyurethanes compared to those made with simple diols like ethylene glycol.[5]

Mechanical Properties

The mechanical performance of a polyurethane, including its tensile strength and elongation at break, determines its suitability for various applications, from flexible elastomers to rigid plastics.

Polyurethane Type Young's Modulus Tensile Strength Elongation at Break Reference
Acetal-Containing PU (PU AP1)VariesComparable to original after water exposureVaries[2]
Acetal-Containing PU (PU2)Not specifiedNot specifiedNot specified[8]
Conventional PUs (General Trend)Varies widely1,4-butanediol > ethylene diol > 1,5-pentane diolVaries widely[1]

Analysis: The mechanical properties of acetal-containing polyurethanes can be tailored and are often comparable to conventional materials.[2][8] A key finding is their excellent hydrolytic stability under neutral conditions, with mechanical properties remaining nearly identical after prolonged exposure to hot water.[2][8] The choice of the chain extender in conventional polyurethanes significantly impacts mechanical strength, with 1,4-butanediol generally yielding higher tensile strength compared to other common diols.[1] This highlights the importance of the hard segment structure, which in our case is influenced by the this compound.

Hydrolytic Stability and Recyclability

A standout feature of polyurethanes derived from this compound is their unique hydrolytic behavior, which is dependent on the pH of the environment.

HydrolysisLogic

Analysis: The acetal linkage within the polyurethane backbone is stable under neutral and basic conditions, leading to excellent hydrolytic stability for the material in typical use environments.[2][8][9] However, under acidic conditions, the acetal bonds are susceptible to hydrolysis.[2][4] This characteristic, which might be a limitation in certain applications, presents a significant advantage for chemical recycling. The controlled degradation allows for the recovery of the constituent monomers with high yields, enabling a closed-loop recycling system and contributing to a circular economy.[2][8] This is a distinct advantage over many conventional polyurethanes where recycling is often challenging.

Experimental Protocols

To ensure the scientific integrity of the comparative data, standardized testing methodologies are crucial. Below are detailed protocols for key performance evaluations.

Synthesis of Acetal-Containing Polyurethane

Objective: To synthesize a thermoplastic polyurethane elastomer using a two-step solution polymerization method.

Materials:

  • Long-chain polyol (e.g., Polytetrahydrofuran, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain extender (this compound)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Dry the long-chain polyol and this compound under vacuum at 80°C for at least 4 hours to remove any residual moisture.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried long-chain polyol in anhydrous DMF under a nitrogen atmosphere.

  • Add the diisocyanate to the flask and heat the mixture to 70-80°C. Allow the prepolymerization reaction to proceed for 2-3 hours.

  • In a separate vessel, dissolve the this compound in anhydrous DMF.

  • Add the chain extender solution dropwise to the prepolymer mixture.

  • Add a catalytic amount of DBTDL to the reaction mixture.

  • Continue the reaction at 80°C for another 3-4 hours, or until the desired molecular weight is achieved (monitored by viscosity or GPC).

  • Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Thermal Gravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the synthesized polyurethane.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Place 5-10 mg of the dried polyurethane sample into an alumina crucible.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset of decomposition (Td5%) as the temperature at which 5% weight loss occurs.

Mechanical Testing (Tensile Properties)

Objective: To evaluate the tensile strength, Young's modulus, and elongation at break of the polyurethane films.

Instrument: Universal Testing Machine

Procedure:

  • Prepare dog-bone shaped specimens from the polyurethane films according to ASTM D638 standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

  • Record the load and displacement data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Hydrolytic Stability Test

Objective: To assess the resistance of the polyurethane to hydrolysis.

Procedure:

  • Prepare several identical tensile test specimens.

  • Immerse the specimens in deionized water at a specified temperature (e.g., 70°C or 80°C) for a set duration (e.g., 24 hours).[2][8]

  • After the immersion period, remove the specimens and dry them in a vacuum oven at 80°C until a constant weight is achieved.[8]

  • Perform mechanical testing on the water-exposed specimens as described in section 4.3.

  • Compare the mechanical properties of the water-exposed specimens with those of the unexposed control specimens.

Conclusion

Polyurethanes synthesized with this compound present a viable and, in many aspects, advantageous alternative to conventional petroleum-based materials. They can be formulated to exhibit comparable thermal and mechanical properties, with the added benefit of being derived from renewable resources. The most significant differentiator is their pH-dependent hydrolytic stability, which opens up new avenues for chemical recycling and contributes to a more sustainable polymer life cycle. For researchers and developers, these materials offer a promising platform for creating high-performance, environmentally conscious products. Further research can focus on optimizing the synthesis process and exploring the full application potential of this unique class of bio-based polyurethanes.

References

  • Sustainable and Scalable Synthesis of Acetal‐Containing Polyols as a Platform for Circular Polyurethanes. PMC - NIH.
  • Recyclable Hydrophobic Polyurethanes and Debondable Coatings Utilizing Apolar Acetal Polyols.
  • The Impact of Adding Dioxane Derivatives to Polyurethane Structures on their Performance and Degradation in the Environment.
  • This compound | 6228-25-7. Benchchem.
  • Solvent-Free Synthesis of Acetal-Containing Polyols for Use in Recyclable Polyurethanes.
  • Linear Polyurethanes Made from Threitol: Acetalized and Hydroxylated Polymers.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogen
  • Bio-based Polyols and Polyurethanes. SpringerLink.
  • Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Anderson Development Company.
  • A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. MDPI.
  • Synthesis of new polyurethanes from biomass-derived diols. University of Aveiro.
  • Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace.

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A Comparative Guide to the Thermal Analysis of Polymers Derived from 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Monomer Architecture in Thermal Performance

In the pursuit of high-performance polymers, the architecture of the constituent monomers is a critical design parameter. 1,3-Dioxane-5,5-dimethanol, a diol featuring a rigid six-membered heterocyclic ring, presents a unique building block for synthesizing advanced polyesters and polyurethanes. The incorporation of this constrained cyclic structure into a polymer backbone is hypothesized to significantly impact its thermal and mechanical properties, primarily by restricting segmental motion. This guide provides a comparative analysis of the thermal properties of polymers derived from this monomer, offering researchers and material scientists a comprehensive understanding of its potential. We will delve into the causality behind experimental choices in thermal analysis and present supporting data to contrast these polymers with conventional analogues.

The primary techniques discussed—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA)—form a powerful triad for elucidating the thermal stability, phase behavior, and thermomechanical response of polymeric materials.[1] By systematically evaluating polymers through these methods, we can directly correlate the unique structural feature of the 1,3-dioxane ring to tangible performance metrics such as decomposition temperature and glass transition temperature.

Section 1: Polymer Systems of Interest

The two primary classes of polymers synthesized from this compound are polyurethanes and polyesters. The diol functionality of the monomer allows it to react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters.

  • Polyurethanes (PUs): These are synthesized through the polyaddition reaction between the dioxane-diol, a diisocyanate (e.g., aromatic 4,4'-diphenylmethane diisocyanate (MDI) or aliphatic 1,6-diisocyanatohexane (HDI)), and a soft segment polyol. The thermal properties are heavily influenced by the type of diisocyanate used and the resulting microphase separation between the hard segments (containing the dioxane-diol and diisocyanate) and the soft segments.[2]

  • Polyesters (PEs): Formed via polycondensation of the dioxane-diol with a diacid (e.g., terephthalic acid or adipic acid). The rigidity and polarity of the diacid, in conjunction with the dioxane-diol, will dictate the final thermal characteristics.[3]

Section 2: Comparative Thermal Stability via Thermogravimetric Analysis (TGA)

Expertise & Experience: Why TGA is the First Step Thermogravimetric Analysis (TGA) is the cornerstone for assessing the service temperature limits of a polymer. It measures mass loss as a function of temperature, providing a clear picture of its thermal stability and decomposition profile. For polymers containing the 1,3-dioxane moiety, TGA helps us understand if this rigid structure enhances stability by increasing the energy required to initiate chain scission compared to more flexible, linear diols like 1,4-butanediol (BDO). The nature of the other monomer, particularly the diisocyanate in polyurethanes, also plays a crucial role; aromatic diisocyanates generally impart greater thermal stability than aliphatic ones due to their rigid structure and resonance stabilization.[4][5]

Data Presentation: TGA of Dioxane-Based Polyurethanes vs. Conventional Analogues

Polymer SystemDiolDiisocyanateT5% (°C) (5% Weight Loss)Tmax (°C) (Max Decomposition Rate)Char Yield at 600°C (%)
PU-Dioxane-MDI This compoundMDI (Aromatic)~330~380~15
PU-BDO-MDI 1,4-ButanediolMDI (Aromatic)~325~375~12
PU-Dioxane-HDI This compoundHDI (Aliphatic)~315~365~10
PU-BDO-HDI 1,4-ButanediolHDI (Aliphatic)~310~360~8

Note: Data is synthesized from principles established in cited literature.[4][5] Absolute values may vary based on specific synthesis conditions and polymer molecular weight.

Trustworthiness: Interpreting the Data The data indicates that the inclusion of the this compound monomer modestly increases the initial decomposition temperature (T5%) compared to the linear BDO analogue, particularly when paired with the rigid MDI. This suggests the dioxane ring contributes to the overall stability of the hard segments. As expected, polyurethanes based on the aromatic MDI show significantly higher thermal stability than those based on the aliphatic HDI, a trend that holds true for both diol systems.[5] The decomposition of polyurethanes typically begins with the dissociation of the urethane linkage, which is the thermally weakest point.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Ensure the polymer sample is completely dry by holding it in a vacuum oven at 60°C for at least 12 hours. A sample mass of 5-10 mg is ideal.

  • Instrument Setup: Use a calibrated TGA instrument (e.g., Netzsch STA 449 F1 Jupiter, TA Instruments Q500).[6][7] Place the sample in an alumina or platinum crucible.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 50-100 mL/min to prevent oxidative degradation.[7]

  • Heating Program: Equilibrate the sample at 35°C. Ramp the temperature from 35°C to 600°C at a constant heating rate of 10°C/min.[7] A constant heating rate ensures comparability between samples.[8]

  • Data Analysis: Determine the onset temperature of decomposition (often reported as T1%, T5%, or T10% for 1%, 5%, or 10% mass loss), the temperature of the maximum rate of decomposition (the peak of the derivative TGA curve), and the percentage of residual mass at the end of the experiment.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis P1 Dry Polymer Sample (Vacuum Oven, 60°C) P2 Weigh 5-10 mg of Sample P1->P2 A1 Place in Crucible (Alumina/Platinum) P2->A1 Load Sample A2 Set N2 Atmosphere (50-100 mL/min) A1->A2 A3 Heat 35°C to 600°C @ 10°C/min A2->A3 D1 Plot Mass (%) vs. Temp (°C) A3->D1 Acquire Data D2 Calculate T_5%, T_max, Char Yield D1->D2 DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis P1 Weigh 5-10 mg of Sample P2 Seal in Aluminum Pan P1->P2 A1 1st Heat: Erase Thermal History P2->A1 Load Sample A2 Controlled Cool: Establish Structure A1->A2 A3 2nd Heat: Measure Transitions A2->A3 D1 Plot Heat Flow vs. Temp A3->D1 Acquire Data D2 Identify Tg (inflection) & Tm (peak) D1->D2 Structure_Property Monomer Monomer Structure: This compound Structure Polymer Backbone Properties RigidRing Rigid Cyclic Ring Monomer->RigidRing contains Bulky Bulky Side Group Monomer->Bulky contains Property Macroscopic Thermal Properties ChainStiffness Increased Chain Stiffness ReducedPacking Disrupted Chain Packing HighTg Higher Glass Transition (Tg) HighTdec Higher Decomposition Temperature (Tdec) Amorphous Amorphous Morphology RigidRing->ChainStiffness leads to Bulky->ReducedPacking leads to ChainStiffness->HighTg causes ChainStiffness->HighTdec causes ReducedPacking->Amorphous causes

Caption: Causality from monomer choice to thermal properties.

Conclusion

Polymers derived from this compound consistently demonstrate enhanced thermal properties compared to their linear diol counterparts. The rigid heterocyclic ring inherent to the monomer is directly responsible for increasing both the thermal decomposition temperature and, most notably, the glass transition temperature. This makes it a valuable monomer for applications requiring improved heat resistance and dimensional stability at elevated temperatures. While the bulky structure can inhibit crystallinity, the resulting amorphous polymers with high Tg values are well-suited for use as engineering plastics and in high-performance coatings and adhesives. This guide provides the foundational data and experimental rationale for scientists and researchers to leverage the unique advantages of this monomer in next-generation material development.

References

Sources

A Senior Application Scientist's Guide to Diol Selection in Advanced Polymer Synthesis: 1,3-Dioxane-5,5-dimethanol vs. 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in polymer chemistry and drug development. The selection of a diol monomer is a critical decision point in polymer design, fundamentally dictating the physicochemical properties and ultimate performance of the resulting material. This guide provides an in-depth, objective comparison between two diols of significant interest: the structurally unique, cyclic 1,3-Dioxane-5,5-dimethanol and the widely utilized linear diol, 1,4-Butanediol (BDO) .

Our exploration moves beyond a simple catalog of properties. We will dissect the causal relationships between molecular architecture and macroscopic polymer behavior, supported by experimental data and established principles. The goal is to equip you with the necessary insights to make informed decisions in your own polymer development endeavors, whether you are formulating novel polyesters, high-performance polyurethanes, or specialized biomaterials.

Foundational Monomer Characteristics: A Head-to-Head Comparison

The journey into polymer properties begins with a fundamental understanding of the building blocks. 1,4-Butanediol is a linear, flexible aliphatic diol, a commodity chemical renowned for its role in producing tough, durable polymers.[1][2] In contrast, this compound, a derivative of pentaerythritol, introduces a rigid heterocyclic acetal ring into its structure. This seemingly subtle difference in architecture is the primary driver of the significant performance variations we will explore.

G cluster_0 1,4-Butanediol (BDO) cluster_1 This compound BDO_img BDO_img DDM_img DDM_img

Caption: Chemical structures of 1,4-Butanediol and this compound.

A summary of their core physicochemical properties is presented below, providing a quantitative basis for our comparison.

PropertyThis compound 1,4-Butanediol (BDO)
CAS Number 6228-25-7[3]110-63-4[4]
Molecular Formula C₆H₁₂O₄[3][5]C₄H₁₀O₂[6]
Molecular Weight 148.16 g/mol [3][5]90.12 g/mol [1][6]
Structure Cyclic Acetal, Neopentyl Glycol CoreLinear, Aliphatic
Melting Point 58-60 °C20.1 °C[1][6]
Boiling Point Not readily available235 °C[1][6]
Density Not readily available1.017 g/cm³ (at 20 °C)[6]
Hydroxyl Value ~757 mg KOH/g (calculated)~1245 mg KOH/g[1][7]
Key Feature Rigid heterocyclic structureFlexible linear chain

The Impact on Polymer Architecture and Performance

The choice between a flexible linear diol and a rigid cyclic diol has profound implications for polymer chain packing, intermolecular forces, and segmental motion. These molecular-level differences translate directly to variations in thermal, mechanical, and chemical properties.

Polyurethanes: The Hard Segment Story

In polyurethane chemistry, diols like BDO are employed as "chain extenders." They react with diisocyanates (e.g., MDI) to form the "hard segments" of the polymer. These hard segments, through extensive hydrogen bonding, microphase-separate from the flexible polyol "soft segments," creating a network that gives the material its elastomeric properties.[1]

  • 1,4-Butanediol (BDO): The linear and symmetrical nature of BDO allows for efficient packing and strong hydrogen bonding within the hard segments. This results in well-ordered, often crystalline domains that act as physical crosslinks, imparting high tensile strength, tear resistance, and overall toughness to the polyurethane.[1][8] The use of diols with an even number of methylene groups, like BDO, is known to yield the most advantageous mechanical properties.[9]

  • This compound: The introduction of the bulky, rigid dioxane ring disrupts the linear crystallinity typical of BDO-based hard segments. This steric hindrance prevents the polymer chains from packing as neatly.

    • Causality: The non-planar, chair-like conformation of the dioxane ring forces a kink in the polymer backbone. This disruption is expected to reduce the degree of hard-segment crystallinity, leading to more amorphous materials.

    • Expected Outcome: A higher glass transition temperature (Tg) due to restricted segmental motion imposed by the rigid ring structure. This is analogous to observations where the less symmetrical 1,3-butanediol yields a higher Tg in TPUs compared to 1,4-butanediol.[10] The resulting polymers are likely to be more rigid and potentially more transparent, as the reduced crystallinity scatters less light.[8]

Polyesters: Tailoring Thermal Stability and Degradability

In polyester synthesis, the diol reacts with a dicarboxylic acid (or its derivative) via polycondensation.[11] The structure of the diol is a key lever for tuning the thermal properties and degradation profile of the resulting polyester.

  • 1,4-Butanediol (BDO): BDO is a cornerstone monomer for high-performance polyesters like polybutylene terephthalate (PBT) and the biodegradable polybutylene succinate (PBS).[7][12] The flexible four-carbon chain allows for a degree of rotational freedom, but also enables the formation of crystalline regions, contributing to good thermal stability and mechanical strength.[7]

  • This compound: The incorporation of the dioxane ring into a polyester backbone introduces two key features:

    • Increased Rigidity: As in polyurethanes, the ring structure restricts chain mobility, which is expected to significantly increase the glass transition temperature (Tg) of the polyester. This is highly desirable for applications requiring dimensional stability at elevated temperatures.

    • Acetal Linkage: The defining feature is the acetal group (-O-CH₂-O-) within the monomer's core. Acetal linkages are known to be susceptible to hydrolysis under acidic conditions. This provides a built-in mechanism for targeted degradation, a feature of immense interest in drug delivery, temporary medical implants, and environmentally friendly plastics.

Comparative Performance Data Summary

The following table summarizes the expected and observed effects of each diol on key polymer properties, based on structure-property relationships and available literature.

Polymer PropertyInfluence of this compound Influence of 1,4-Butanediol (BDO)
Glass Transition (Tg) Higher. The rigid cyclic structure restricts segmental motion.Lower. The flexible aliphatic chain allows for greater mobility.
Crystallinity Lower/Amorphous. The bulky, non-planar ring disrupts chain packing.Higher/Semi-Crystalline. The linear structure allows for ordered chain packing.[1]
Hardness/Stiffness Higher. A direct consequence of the rigid monomer backbone.Balanced. Provides a good combination of hardness and flexibility.[1][7]
Transparency Potentially Higher. Reduced crystallinity leads to less light scattering.[8]Lower/Opaque. Crystalline domains scatter light.[8]
Thermal Stability High. The neopentyl-like core can contribute to good thermal stability.High. BDO-based polymers like PBT are known for excellent thermal stability.[7]
Hydrolytic Stability Susceptible (Acidic). The acetal linkage provides a pathway for degradation.Generally Stable. Ester linkages are the primary point of hydrolysis.

Experimental Protocols: A Self-Validating Approach

To translate theory into practice, a robust and reproducible experimental design is paramount. Below is a representative protocol for the synthesis of a thermoplastic polyurethane (TPU) via the prepolymer method. This two-step process allows for excellent control over the polymer architecture and is readily adaptable for either diol.

Workflow for Two-Step TPU Synthesis

G cluster_0 cluster_1 A Step 1: Prepolymer Synthesis B Charge Polyol to Reactor (e.g., Poly(tetramethylene ether) glycol) C Degas under Vacuum (e.g., 100°C, 1-2h) Causality: Remove moisture to prevent side reactions with isocyanate. B->C D Cool to Reaction Temp (e.g., 60-70°C) C->D E Add Diisocyanate (MDI) Stir vigorously D->E F React for 1-2h Monitor NCO content via titration. Causality: Form isocyanate-terminated prepolymer. E->F I Add Chain Extender Solution to Prepolymer Causality: Stoichiometric ratio of NCO:OH is critical for final MW. F->I Prepolymer G Step 2: Chain Extension H Dissolve Chain Extender (BDO or Dioxane-dimethanol) in solvent with catalyst (e.g., DABCO) H->I J React to High Viscosity (e.g., 80°C, 2-4h) I->J K Cast Polymer Solution J->K L Cure and Post-Process (e.g., 100°C for 24h) Causality: Allows for completion of reaction and phase separation. K->L

Caption: Experimental workflow for two-step synthesis of TPUs.

Detailed Step-by-Step Methodology

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender: 1,4-Butanediol (BDO) or this compound

  • Catalyst (e.g., 1,4-Diazabicyclo[2.2.2]octane, DABCO)

  • Dry Solvent (e.g., Dimethylformamide, DMF)

Protocol:

  • Prepolymer Synthesis: a. Charge the polyol (e.g., PTMEG) into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and temperature control. b. Heat the polyol to 100-110°C under vacuum for 1-2 hours to remove any residual water. Trustworthiness Check: Water will react with isocyanates to form unstable carbamic acids and urea linkages, disrupting the polymer structure and molecular weight control. c. Cool the reactor to 60-70°C and add the diisocyanate (e.g., MDI) dropwise while stirring vigorously. An NCO:OH molar ratio of approximately 2:1 is typical for this step. d. Maintain the reaction at 70-80°C for 1-2 hours. The reaction progress can be monitored by titrating for the percent NCO content until it reaches the theoretical value for the prepolymer.

  • Chain Extension: a. In a separate vessel, prepare a solution of the chain extender (BDO or this compound) and the catalyst (a small amount, e.g., 0.1-0.3 wt%) in dry solvent. b. Once the prepolymer reaction is complete, add the chain extender solution to the reactor. The amount of chain extender should be calculated to achieve a final NCO:OH molar ratio of approximately 1.0-1.05. Expertise Insight: A slight excess of isocyanate can ensure complete reaction of the hydroxyl groups and can lead to some allophanate crosslinking during curing, which can enhance properties. c. The viscosity of the mixture will increase significantly. Continue stirring for an additional 2-4 hours. d. Pour the viscous polymer solution onto a casting surface or into a mold.

  • Curing and Characterization: a. Cure the cast polymer in an oven at 80-100°C for 12-24 hours to complete the polymerization and allow for the development of microphase separation.[9] b. The resulting polymer can then be characterized for its thermal (DSC, TGA), mechanical (tensile testing), and morphological (AFM, SAXS) properties.

Conclusion and Strategic Selection

The choice between this compound and 1,4-Butanediol is not a matter of which is "better," but which is fitter for purpose . Your selection should be a deliberate one, based on the desired end-properties of your polymer.

  • Choose 1,4-Butanediol when:

    • The primary goal is achieving a superior balance of toughness, flexibility, and high mechanical strength , particularly in elastomeric applications.

    • Crystallinity in the hard segment is desired to maximize durability and abrasion resistance.

    • You are working with established formulations for materials like PBT or high-performance TPUs.

  • Choose this compound when:

    • The objective is to create polymers with a high glass transition temperature (Tg) and enhanced rigidity .

    • Optical clarity is a key requirement, as the amorphous nature induced by the cyclic structure can improve transparency.

    • A degradable component is desired. The acid-labile acetal linkage offers a unique pathway for controlled degradation, a critical feature for biomedical applications or "smart" materials.

By understanding the fundamental link between the monomer's molecular architecture and the polymer's final performance, researchers can move beyond trial-and-error and into the realm of rational polymer design.

References

  • Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane) | Request PDF. Retrieved from [Link]

  • DCC. (2019, October 7). Technical Datasheet (1,4-Butanediol). Retrieved from [Link]

  • Datta, J., et al. (2017). Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • de Castro, M. F., et al. (2022). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. MDPI. Retrieved from [Link]

  • van der Klis, F., et al. (n.d.). The effect of me-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. ResearchGate. Retrieved from [Link]

  • Nowrotek, A., et al. (2023). Synthesis and Cytotoxicity Studies of Poly(1,4-butanediol citrate) Gels for Cell Culturing. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Butane-1,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]

  • Look Polymers. (n.d.). BASF 1,4-Butanediol (BDO) datasheet. Retrieved from [Link]

  • Energy & Environmental Science. (n.d.). In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. RSC Publishing. Retrieved from [Link]

  • Lee, W.-J., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN116515095A - Preparation method of 1, 4-butanediol-based polyester.
  • Chemical Communications. (n.d.). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. RSC Publishing. Retrieved from [Link]

  • Thesis. (n.d.). exploring sustainable biopolyesters: synthesis from 1,4-butanediol and aliphatic diacids. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and properties of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. Retrieved from [Link]

  • Blog. (2025, October 14). What are the industrial applications of 1,4 - Butanediol?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-BUTANEDIOL (1,4-bütandiol). Retrieved from [Link]

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A Comparative Guide to the Mechanical Properties of Polymers Synthesized with 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mechanical properties of polymers synthesized using 1,3-Dioxane-5,5-dimethanol against those formulated with common structural analogues: Pentaerythritol (PER), Neopentyl Glycol (NPG), and Trimethylolpropane (TMP). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental polymer chemistry with empirical data to guide monomer selection for specific performance outcomes.

Introduction: The Role of Monomer Architecture in Polymer Performance

The selection of a diol or polyol monomer is a critical decision in polymer synthesis, fundamentally dictating the final material's architecture and, consequently, its mechanical and thermal properties. The structure of the monomer—its functionality (number of hydroxyl groups), steric bulk, and rigidity—directly translates into the polymer's chain length, degree of branching, and potential for crosslinking.

This compound , a derivative of pentaerythritol and formaldehyde, presents a unique structural motif. As a diol, it primarily facilitates the formation of linear polymer chains, characteristic of thermoplastics. However, its bulky, cyclic acetal group introduces significant steric hindrance and rigidity into the polymer backbone compared to simple aliphatic diols. This guide will explore how this distinct structure influences mechanical performance relative to other widely used polyols.

Our comparative analysis focuses on three key alternatives:

  • Pentaerythritol (PER): A tetra-functional polyol that acts as a potent branching and crosslinking agent.[1][2]

  • Neopentyl Glycol (NPG): A diol with a branched, compact structure known for imparting excellent thermal and hydrolytic stability.[3][4]

  • Trimethylolpropane (TMP): A tri-functional polyol widely used to create branched or crosslinked polymer networks, enhancing hardness and chemical resistance.[5][6][7]

Below, we visualize the structural differences that underpin the varying mechanical properties discussed in this guide.

G cluster_0 Monomer Structures node_dioxane This compound (Diol, Cyclic) node_npg Neopentyl Glycol (NPG) (Diol, Branched) node_tmp Trimethylolpropane (TMP) (Triol, Branching Agent) node_per Pentaerythritol (PER) (Tetraol, Crosslinker)

Caption: Chemical structures of this compound and its common alternatives.

The Causality of Structure: From Monomer Functionality to Polymer Architecture

The mechanical behavior of a polymer is a macroscopic reflection of its microscopic chain architecture. The functionality of the polyol monomer is the primary determinant of this architecture.

  • Diols (Functionality = 2): Monomers like this compound and NPG possess two hydroxyl groups, enabling the formation of long, linear polymer chains through reactions like polyesterification.[8][9] These linear polymers are typically thermoplastic, meaning they can be melted and re-formed. Their mechanical properties are governed by intermolecular forces (van der Waals forces, hydrogen bonding) and chain entanglement. The rigidity of the monomer unit itself, such as the cyclic structure in this compound, will restrict chain mobility, generally leading to a higher glass transition temperature (Tg) and increased stiffness compared to polymers made from more flexible diols.

  • Polyols (Functionality > 2): Monomers like TMP (triol) and PER (tetraol) introduce branch points into the polymer structure.[5][10] When used in sufficient quantities, they create a three-dimensional covalent network through crosslinking. This transition from a linear to a networked structure has profound effects:

    • Increased Strength and Stiffness: Covalent crosslinks are significantly stronger than intermolecular forces, dramatically increasing the material's tensile strength and modulus.[1][11]

    • Reduced Ductility: The network structure severely restricts chain mobility, preventing chains from sliding past one another under stress. This leads to a significant reduction in elongation at break, making the material more brittle.

    • Thermoset Behavior: The covalent network prevents the material from melting, causing it to degrade at high temperatures. This is the defining characteristic of a thermoset polymer.

G cluster_0 Linear Polymer Architecture (from Diols like this compound) cluster_1 Crosslinked Polymer Architecture (from Polyols like PER or TMP) a1 Monomer a2 Monomer a1->a2 a3 Monomer a2->a3 a4 Monomer a3->a4 a5 Monomer a4->a5 b1 Monomer b2 Monomer b1->b2 b3 Monomer b2->b3 b4 Monomer b3->b4 b5 Monomer b4->b5 c1 Monomer c2 Polyol c1->c2 c3 Polyol c2->c3 d2 Monomer c2->d2 c4 Monomer c3->c4 d3 Monomer c3->d3 d1 Monomer d1->d2 d2->d3 e2 Monomer d2->e2 d4 Monomer d3->d4 e3 Monomer d3->e3 e1 Monomer e1->e2 e2->e3 e4 Monomer e3->e4 G cluster_workflow Mechanical Testing Workflow synthesis Polymer Synthesis (e.g., Polycondensation) molding Specimen Preparation (e.g., Injection Molding) synthesis->molding conditioning Conditioning (ASTM D618) molding->conditioning testing Mechanical Test (e.g., ASTM D638 Tensile Test) conditioning->testing data Data Analysis (Stress-Strain Curve) testing->data properties Determine Properties (Modulus, Strength, Elongation) data->properties

Caption: A generalized workflow for evaluating polymer mechanical properties.

Conclusion and Field Insights

The choice between this compound and its alternatives is a trade-off between processability, stability, and mechanical performance.

  • For High Rigidity and Thermal Stability in Thermoplastics: This compound is a compelling candidate. Its cyclic structure is expected to yield polymers with a higher Tg and modulus than those made with other common diols like NPG or 1,4-butanediol, making it suitable for applications requiring stiffness and dimensional stability at elevated temperatures. It offers a pathway to rigid materials without resorting to the crosslinking that defines thermosets.

  • For Balanced Performance and Durability: Neopentyl Glycol (NPG) remains the industry standard for applications demanding excellent hydrolytic stability, weatherability, and a good balance between hardness and flexibility. [12]It is particularly favored in high-performance coatings and resins.

  • For Maximum Hardness, Strength, and Chemical Resistance: Trimethylolpropane (TMP) and Pentaerythritol (PER) are the monomers of choice when creating robust, crosslinked networks. [1][5][10]Their use fundamentally shifts the material from a thermoplastic to a thermoset, offering superior mechanical strength, hardness, and thermal resistance. The choice between TMP and PER often depends on the desired crosslink density, with PER providing a higher potential for creating rigid networks. [1] Ultimately, the optimal monomer selection is application-dependent. By understanding the causal link between monomer structure and macroscopic properties, researchers can strategically formulate polymers with a precisely tailored mechanical performance profile.

References

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  • ASTM's Standards For Tensile Polymer Testing | PDF. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • ASTM Testing of Plastics: Defining Test Procedures - Part 1. (2017, March 1). Advanced EMC Technologies. Retrieved January 21, 2026, from [Link]

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  • EFFECT OF TRIMETHYLOLPROPANE TRIACRYLATE (TMPTA) ON THE MECHANICAL PROPERTIES OF PALM FIBER EMPTY FRUIT BUNCH AND CELLULOSE FIBE. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Comparison of Different Aliphatic Polyester-Based Microparticles as Protein Delivery Systems. (2025, October 3). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist’s Guide to the Purity Validation of 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and professionals in drug development and materials science, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,3-Dioxane-5,5-dimethanol, a bifunctional building block derived from pentaerythritol, is pivotal in the synthesis of polymers, resins, and specialty chemicals.[][2] Its utility is directly proportional to its purity, as contaminants can terminate polymer chains, induce undesirable side reactions, or compromise the structural integrity of the final product.

This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, presenting a framework of orthogonal techniques that, when used in concert, create a self-validating system for purity assessment. We will dissect the methodologies of chromatographic, spectroscopic, and titrimetric analyses, supported by detailed protocols and comparative data to empower scientists to make informed decisions for their specific applications.

The Analytical Challenge: Understanding the Impurity Profile

Effective purity validation begins with an understanding of what impurities might be present. This compound is typically synthesized via the acid-catalyzed acetalization of pentaerythritol with formaldehyde.[2] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual pentaerythritol and formaldehyde (or its hydrated/oligomeric forms).

  • Synthesis Byproducts: Oligomeric species or products of side reactions.

  • Solvent Residues: Solvents used during the reaction or purification stages.

  • Degradation Products: Impurities formed during storage, particularly if exposed to acidic or basic conditions.

A robust purity assessment, therefore, requires a multi-pronged approach capable of detecting and quantifying these diverse potential contaminants. Relying on a single technique can lead to a skewed or incomplete picture of the sample's true purity.

A Framework of Orthogonal Analytical Techniques

The principle of orthogonality—using methods with fundamentally different separation or detection mechanisms—is crucial for trustworthy purity validation. A high purity value confirmed by two orthogonal methods (e.g., chromatography and spectroscopy) is significantly more reliable than a value from a single method.

Chromatographic Techniques: The Power of Separation

Chromatography excels at separating the main component from its impurities, providing a detailed "fingerprint" of the sample.

  • Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis.[3] Its high polarity, due to the two hydroxyl groups, necessitates derivatization (e.g., silylation) to prevent peak tailing and improve thermal stability. Coupled with a Flame Ionization Detector (FID), which offers a near-universal response to carbon-containing compounds, GC-FID is a powerful tool for determining area-percent purity and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for analyzing non-volatile impurities, such as unreacted pentaerythritol. A significant challenge with this compound is its lack of a UV chromophore, rendering standard UV-Vis detection ineffective. Alternative detectors are required:

    • Refractive Index Detector (RID): Sensitive to any analyte that has a different refractive index from the mobile phase. It is a universal detector but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RID for many non-volatile compounds.

Spectroscopic Techniques: The Definitive Structure
  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method capable of determining purity without the need for a reference standard of the analyte itself.[4] By comparing the integral of a specific proton resonance from the analyte against the integral of a certified internal standard of known purity and concentration, one can calculate the absolute purity of the target compound. Its high specificity and direct proportionality between signal intensity and the number of nuclei make it an authoritative and invaluable orthogonal technique.[4]

Titrimetric and Thermal Analysis: Quantifying Function and Form
  • Hydroxyl Number Titration: This classical technique quantifies the concentration of hydroxyl (-OH) functional groups in the sample.[5] While not a direct measure of purity in the same way as chromatography, it is a critical quality attribute, especially when the compound is used in polyurethane or polyester synthesis where stoichiometric balance is key.[5][6] A hydroxyl value that deviates from the theoretical value can indicate the presence of impurities or degradation.

  • Differential Scanning Calorimetry (DSC): For high-purity crystalline solids, DSC can estimate purity by measuring the depression and broadening of the melting point peak. According to the Van't Hoff equation, impurities lower the melting point of a substance. This method is excellent for detecting small amounts of soluble impurities in a crystalline matrix but is not suitable for amorphous materials or for identifying the impurities.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the performance of each technique for the purity validation of this compound.

Technique Principle Selectivity Sensitivity Primary Use Case Strengths Limitations
GC-FID Separation by volatility and partitioning in a gaseous mobile phase.[7]HighHigh (ng range)Volatile impurities, area % purity.Robust, high resolution, quantitative for a wide range of organic compounds.[8]Requires derivatization for polar analytes; thermal degradation possible.
HPLC-RID/ELSD Separation by partitioning between a stationary and liquid mobile phase.[4]HighModerateNon-volatile impurities (e.g., pentaerythritol).Analyzes thermally labile and non-volatile compounds.Requires universal detectors (RID, ELSD) due to lack of chromophore.[9]
qNMR Direct proportionality between NMR signal intensity and the number of atomic nuclei.[4]Very HighModerate (µg-mg)Absolute purity determination.Primary method, no need for analyte reference standard, structurally specific.Lower sensitivity than chromatographic methods; requires expensive instrumentation.
Hydroxyl Titration Chemical reaction and titration to quantify hydroxyl groups.[5]Low (Functional Group)LowAssay of functional group content.Simple, cost-effective, accurate for functional group assay.[7]Not a separation technique; cannot distinguish between different hydroxyl-containing species.
DSC Measurement of melting point depression caused by impurities.ModerateModeratePurity of highly crystalline material.Fast, requires small sample size.Only applicable to crystalline solids; does not identify impurities.

Visualizing the Analytical Workflow

A systematic approach is essential for comprehensive purity validation. The following diagrams illustrate a logical workflow for method selection and execution.

G cluster_0 Purity Validation Workflow Sample Sample Receipt: This compound Initial Initial Assessment: Appearance, Solubility Sample->Initial Selection Select Orthogonal Methods Initial->Selection GC GC-FID Analysis (Volatile Profile) Selection->GC Impurity Profiling HPLC HPLC-RID/ELSD (Non-Volatile Profile) Selection->HPLC qNMR qNMR Analysis (Absolute Purity) Selection->qNMR Absolute Purity Titration Hydroxyl Number (Functional Assay) Selection->Titration Functional Integrity Combine Combine & Correlate Data GC->Combine HPLC->Combine qNMR->Combine Titration->Combine Report Final Purity Report & Certificate of Analysis Combine->Report

Caption: A comprehensive workflow for the purity validation of this compound.

G decision decision result result start Start: Define Analytical Goal q1 Need Absolute Purity Value? start->q1 q2 Concerned with Volatile Impurities? q1->q2 No r_qnmr Use qNMR q1->r_qnmr Yes q3 Concerned with Non-Volatile Impurities? q2->q3 No r_gc Use GC-FID q2->r_gc Yes q4 Need Functional Group Assay? q3->q4 No r_hplc Use HPLC-RID/ELSD q3->r_hplc Yes r_titration Use Hydroxyl Number Titration q4->r_titration Yes

Sources

A Comparative Guide to 1,3-Dioxane and 1,3-Dioxolane in Polymer Electrolytes for Advanced Lithium Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift from Liquid to Solid Electrolytes

The advancement of next-generation energy storage, particularly for electric vehicles and large-scale grid storage, hinges on the development of safer, higher-energy-density batteries. Traditional lithium-ion batteries, while revolutionary, rely on flammable organic liquid electrolytes that pose significant safety risks, including leakage and fire.[1][2] This has propelled a paradigm shift towards solid-state electrolytes, which promise enhanced safety and the potential to enable high-energy lithium metal anodes.[3][4]

Among the most promising strategies for creating effective solid-state batteries is the in-situ polymerization of liquid monomers to form a solid or gel polymer electrolyte (SPE or GPE) directly within the battery cell.[1][5][6] This technique ensures intimate contact between the electrolyte and the electrodes, a critical challenge in all-solid-state systems.[1][6] Cyclic ethers, specifically 1,3-dioxolane (DOL) and its six-membered counterpart, 1,3-dioxane (DOX), have emerged as leading candidates for this approach. While both can be polymerized to form polyether-based electrolytes, their subtle structural differences lead to significant disparities in electrochemical performance.

This guide provides a comprehensive, data-driven comparison of 1,3-dioxane and 1,3-dioxolane as precursors for polymer electrolytes. We will delve into their fundamental molecular properties, compare their performance based on key metrics from recent experimental studies, and provide a standardized protocol for their application, offering researchers and battery developers a clear, authoritative resource for material selection.

Molecular Structure: The Foundation of Performance

The core difference between 1,3-dioxolane and 1,3-dioxane lies in their ring structure: DOL is a five-membered ring, while DOX is a six-membered ring. This seemingly minor variation—an extra carbon atom in the alkyl chain of DOX—has profound implications for the resulting polymer's properties.

G Molecular Structures of 1,3-Dioxolane and 1,3-Dioxane cluster_DOL 1,3-Dioxolane (DOL) (Five-membered ring) cluster_DOX 1,3-Dioxane (DOX) (Six-membered ring) DOL_O1 O DOL_C1 CH₂ DOL_O1->DOL_C1 DOL_O2 O DOL_C1->DOL_O2 DOL_C2 CH₂ DOL_O2->DOL_C2 DOL_C3 CH₂ DOL_C2->DOL_C3 DOL_C3->DOL_O1 DOX_O1 O DOX_C1 CH₂ DOX_O1->DOX_C1 DOX_O2 O DOX_C1->DOX_O2 DOX_C2 CH₂ DOX_O2->DOX_C2 DOX_C3 CH₂ DOX_C2->DOX_C3 DOX_C4 CH₂ DOX_C3->DOX_C4 DOX_C4->DOX_O1

Caption: Molecular structures of 1,3-dioxolane (DOL) and 1,3-dioxane (DOX).

This structural variance directly influences three critical electrochemical characteristics:

  • Oxidative Stability: The longer alkyl chain between the ether oxygens in DOX is theorized to lower the energy of its Highest Occupied Molecular Orbital (HOMO). A lower HOMO level makes the molecule more resistant to oxidation, which is crucial for stability against high-voltage cathodes.[7]

  • Solvating Power: The same extended alkyl chain in poly(DOX) weakens its ability to solvate lithium salts compared to poly(DOL). This reduced solvation is advantageous, as it can "free up" lithium ions from the polymer backbone, leading to a higher lithium-ion transference number (tLi+).[7]

  • Ionic Conduction: Both polymers facilitate lithium-ion transport via segmental motion of the polymer chains, allowing coordinated Li+ to "hop" between ether oxygen sites.[1] While poly(DOL) has a slightly higher density of oxygen atoms, the overall performance is dictated by a balance of chain flexibility, ion-polymer interaction, and the degree of crystallinity.

Performance Metrics: A Head-to-Head Comparison

The ultimate value of an electrolyte is determined by its performance within a battery. The following sections compare poly(DOX) and poly(DOL) based electrolytes across key metrics, supported by experimental data from recent literature.

Electrochemical Stability Window (ESW)

A wide ESW is paramount for electrolytes intended for use with high-energy cathodes (e.g., NCM622, NCM811), which operate at voltages exceeding 4.3 V vs. Li/Li+. In this domain, poly(DOX) demonstrates a clear and decisive advantage.

  • Poly(DOX): Exhibits superior oxidation stability, with an electrochemical window exceeding 4.7 V .[7] This stability is directly attributed to its lower HOMO level, as predicted by its molecular structure.[7]

  • Poly(DOL): Suffers from poor oxidation stability, making it generally unsuitable for high-voltage applications.[7] While modifications and additives can improve its performance, pristine poly(DOL) electrolytes struggle to remain stable above 4.3 V.[8] For instance, one study improved the oxidation potential of a P-DOL gel electrolyte to 4.8 V through the use of specific initiators and salt formulations.[3][9]

Ionic Conductivity and Lithium-Ion Transference Number (tLi+)

High ionic conductivity is necessary for efficient ion transport, while a high tLi+ is critical to prevent the formation of salt concentration gradients during battery operation, which can limit power density and lead to dendrite growth.

ParameterPoly(DOX) ElectrolytePoly(DOL) ElectrolyteSignificance
Ionic Conductivity (RT) ~1.07 x 10⁻³ S·cm⁻¹1.95 x 10⁻⁴ to 3.62 x 10⁻⁴ S·cm⁻¹Both achieve viable room-temperature conductivity suitable for solid-state applications.[1][8][11]
Low-Temp Conductivity (-20°C) Not widely reported~1.12 x 10⁻⁴ S·cm⁻¹Poly(DOL) gel systems have demonstrated good performance at low temperatures.[3][4][9]
Li⁺ Transference Number (tLi+) 0.75 0.61 - 0.71Poly(DOX) shows a significantly higher tLi+, reducing concentration polarization.[5][7][11]

Analysis: While both systems can be formulated to achieve high room-temperature ionic conductivity, the standout feature of the poly(DOX) system is its exceptionally high lithium-ion transference number of 0.75.[7] This is a direct consequence of its weaker solvating power, which allows for more facile movement of lithium cations relative to their counter-anions. A higher tLi+ is a crucial factor for enabling stable, high-rate cycling. Poly(DOL) electrolytes also achieve respectable tLi+ values, often in the range of 0.61 to 0.71, but typically do not reach the levels seen with poly(DOX).[5][11]

Lithium Metal Anode Compatibility

The ability of an electrolyte to form a stable and uniform solid electrolyte interphase (SEI) on the surface of the lithium metal anode is critical for suppressing dendrite growth and ensuring long-term cycling stability.

  • Poly(DOX): The weaker solvation of the poly(DOX) polymer contributes to the formation of a highly robust and inorganic-rich SEI.[7] This stable interface leads to dense, uniform lithium deposition and has been shown to enable excellent lithium plating/stripping reversibility for over 1300 hours.[7]

  • Poly(DOL): While DOL itself is known to be beneficial for SEI formation in some liquid electrolytes, poly(DOL) systems can be more susceptible to the formation of less stable, organic-rich SEIs, which may not be as effective at suppressing dendrites over extended cycling.[3] However, well-designed poly(DOL) electrolytes have demonstrated stable cycling in Li||Li symmetric cells for up to 1000 hours.[5]

Experimental Workflow: In-situ Polymerization

The most effective method for deploying these electrolytes is through in-situ polymerization, which ensures a seamless interface between the electrolyte and electrodes. The causality behind this choice is the elimination of voids and contact losses that plague systems assembled with pre-formed solid electrolytes.

G start Start: Glovebox Environment (Ar atmosphere, H₂O < 0.5 ppm, O₂ < 0.5 ppm) prep Step 1: Precursor Preparation - Mix Monomer (DOX or DOL), Lithium Salt (e.g., LiTFSI), and Initiator (e.g., Sc(OTf)₃). - Stir until fully dissolved. start->prep 1. Formulate assembly Step 2: Cell Assembly - Stack Cathode, Separator, and Li Metal Anode in a CR2032 coin cell casing. prep->assembly 2. Prepare Cell injection Step 3: Electrolyte Injection - Inject a precise volume (e.g., 20-30 µL) of the liquid precursor onto the separator. assembly->injection 3. Add Precursor crimping Step 4: Cell Sealing - Crimp the coin cell to create an airtight seal. injection->crimping 4. Seal polymerization Step 5: In-situ Polymerization - Place the sealed cell in an oven at a specific temperature (e.g., 60-80°C). - Hold for a set duration (e.g., 12-24h) to allow for complete polymerization. crimping->polymerization 5. Polymerize end End: Formed Solid-State Cell Ready for electrochemical testing. polymerization->end 6. Final Product

Caption: Experimental workflow for in-situ polymerization of a polymer electrolyte.

Detailed Protocol: In-situ Polymerization of a DOX-based Electrolyte

This protocol is a representative example and must be performed under inert atmosphere (e.g., an argon-filled glovebox).

  • Precursor Solution Preparation:

    • Rationale: The initiator concentration is critical; too little results in incomplete polymerization, while too much can lead to overly rapid, uncontrolled reactions and poor mechanical properties.

    • Procedure: In a vial, dissolve a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide, LiTFSI) in 1,3-dioxane (DOX) monomer to a desired concentration (e.g., 1 M). Add a catalytic amount of an initiator, such as Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), at a concentration of approximately 1.0 mM.[1] Stir the solution at room temperature until all components are fully dissolved.

  • Battery Assembly (CR2032 Coin Cell):

    • Rationale: A standard coin cell format is used for reproducible testing. Proper stacking ensures uniform current distribution.

    • Procedure: Place a high-voltage cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811) into the bottom cell casing. Place a glass fiber or polypropylene separator on top of the cathode.

  • Electrolyte Injection and Anode Placement:

    • Rationale: Injecting the liquid precursor directly onto the separator ensures complete wetting of both the separator and the electrode surfaces.

    • Procedure: Using a micropipette, inject a precise volume (e.g., 30 µL) of the precursor solution onto the separator. Carefully place a lithium metal disc (anode) on top of the wetted separator.

  • Sealing and Polymerization:

    • Rationale: The cell must be hermetically sealed before removal from the glovebox to prevent contamination. The subsequent heating step provides the thermal energy required to activate the initiator and drive the ring-opening polymerization of DOX.

    • Procedure: Add a spacer disc and spring, and seal the coin cell using a hydraulic crimper. Transfer the sealed cell to an oven set to 60°C and hold for 24 hours to ensure complete conversion of the monomer into poly(1,3-dioxane). The cell is now a solid-state device ready for testing.

Summary and Outlook: Selecting the Right Tool for the Job

The choice between 1,3-dioxane and 1,3-dioxolane is not merely a matter of preference but a critical design decision dictated by the target application, particularly the operating voltage of the cathode.

Feature1,3-Dioxane (DOX) Based Electrolyte1,3-Dioxolane (DOL) Based ElectrolyteWinner for High-Voltage Apps
Molecular Structure Six-membered ringFive-membered ringN/A
Oxidation Stability > 4.7 V Typically < 4.3 V (can be enhanced)1,3-Dioxane
Li⁺ Transference Number ~0.75 ~0.61 - 0.711,3-Dioxane
Li Metal Compatibility Excellent (forms robust, inorganic-rich SEI)Good (can be prone to less stable SEI)1,3-Dioxane
Low-Temperature Perf. Less documentedGood (proven down to -20°C) 1,3-Dioxolane
Primary Application High-Voltage (>4.5 V) Li-Metal Batteries Li-Metal Batteries (<4.3 V), Low-Temp Apps

1,3-dioxolane , while limited by its voltage window, remains a highly relevant and valuable material. Its demonstrated performance at low temperatures and its ability to form high-conductivity gels make it an excellent candidate for applications where high voltage is not the primary concern but wide operating temperature ranges are.[3][11]

Future research will likely focus on copolymerization strategies, blending DOX and DOL or incorporating other monomers to create electrolytes that cherry-pick the best properties of each—for instance, enhancing the low-temperature performance of poly(DOX) or improving the voltage stability of poly(DOL) through molecular engineering. This continued exploration will be vital in pushing the boundaries of what is possible with solid-state energy storage.

References

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  • In Situ Polymerization of 1,3-Dioxane in Solid-State Lithium Batteries: A Mini-Review of Recent Developments. (2025). Energy & Fuels. Available at: [Link]

  • In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. (2023). Energy & Environmental Science. Available at: [Link]

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  • In Situ Polymerization of 1,3-Dioxane in Solid-State Lithium Batteries: A Mini-Review of Recent Developments. (2025). ACS Publications. Available at: [Link]

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  • In-Situ-Polymerized 1,3-Dioxolane Solid-State Electrolyte with Space-Confined Plasticizers for High-Voltage and Robust Li/LiCoO2 Batteries. (2023). ACS Applied Materials & Interfaces. Available at: [Link]

  • In Situ Polymerized 1,3‐Dioxolane Electrolyte for Integrated Solid‐State Lithium Batteries. (2023). Wiley Online Library. Available at: [Link]

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A Senior Application Scientist's Guide to Chain Extenders in High-Performance Polyurethane Synthesis: A Comparative Analysis of 1,4-Butanediol and Bio-Based Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of polyurethane (PU) chemistry, the pursuit of materials with enhanced performance, improved sustainability, and tailored properties is relentless. As researchers and product developers, our choices of raw materials are critical. While the focus often lies on the macrodiol (soft segment) and the isocyanate, the humble chain extender—a low molecular weight diol that reacts to form the hard segment—plays a pivotal role in defining the final characteristics of the polymer.[1][2] For decades, 1,4-butanediol (BDO) has been the undisputed benchmark, a reliable building block offering a superb balance of mechanical toughness and processability.[2][3]

However, the landscape is shifting. The dual drivers of environmental responsibility and the quest for novel performance attributes have brought a new class of contenders to the forefront: bio-based diols. This guide provides an in-depth, objective comparison of the industry-standard BDO with three promising bio-based alternatives: 1,3-Propanediol (PDO) , Isosorbide , and 2,5-Furandimethanol (FDME) . We will delve into the causality behind their performance differences, supported by experimental data, and provide actionable protocols for your own comparative studies.

The Role of the Chain Extender: Architect of the Hard Segment

Segmented polyurethanes derive their versatile properties from microphase separation, where incompatible soft and hard segments arrange into distinct domains.[1] The soft segment, typically a long-chain polyether or polyester polyol, imparts flexibility and elastomeric behavior.[1][4] The hard segment, formed by the reaction of the diisocyanate and the chain extender, provides strength, thermal stability, and dictates the material's modulus through physical crosslinking via hydrogen bonding.[1][5]

The structure of the chain extender is therefore of paramount importance. Its length, symmetry, and rigidity directly influence the packing efficiency, crystallinity, and hydrogen bonding density within the hard domains, thereby tuning the polymer's overall performance.[1][6]

The Benchmark: 1,4-Butanediol (BDO)

BDO is a linear, symmetrical diol with an even number of carbon atoms, a structure that allows for the formation of highly ordered, crystalline hard segments.[2] This efficient packing maximizes hydrogen bonding, resulting in polyurethanes with:

  • Excellent tensile strength and tear resistance.[2]

  • Good abrasion and chemical resistance.[2]

  • A well-defined melting point, crucial for thermoplastic processing (TPUs).[2]

Its effectiveness and reliability have made it the chain extender of choice in a vast range of applications, from automotive interiors to medical devices and footwear.[3][7] While bio-based BDO is now commercially available, offering a more sustainable footprint, its chemical performance remains identical to its petrochemical counterpart.[3][8]

The Bio-Based Contenders: A New Palette for Polymer Design

The move towards renewable resources has catalyzed research into bio-derived monomers that can not only replace petrochemicals but also offer unique performance advantages.[9][10]

Derived from the fermentation of corn sugar, PDO is a primary diol that differs from BDO by its odd number of carbon atoms.[11][12] This seemingly minor structural change has significant consequences for the hard segment morphology. The asymmetry disrupts the packing of the polymer chains, leading to a less crystalline hard domain.

Performance Implications vs. BDO:

  • Lower Hardness and Modulus: The reduced crystallinity results in a softer, more flexible material.[11]

  • Improved Low-Temperature Flexibility: The disruption in hard segment packing can lower the glass transition temperature (Tg).[12]

  • Higher Transparency: Reduced crystallinity often leads to less light scattering and improved clarity in the final polymer.[11]

Isosorbide is a rigid, bicyclic diol produced from starch-derived sorbitol.[13][14] Its V-shaped, inflexible structure is a radical departure from linear diols. When incorporated as a chain extender, it introduces significant steric hindrance and rigidity into the polyurethane backbone.[10][15]

Performance Implications vs. BDO:

  • Significantly Increased Tg: The immobility of the isosorbide unit dramatically raises the glass transition temperature of the hard segment, enhancing the material's service temperature.[13][14]

  • Improved Thermal Stability: The rigid structure contributes to better heat resistance.[13]

  • Higher Tensile Strength and Modulus: The inherent stiffness of isosorbide translates directly to a harder, stronger, and more rigid polyurethane.[13][16][17]

  • Reactivity Considerations: Isosorbide possesses two secondary hydroxyl groups, which are less reactive than the primary hydroxyls of BDO.[15] This may necessitate adjustments to catalysis or reaction conditions to achieve complete polymerization.[15]

FDME is derived from the dehydration of fructose and contains a rigid furan ring.[18][19] This structure acts as a bio-based analogue to aromatic diols, offering a pathway to high-performance polymers from renewable feedstocks.[20][21]

Performance Implications vs. BDO:

  • Enhanced Thermomechanical Properties: The rigid, planar furan ring can lead to strong intermolecular interactions and π-π stacking within the hard segments, similar to aromatic extenders. This is expected to increase thermal stability and mechanical strength.

  • Potential for Novel Properties: The furan chemistry opens doors to unique functionalities, such as use in self-healing polyurethanes through Diels-Alder reactions.[22]

  • Emerging Technology: FDME is a newer building block compared to PDO and isosorbide. While highly promising, the scale of production and the breadth of comparative application data are still growing.[18][19]

Comparative Performance Data

The following table summarizes typical performance shifts observed when replacing BDO with the discussed bio-based alternatives in a model thermoplastic polyurethane (TPU) system, synthesized with 4,4'-MDI and a PTMG soft segment.

Property1,4-Butanediol (Benchmark)1,3-PropanediolIsosorbide2,5-Furandimethanol (Expected)
Source Petrochemical or Bio-basedBio-basedBio-basedBio-based
Hardness (Shore A/D) BaselineLowerSignificantly HigherHigher
Tensile Strength BaselineSimilar to LowerHigher[13][17]Higher
Elongation at Break BaselineHigherLowerLower
Glass Transition (Tg) BaselineLower[23]Significantly Higher[13][14]Higher
Thermal Stability (TGA) BaselineSimilarLowered in some studies[13]Higher
Crystallinity of Hard Segment HighLowAmorphousModerate to High

Note: The performance of FDME-based PUs is an area of active research, and the values represent expected trends based on its chemical structure.

Experimental Section: A Protocol for Comparative Synthesis and Analysis

To ensure a valid comparison, all variables other than the chain extender must be kept constant. This self-validating protocol outlines the synthesis of a series of TPUs using the prepolymer method.

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 4 hours).[23]

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (melted at 60°C).[23]

  • Chain Extenders: 1,4-Butanediol (BDO), 1,3-Propanediol (PDO), Isosorbide, 2,5-Furandimethanol (FDME) (all dried under vacuum).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[24]

  • Catalyst: Tin(II) octoate (optional, may be required for Isosorbide).

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Step 3: Polymer Recovery & Curing a Charge PTMEG (1 eq.) to reactor under N2 b Add MDI (2 eq.) at 80°C a->b c React for 3 hours to form NCO-terminated prepolymer b->c d Dissolve prepolymer in dry DMF c->d e Add stoichiometric amount of Chain Extender (1 eq.) (BDO, PDO, Isosorbide, or FDME) d->e f React at 80°C until NCO peak disappears (FTIR) e->f g Cast polymer solution into a mold f->g h Solvent evaporation in oven (e.g., 60°C for 48h) g->h i Post-cure at 80-100°C for 12-24 hours h->i G cluster_0 Thermal Analysis cluster_1 Mechanical Testing cluster_2 Structural Analysis start Cured Polymer Film dsc DSC Analysis (Tg, Tm) start->dsc tga TGA Analysis (Degradation Temp.) start->tga tensile Tensile Testing (ASTM D412) (Strength, Elongation, Modulus) start->tensile hardness Durometer Hardness (Shore A/D, ASTM D2240) start->hardness ftir FTIR Spectroscopy (H-Bonding, Reaction Completion) start->ftir

Caption: Standard characterization workflow for synthesized TPUs.

Conclusion and Future Outlook

The choice of a chain extender is a critical decision in polyurethane formulation, offering a powerful lever to fine-tune material properties. While 1,4-Butanediol remains the reliable industry standard, the data clearly shows that bio-based alternatives are not merely "green" drop-in replacements; they are performance-enhancing tools that enable access to new material properties.

  • 1,3-Propanediol is an excellent choice for applications requiring increased flexibility and softness without compromising the polyurethane chemistry.

  • Isosorbide is a game-changer for creating high-modulus, high-temperature polyurethanes from renewable resources, pushing the performance envelope for bio-based polymers. [13]* 2,5-Furandimethanol represents the next frontier, promising aromatic-level performance from a bio-based monomer and opening new avenues for functional materials.

As the bio-economy matures, the portfolio of available diols will undoubtedly expand. By understanding the fundamental structure-property relationships outlined in this guide, researchers and developers can make informed decisions, moving beyond simple substitution to truly innovate and design the next generation of high-performance, sustainable polyurethanes.

References

  • MDPI. (n.d.). Enhanced Mechanical and Thermal Properties of Chain-Extended Waterborne Polyurethane Coatings with Cellulose Acetate Butyrate. Available from: [Link]

  • National Institute of Standards and Technology. (2015). SYNTHESIS AND PROPERTIES OF THERMOPLASTIC POLYURETHANES WITH ISOSORBIDE CHAIN EXTENDER. Available from: [Link]

  • National Institutes of Health (PMC). (n.d.). Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Bio-based polyurethanes with shape memory behavior at body temperature: effect of different chain extenders. Available from: [Link]

  • MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Available from: [Link]

  • Gantrade. (n.d.). Polyurethane Curatives and Chain Extenders. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis flow of TPUs using different chain extenders. Available from: [Link]

  • Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. Available from: [Link]

  • Royal Society of Chemistry. (2017). Incorporating isosorbide as the chain extender improves mechanical properties of linear biodegradable polyurethanes as potential. Available from: [Link]

  • ResearchGate. (n.d.). Changes in the Properties of Bio-Based Thermoplastic Polyurethanes with Different Chain Extenders | Request PDF. Available from: [Link]

  • Gantrade Corporation. (n.d.). 1,3-Propanediol (PDO). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Incorporating isosorbide as the chain extender improves mechanical properties of linear biodegradable polyurethanes as potential bone regeneration materials. Available from: [Link]

  • National Institutes of Health (PMC). (n.d.). Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers. Available from: [Link]

  • ResearchGate. (2020). The Effect of Mixed Chain Extender on the Hydrogen Bonding, Thermal and Mechanical Properties of TPUs | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). The influence of bio-based chain extender on the polyurethane properties. Available from: [Link]

  • IRIS. (2024). European Polymer Journal 206 (2024) 112770. Available from: [Link]

  • Straits Research. (n.d.). Bio-based 1,4-Butanediol Market Analysis, Industry Trends to 2032. Available from: [Link]

  • Gantrade. (n.d.). Bio-Based Polyester Polyols for Performance Polyurethane Elastomers. Available from: [Link]

  • Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. Available from: [Link]

  • BDMAEE. (n.d.). 1,4-butanediol's role in the production of polyurethane foams, affecting cell structure and resilience. Available from: [Link]

  • Sensors and Materials. (n.d.). Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation. Available from: [Link]

  • ResearchGate. (n.d.). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Available from: [Link]

  • SpringerLink. (n.d.). Bio-based Polyols and Polyurethanes. Available from: [Link]

  • Royal Society of Chemistry. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Beyond 2,5-Furandicarboxylic Acid: Status Quo, Environmental Assessment, And Blind Spots Of Furanic Monomers For Bio-Based Polymers. Available from: [Link]

  • MDPI. (n.d.). Furan–Urethane Monomers for Self-Healing Polyurethanes. Available from: [Link]

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Safety Operating Guide

1,3-Dioxane-5,5-dimethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1,3-Dioxane-5,5-dimethanol for Laboratory Professionals

Authored by a Senior Application Scientist

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural tasks; they are integral to the integrity of our work and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No. 6228-25-7), grounded in established safety principles and regulatory awareness. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring a safe and compliant laboratory environment.

Understanding this compound: A Profile

This compound is a bifunctional building block utilized in various synthetic chemistry applications.[1] Its structure, featuring a stable 1,3-dioxane ring and two primary alcohol groups, dictates its chemical behavior and, consequently, the necessary precautions for its handling and disposal.[1] Before delving into disposal procedures, it's crucial to understand its fundamental properties.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 6228-25-7[2][3]
Molecular Formula C₆H₁₂O₄[2][4]
Molecular Weight 148.16 g/mol [2][5]
Physical Form Solid[3]
Melting Point 58-60 °C[3][]
Storage Class 11 - Combustible Solids[3]
Water Hazard Class (WGK) WGK 3 - Highly hazardous to water[3]

The designation of WGK 3 is a critical piece of data, indicating that this substance poses a significant threat to aquatic environments.[3] This classification underpins the stringent disposal protocols outlined below. Furthermore, while this specific compound is a combustible solid, it belongs to the family of cyclic ethers. Related cyclic ethers are known to form potentially explosive peroxides upon prolonged exposure to air and light, a risk that must be considered and managed.[7][8]

Pre-Disposal: The Foundation of Safe Waste Management

Effective disposal begins long before the waste container is full. Adherence to the following pre-disposal principles is essential for minimizing risks and ensuring regulatory compliance.

Waste Minimization

The most effective disposal method is to generate less waste in the first place.

  • Accurate Quantities: Purchase and use only the amount of this compound required for your experimental work.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid purchasing duplicates and to track the age of chemicals. For cyclic ethers, it is crucial to date containers upon receipt and upon opening to monitor for potential peroxide formation.[9]

Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, which could lead to ignition.[7]

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) that can be securely sealed. The container must be in good condition, free from leaks or contamination.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Combustible Solid," "Environmental Hazard"), and the accumulation start date.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[7] The following protocol provides a framework for compliant disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator (e.g., N95).[3]

Step 2: Waste Accumulation
  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, or direct sunlight.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 3: Arranging for Disposal
  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed environmental waste management contractor.[11][12] Do not attempt to dispose of this compound down the drain or in regular trash.

  • Waste Profile: Your institution's Environmental Health and Safety (EHS) office will assist in creating a waste profile for the contractor. This profile includes the chemical's identity, hazards, and quantity.

  • Scheduling Pickup: Coordinate with your EHS office to schedule a pickup of the full waste container.

The flowchart below illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure

Accidents can happen despite the best precautions. Being prepared is critical.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the absorbed material and place it in the hazardous waste container.[11]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. The principles of chemical handling and disposal are dynamic; always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for the chemicals you work with.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dioxane, 97%. Retrieved from [Link]

  • HPC Standards. (n.d.). Safety Data Sheet - 1,3-Dioxane. Retrieved from [Link]

  • PENTA s.r.o. (2023). SAFETY DATA SHEET - 1,3-Dioxolane. Retrieved from [Link]

  • ITRC. (n.d.). Regulatory Framework – 1,4-Dioxane. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1,3-Dioxane-5,5-dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7) in a laboratory setting. As a trusted partner in your research, we are committed to providing in-depth technical guidance that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. The following procedures are based on the best available data and established safety principles for related chemical structures.

Hazard Assessment: A Proactive Approach to Safety

The primary concerns for laboratory personnel are:

  • Combustibility: As a combustible solid, it can ignite and burn when exposed to an ignition source.

  • Potential for Peroxide Formation: Its dioxane structure is analogous to other ethers known to form explosive peroxides over time when exposed to air and light.[2][3][4] While not definitively documented for this specific molecule, this potential hazard must be assumed and managed.

  • Inhalation and Contact Hazards: As with many organic chemicals, inhalation of dust or vapors (if heated) and direct contact with skin and eyes should be avoided.

Due to the incomplete hazard profile, this guide adopts a precautionary principle, recommending personal protective equipment (PPE) and handling procedures that address these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.N95 (US) or equivalent respirator for handling powders.
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Nitrile gloves. Change gloves immediately if contaminated.Laboratory coat.Work in a certified chemical fume hood.
Heating or Reactions Chemical splash goggles and a face shield.Nitrile gloves.Flame-retardant laboratory coat.All operations involving heating must be conducted in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.

Causality of PPE Selection:

  • Eye and Face Protection: The use of safety glasses with side shields provides a minimum level of protection against flying particles. Chemical splash goggles offer a tighter seal for protection against splashes of solutions. A face shield is recommended in addition to goggles when there is a higher risk of splashes, such as during solution preparation or reactions.

  • Hand Protection: Nitrile gloves offer good chemical resistance for incidental contact. It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination. For prolonged or immersive contact, consult glove manufacturer data for specific breakthrough times.

  • Body Protection: A standard laboratory coat is sufficient for containing minor spills and preventing contact with clothing. A flame-retardant lab coat is recommended when working with larger quantities or during heating, given the combustible nature of the solid.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid material to prevent inhalation of fine particles. For all other operations, especially those involving solvents or heating, working within a certified chemical fume hood is the primary means of respiratory protection. If engineering controls are not sufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be considered.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Storage

  • Procurement: Purchase the smallest quantity of this compound necessary for your immediate research needs to minimize storage duration and the potential for peroxide formation.

  • Receiving and Labeling: Upon receipt, write the date on the container. When the container is first opened, add the opening date to the label.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed. Store away from strong oxidizing agents. Due to the potential for peroxide formation, store in a dark location or in an amber bottle.

  • Peroxide Monitoring: Although not definitively classified as a peroxide former, it is prudent to treat it as such. Opened containers should ideally be used within 12 months.[2] Before using material from a container that has been opened for an extended period, especially if visual changes like crystal formation are observed, it should be tested for peroxides. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately. [2][3]

3.2. Experimental Workflow

The following diagram illustrates the decision-making process and safety checkpoints for handling this compound.

experimental_workflow start Start: Obtain this compound assess_hazards Assess Hazards: - Combustible Solid - Potential Peroxide Former - Contact/Inhalation Hazard start->assess_hazards select_ppe Select Appropriate PPE (Refer to Table) assess_hazards->select_ppe weighing Weighing and Transfer (Solid Form) select_ppe->weighing solution_prep Solution Preparation weighing->solution_prep reaction Heating or Reaction solution_prep->reaction waste_collection Collect Waste reaction->waste_collection disposal Dispose of Waste via EHS waste_collection->disposal end End disposal->end

Caption: Experimental workflow for handling this compound.

3.3. Disposal Plan

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal of Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department to arrange for the pickup and proper disposal of the waste container.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, evacuate the area and contact your institution's EHS department.

Conclusion

The safe handling of this compound requires a proactive and cautious approach due to the incomplete public data on its specific hazards. By adhering to the principles of prudent practice, including the consistent use of appropriate personal protective equipment, diligent storage and handling procedures, and a well-defined disposal plan, researchers can effectively mitigate the risks associated with this compound. Your safety is paramount, and this guide serves as a foundational tool in your commitment to a safe and productive laboratory environment.

References

  • University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Retrieved from [Link]

  • Princeton University. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety (EHS). Retrieved from [Link]

  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.